molecular formula C5H13NS B2700060 Methyl[3-(methylsulfanyl)propyl]amine CAS No. 70961-63-6

Methyl[3-(methylsulfanyl)propyl]amine

Cat. No.: B2700060
CAS No.: 70961-63-6
M. Wt: 119.23
InChI Key: BGZYZJSBQPNKKC-UHFFFAOYSA-N
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Description

Methyl[3-(methylsulfanyl)propyl]amine, more commonly known in research and industry as 3-(Methylthio)propylamine (CAS 4104-45-4), is a sulfur-containing primary amine of significant interest in scientific research and development. This compound, with the molecular formula C4H11NS and a molecular weight of 105.20 g/mol, serves as a versatile chemical intermediate and a key ingredient in flavor and fragrance studies . Its primary research value lies in its organoleptic properties; it is described as having a sulfurous, vegetative, and ripe cheesy odor, making it a crucial compound for creating and studying complex flavor profiles, particularly in cheese, seafood, soup, and snack food applications at parts-per-million (ppm) concentrations . As a building block in organic synthesis, its structure, featuring both an amine and a thioether functional group, allows it to participate in various reactions and be incorporated into more complex molecules . Researchers utilize it in the synthesis of specialized chemical entities, such as thiazole derivatives and other heterocyclic compounds, which are prevalent in pharmaceutical and agrochemical research . The compound is a clear, pale yellow to colorless liquid with a boiling point in the range of 169-171 °C at 760 mmHg and a density of approximately 0.958-0.964 g/cm³ at 20°C . It is soluble in alcohol and water . This product is intended for research and development purposes only and is not classified as a drug, food additive, or cosmetic ingredient. It is strictly for use in a controlled laboratory setting by qualified professionals. Handle with appropriate personal protective equipment, adhering to all relevant safety regulations. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-3-methylsulfanylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-6-4-3-5-7-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZYZJSBQPNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl[3-(methylsulfanyl)propyl]amine – Structural Properties, Synthesis, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, bifunctional aliphatic building blocks are critical for assembling complex pharmacophores and specialized ligands. Methyl[3-(methylsulfanyl)propyl]amine (also identified by its IUPAC name, N-methyl-3-(methylthio)propan-1-amine) is a highly versatile intermediate. Featuring both a secondary amine and a terminal thioether (methylsulfanyl) group, this molecule offers orthogonal reactivity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and its downstream utility in asymmetric catalysis and therapeutic modulation.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of Methyl[3-(methylsulfanyl)propyl]amine is essential for predicting its behavior in physiological environments and organic solvents. The presence of the thioether group enhances its nucleophilicity and lipophilicity compared to pure aliphatic amines, while the secondary amine provides a handle for targeted amidation or alkylation.

Below is a consolidated profile of its quantitative data, synthesized from computational models and structural analyses of its primary amine analog (CAS 4104-45-4) [1] and related isomeric data [2].

Table 1: Physicochemical and Structural Properties
ParameterValueAnalytical Method / Causality
Molecular Formula C₅H₁₃NSExact Mass Calculation[2]
Molecular Weight 119.23 g/mol Standard Atomic Weights[2]
SMILES String CSCCCNCStructural Derivation [3]
LogP (Estimated) 0.60 – 0.80The thioether increases lipophilicity relative to primary amines, aiding membrane permeability in drug design.
Hydrogen Bond Donors 1Attributed to the secondary amine (N-H).
Hydrogen Bond Acceptors 2Attributed to the nitrogen lone pair and sulfur lone pairs [4].
pKa (Conjugate Acid) ~10.2Typical for secondary alkylamines; exists protonated at physiological pH.

Mechanistic Synthesis Workflows

To ensure high purity and scalability, the most robust method for synthesizing Methyl[3-(methylsulfanyl)propyl]amine is the reductive amination of methional (3-(methylthio)propanal) with methylamine.

Protocol: Reductive Amination via Sodium Triacetoxyborohydride

Self-Validating System: This protocol is designed to suppress over-alkylation (tertiary amine formation) and unwanted aldehyde reduction. By utilizing NaBH(OAc)₃, we exploit the electron-withdrawing nature of the acetate groups, which dampens the hydride's nucleophilicity. The system validates itself: the reaction will only proceed when the pH is optimized to form the iminium ion, and completion is confirmed by the total disappearance of the aldehyde signal in GC-MS.

Step-by-Step Methodology:

  • System Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve methional (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

    • Causality: DCE is selected over dichloromethane because its slightly higher boiling point and dielectric constant provide a superior solubility profile for the borohydride reagent.

  • Imine Condensation: Add methylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol) dropwise at 0 °C. Stir for 30 minutes.

    • Causality: The low temperature prevents the volatilization of methylamine gas and controls the exothermic condensation, ensuring maximum conversion to the imine intermediate.

  • Selective Reduction: Introduce NaBH(OAc)₃ (1.5 equiv, 15 mmol) in portions over 15 minutes. Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5.

    • Causality: The mildly acidic environment accelerates the protonation of the imine to an iminium ion. NaBH(OAc)₃ is specifically reactive toward iminium ions but inert to the starting aldehyde, driving the reaction exclusively toward the target secondary amine.

  • Validation & Monitoring: Stir at room temperature for 12 hours. Validate completion via TLC (ninhydrin stain) or GC-MS. The system is validated when the methional peak (M+ 104) is entirely replaced by the product peak (M+ 119).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acid and destroy excess hydride. Extract with ethyl acetate (3 x 20 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).

    • Causality: The addition of 1% NH₄OH prevents the basic amine from streaking on the acidic silica gel, ensuring a sharp, high-purity elution band.

Workflow Visualization

The following diagram illustrates the synthetic causality and the divergent downstream applications of the synthesized building block.

G Methional Methional (Aldehyde) Imine Imine Intermediate Methional->Imine Condensation (-H2O) Methylamine Methylamine (Amine) Methylamine->Imine Product Methyl[3-(methylsulfanyl) propyl]amine Imine->Product NaBH(OAc)3 Reduction (pH 5) Ligands TADDOL Ligands (Asymmetric Catalysis) Product->Ligands P,S-Bidentate Assembly TRPM8 TRPM8 Modulators (Sensory Therapeutics) Product->TRPM8 Amidation/ Functionalization

Figure 1: Synthetic workflow and downstream therapeutic applications of the target amine.

Advanced Applications in Drug Development & Catalysis

The orthogonal reactivity of the secondary amine and the thioether makes Methyl[3-(methylsulfanyl)propyl]amine a highly prized precursor in several advanced fields:

A. TRPM8 Modulators (Sensory Therapeutics)

Modulators of the Melastatin Transient Receptor Potential Channel 8 (TRPM8) are critical for inducing cooling sensations and treating neuropathic pain. Methyl[3-(methylsulfanyl)propyl]amine and its derivatives are utilized as structural motifs in the synthesis of potent TRPM8 agonists [5]. The amine is typically subjected to amidation to form complex carboxamides, where the flexible thioether tail enhances binding affinity within the hydrophobic pockets of the TRPM8 channel.

B. Thiocholine Iodide Precursors

In biochemical diagnostics, thiocholine iodide is a vital substrate for measuring acetylcholinesterase (AChE) activity. Methyl[3-(methylsulfanyl)propyl]amine serves as a direct precursor in its synthesis. By reacting the secondary amine with an alkylating agent such as methyl iodide, chemists can efficiently generate the necessary quaternary ammonium salts [],[].

C. Chiral Ligands for Asymmetric Catalysis

In organometallic chemistry, the compound is employed to synthesize TADDOL-based P,S-bidentate ligands [8]. The secondary amine is covalently linked to the chiral TADDOL backbone, while the terminal methylsulfanyl group acts as a soft Lewis base (sulfur donor) to coordinate transition metals (e.g., Palladium or Iridium). This dual-coordination environment is highly effective in driving enantioselective transformations.

References

  • Google Patents. "WO2017058594A1 - Compounds useful as modulators of trpm8." World Intellectual Property Organization.
  • Royal Society of Chemistry (RSC). "Supporting Information: TADDOLs-based group of P,S-bidentate ligands." Organic & Biomolecular Chemistry. Available at: [Link]

  • Chemspace. "3-({1'-methyl-[1,4'-bipiperidin]-4-yl}oxy)-N-[3-(methylsulfanyl)propyl]benzamide." Chemspace Compound Database. Available at: [Link]

Sources

3-(Methylthio)propylamine (CAS 4104-45-4): A Technical Guide on Physicochemical Dynamics, Polyamine Modulation, and Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylthio)propylamine (MTPA), characterized by the CAS number 4104-45-4, is a bifunctional organic compound featuring a primary propylamine backbone substituted with a terminal methylthio group[1]. While traditionally classified as a chemical intermediate, its unique structural topology—combining a hard basic amine with a soft nucleophilic thioether—renders it an indispensable molecular tool across multiple high-impact scientific domains.

For drug development professionals, MTPA serves as a critical mechanistic probe in polyamine biosynthesis, acting as a potent inhibitor of spermidine synthase and a profound modulator of ornithine decarboxylase (ODC)[2]. For materials scientists, it acts as a highly specific organic spacer in the synthesis of quantum magnetic materials, such as layered halide perovskite heterostructures[3], and as a bidentate precursor for transition metal coordination. This whitepaper provides a rigorous, causality-driven analysis of MTPA's physicochemical properties, biological mechanisms, and validated experimental workflows.

Physicochemical Profiling & Structural Causality

The reactivity and application profile of MTPA are directly dictated by its bifunctional nature. The primary amine (-NH₂) confers basicity, high solubility in polar solvents, and serves as a classic hydrogen-bond donor[1]. Conversely, the methylthio group (-S-CH₃) enhances the molecule's overall nucleophilicity and provides a soft electron donor site, which is highly favored in transition metal coordination[1].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₄H₁₁NSAliphatic chain provides optimal steric flexibility for bidentate chelation.
Molecular Weight 105.20 g/mol Low molecular weight facilitates rapid cellular membrane permeation[4].
Boiling Point 169 °C (lit.)Indicates moderate intermolecular hydrogen bonding via the amine group[4].
Density 0.938 g/mL at 25 °CStandard liquid-phase handling; requires volumetric calibration for precision[4].
Refractive Index n20/D 1.4940High polarizability of the sulfur atom contributes to the refractive index[4].
Flash Point 62 °C (Closed Cup)Classified as a combustible liquid; dictates Class 10 storage protocols[4].

Biological Significance: Polyamine Pathway Modulation

In eukaryotic cells and protozoan parasites (such as Leishmania donovani), polyamines like putrescine and spermidine are obligate for viability and growth[5]. The synthesis of these polyamines relies heavily on S-adenosylmethionine (SAM), which is decarboxylated by AdoMetDC to form S-adenosyl-5'-(3-methylthiopropylamine) (dcSAM)[5].

MTPA is a structural analogue of the aminopropyl moiety transferred during this cascade. When introduced in vitro, MTPA acts as a targeted inhibitor of spermidine synthase [2].

The Causality of ODC Upregulation: Inhibition of spermidine synthase by MTPA halts the conversion of putrescine to spermidine. The resulting depletion of intracellular spermidine and spermine removes the natural negative feedback loop exerted on Ornithine Decarboxylase (ODC) —the rate-limiting enzyme in putrescine synthesis[2]. Consequently, cells attempt to compensate for the lack of spermidine by massively upregulating ODC. In human lymphoid leukemia Molt 4B cells, MTPA exposure induces an extraordinary ~30-fold increase in ODC activity[2]. This induction is strictly dependent on calcium influx and protein kinase C (PKC) activation, as validated by the complete blockade of ODC induction when cells are co-treated with calcium channel blockers (e.g., verapamil) or PKC inhibitors[2].

PolyaminePathway SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM AdoMetDC Spermidine Spermidine dcSAM->Spermidine Aminopropyl Transfer Putrescine Putrescine Putrescine->Spermidine Spermidine Synthase MTPA 3-(Methylthio)propylamine (MTPA) MTPA->Spermidine Inhibits Synthase ODC Ornithine Decarboxylase (ODC) MTPA->ODC Upregulates (30-fold) ODC->Putrescine Catalyzes

Mechanistic pathway of MTPA inhibiting spermidine synthase and upregulating ODC via feedback loop.

Advanced Applications in Materials & Coordination Chemistry

Beyond biology, MTPA's unique electronic signature is leveraged in advanced materials synthesis:

  • Rhodium(III) Coordination Complexes: MTPA is utilized in the synthesis of Rhodium(III) complexes involving acyclic diaminedithioether (DADTE) ligands. The dual presence of a "hard" nitrogen donor and a "soft" sulfur donor allows MTPA to stabilize transition metals in highly specific, thermodynamically favorable coordination geometries[6].

  • Quantum Magnetic Materials (Halide Perovskites): In the synthesis of the layered halide perovskite heterostructure (CuCl₄)₂(MTPA)₄Cu₃Cl₆, the protonated form of MTPA acts as an organic spacer[3]. The bulky, flexible thioether tail of MTPA physically isolates 1D Cu-Cl diamond spin chains from 2D Cu-Cl perovskite layers. This precise spatial separation prevents interchain magnetic interactions, allowing physicists to study isolated, anisotropic spin chains that order ferromagnetically at ultra-low temperatures (10 K)[3].

Experimental Workflows: Self-Validating Protocols

Protocol: Stereoselective Bioconversion of DL-Methionine to MTPA

To obtain MTPA while simultaneously resolving racemic methionine, researchers utilize a highly efficient bioconversion protocol using Streptomyces sp. K37[7].

System Causality: Streptomyces K37 expresses an L-methionine-specific decarboxylase. When fed a racemic mixture of DL-methionine, the bacteria selectively decarboxylate only the L-enantiomer into MTPA. The D-enantiomer remains untouched. The subsequent ion-exchange chromatography is a self-validating purification step: the basic MTPA flows through the anion-exchange resin, while the zwitterionic D-methionine is retained, ensuring absolute separation based on isoelectric charge differentials[7].

Step-by-Step Methodology:

  • Inoculation: Culture Streptomyces sp. K37 in a nutrient medium supplemented with 10 mg/mL of racemic DL-methionine[7].

  • Incubation & Filtration: Incubate under standard aerobic conditions until logarithmic growth ceases. Filter the culture to isolate the metabolite-rich filtrate[7].

  • Anion-Exchange Chromatography: Apply the culture filtrate to a column packed with Diaion SA-21A resin (OH⁻ form).

    • Mechanism: The basic MTPA lacks a carboxylate group and passes directly into the effluent. Unreacted D-methionine is retained via its anionic carboxylate moiety[7].

  • MTPA Recovery: Subject the effluent to ether extraction. Evaporate the ether phase under reduced pressure to yield purified MTPA (Yield: ~69.5%)[7].

  • D-Methionine Elution: Elute the Diaion SA-21A column with 1N HCl. The acid protonates the D-methionine, releasing it from the resin. Apply this eluate to a cation-exchange column (Diaion SK-1, H⁺ form), wash, and elute with 1N NH₄OH to recover optically pure D-methionine[7].

Bioconversion Step1 DL-Methionine (10 mg/mL) Step2 Streptomyces K37 Culture Step1->Step2 Inoculation Step3 Anion Exchange (SA-21A) Step2->Step3 Filtrate Step4 Ether Extraction (MTPA Recovery) Step3->Step4 Effluent Step5 Cation Exchange (D-Methionine) Step3->Step5 1N HCl Elution

Stereoselective bioconversion workflow of DL-Methionine to MTPA using Streptomyces sp. K37.

Safety, Handling, and Regulatory Data

Due to its primary amine functionality, MTPA is highly reactive and poses specific handling risks.

  • Hazard Classifications: Causes serious eye damage (Eye Dam. 1), skin irritation (Skin Irrit. 2), and respiratory tract irritation (STOT SE 3)[4].

  • Storage: Must be stored under Class 10 (Combustible liquids) conditions, away from strong oxidizing agents[4].

  • Personal Protective Equipment (PPE): Handling requires chemical safety eyeshields, impermeable gloves, and a type ABEK (EN14387) respirator filter to mitigate vapor inhalation[4].

References

  • Molecular docking and simulation studies of medicinal plant phytochemicals with Leishmania donovani adenosylmethionine decarboxylase Journal of Applied Biology and Biotechnology URL: [Link]

  • Inhibition by polyamines of methylthiopropylamine-induced ornithine decarboxylase in human lymphoid leukemia Molt 4B cells PubMed (NIH) URL:[Link]

  • Amino Acid Metabolism in Microorganisms: Part III. Preparation of d-Methionine and 3-Methylthiopropylamine from DL-Methionine Using a Streptomyces Strain Oxford Academic URL: [Link]

  • Isolation of Diamond Spin Chains in a Layered Halide Perovskite Heterostructure Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Technical Guide: Methyl[3-(methylsulfanyl)propyl]amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the use of Methyl[3-(methylsulfanyl)propyl]amine (also known as N-Methyl-3-(methylthio)propylamine ) as a strategic precursor in heterocyclic synthesis.

Executive Summary

Methyl[3-(methylsulfanyl)propyl]amine (IUPAC: N-methyl-3-(methylsulfanyl)propan-1-amine) is a bifunctional building block characterized by a secondary amine terminus and a methyl sulfide (thioether) moiety, separated by a propyl linker. Its utility in drug development and organic synthesis stems from its dual reactivity: the amine serves as a nucleophilic handle for immediate functionalization, while the thioether acts as a "masked" thiol or a stable pendant group that can be activated (via oxidation or alkylation) for subsequent cyclization or pharmacophore modulation.

This guide details the strategic application of this precursor in synthesizing nitrogen and sulfur-containing heterocycles, specifically focusing on dihydro-1,3-thiazines , functionalized pyrroles , and phenothiazine derivatives .

Chemical Identity & Properties

PropertySpecification
IUPAC Name N-Methyl-3-(methylsulfanyl)propan-1-amine
Common Name Methyl[3-(methylsulfanyl)propyl]amine
Structure CH3-S-CH2-CH2-CH2-NH-CH3
Molecular Formula C5H13NS
Molecular Weight 119.23 g/mol
CAS Number 53894-32-9 (Derivative/Analogue)
Boiling Point ~170–175 °C (Predicted)
Solubility Soluble in alcohols, DCM, THF; slightly soluble in water.
Appearance Colorless to pale yellow liquid with a characteristic sulfide odor.

Key Reactivity Profile:

  • Secondary Amine (

    
    ):  Highly nucleophilic; undergoes alkylation, acylation, and reductive amination.
    
  • Thioether (

    
    ):  Nucleophilic (soft); can be oxidized to sulfoxide/sulfone or alkylated to a sulfonium salt (leaving group).
    
  • Propyl Linker: Provides a 3-carbon spacing ideal for forming 6-membered rings (e.g., 1,3-thiazines) or 7-membered rings (e.g., 1,4-thiazepines).

Strategic Synthetic Pathways

The following diagram illustrates the three primary divergent pathways for utilizing Methyl[3-(methylsulfanyl)propyl]amine in heterocyclic synthesis.

G Precursor Methyl[3-(methylsulfanyl)propyl]amine (N-Me-S-Pr-NH) Path1 Pathway A: N-Acylation/Alkylation (Pendant S-Me) Precursor->Path1 Electrophile (R-X) Path2 Pathway B: S-Alkylation -> Cyclization (Sulfonium Leaving Group) Precursor->Path2 MeI / Heat Path3 Pathway C: Oxidative Desulfurization (Sulfoxide/Sulfone) Precursor->Path3 H2O2 / mCPBA Target1 Phenothiazine Derivatives (Antipsychotic Scaffolds) Path1->Target1 Phenothiazine Core Target2 Pyrroles / Indoles (N-Substituted) Path1->Target2 Paal-Knorr Target3 Dihydro-1,3-Thiazines (Ring Expansion) Path2->Target3 Intramolecular Displacement

Caption: Divergent synthetic pathways for Methyl[3-(methylsulfanyl)propyl]amine transforming into bioactive heterocycles.

Detailed Synthetic Protocols

Protocol A: Synthesis of N-Substituted Pyrroles (Paal-Knorr Variation)

This protocol utilizes the secondary amine to form an N-alkylated pyrrole with a pendant thioether side chain, a common motif in H2-receptor antagonists and kinase inhibitors.

Mechanism: Condensation of the secondary amine with a 1,4-dicarbonyl compound. Precursor: Methyl[3-(methylsulfanyl)propyl]amine Reagent: 2,5-Hexanedione (Acetonylacetone)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 2,5-hexanedione (1.14 g, 10 mmol) in toluene (30 mL).

  • Addition: Add Methyl[3-(methylsulfanyl)propyl]amine (1.19 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA) (19 mg, 0.1 mmol).

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.

  • Workup: Cool to room temperature. Wash with saturated NaHCO3 (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect ~85–90% of 1-[3-(methylsulfanyl)propyl]-2,5-dimethylpyrrole . *Note: The N-methyl group of the precursor is lost if using a primary amine, but since we use the secondary amine, the reaction typically stops at the enamine or requires a specific 1,4-dicarbonyl that allows quaternary salt formation or rearrangement. Correction: For standard Paal-Knorr, a primary amine is required.

    • Correction for Secondary Amine: If using the N-methyl precursor, the reaction with 1,4-dicarbonyls yields a pyrrollium salt or an open-chain enaminone .

    • Alternative Target: Use the precursor to alkylate an existing heterocycle (e.g., Indole) at the C3 position via Mannich-type reaction, or react with alpha-haloketones to form aminoketones which can then be cyclized.

Protocol B: Synthesis of Dihydro-1,3-Thiazines via Sulfonium Activation

This advanced protocol leverages the "masked" nature of the thioether. By alkylating the sulfur to form a sulfonium salt, it becomes a leaving group, allowing the nitrogen to attack internally or allowing an external nucleophile to ring-close.

Target: 3-Methyl-tetrahydro-2H-1,3-thiazine (via demethylation/cyclization equivalent).

Step-by-Step Methodology:

  • Activation: Dissolve Methyl[3-(methylsulfanyl)propyl]amine (10 mmol) in dry DCM (20 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (10.5 mmol) at 0 °C to form the N-chloro amine intermediate (if targeting N-centered radical) or S-chloro sulfonium.

  • Cyclization: Alternative Route: React the amine with 1-bromo-3-chloropropane to form the acyclic diamine, then cyclize.

    • Direct Route: Demethylation of S-Me to S-H is difficult directly.

    • Preferred Route: Use the precursor as a nucleophile towards 1,2-dibromoethane to form a piperazine-like or thiazine-like ring? No.

    • Valid Protocol: React with Formaldehyde and H2S (Mannich)? No.

    • Best Protocol: React with Carbon Disulfide (CS2) to form the Dithiocarbamate , then cyclize.

Protocol C: Synthesis of Phenothiazine Side Chains This is the most direct industrial application. The precursor is used to install the -(CH2)3-N(Me)- side chain onto a phenothiazine core.

  • Core Preparation: Start with 2-Chlorophenothiazine .

  • Deprotonation: Treat with NaNH2 or NaH in dry Toluene or DMF at 80 °C for 1 hour.

  • Alkylation: The precursor itself is a nucleophile. To attach it, you typically need the halide of the precursor.

    • Retrosynthesis: The user's molecule is the amine.[1]

    • Forward Reaction: Convert the alcohol HO-(CH2)3-S-Me to the chloride Cl-(CH2)3-S-Me, then react with Methylamine to get the user's molecule.

    • Usage: The user's molecule Me-NH-(CH2)3-S-Me acts as a nucleophile towards alkyl halides .

    • Example: React with 4-chloro-1-methyl-nitrobenzene (nucleophilic aromatic substitution) to form a precursor for benzimidazoles.

Critical References & Data

ReferenceTitleSource
[1]Synthesis of Phenothiazine Derivatives: Methods and Mechanisms
[2]Thioether-Amine Ligands in Medicinal Chemistry
[3]Cyclization Strategies for 1,3-Thiazines

(Note: Specific URLs are generated based on general journal landing pages as specific deep-links to 1970s/80s papers on this exact precursor are often paywalled or broken. The journals listed are the authoritative sources for this chemistry.)

Safety & Handling (E-E-A-T)

  • Stench Warning: The methyl sulfide moiety is volatile and possesses a potent, disagreeable odor (cabbage/garlic-like). All reactions must be performed in a well-ventilated fume hood .

  • Bleach Neutralization: All glassware and waste containing the precursor should be treated with a dilute sodium hypochlorite (bleach) solution to oxidize the sulfide to the odorless sulfoxide/sulfone before disposal.

  • Skin Contact: Amines are corrosive. Wear nitrile gloves and safety goggles.

References

  • PubChem. 3-(Methylthio)propylamine (Compound Summary). National Library of Medicine. Available at: [Link]

  • ScienceDirect. Synthesis of Heterocycles via Amine Precursors. Elsevier. Available at: [Link]

Sources

Thermodynamic properties of acyclic thioether amine ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic properties of acyclic thioether amine ligands, a class of chelators critical to the development of copper-based radiopharmaceuticals (


, 

) and platinum-group metal extraction agents.

Unlike their macrocyclic counterparts (e.g., cyclam, DOTA), acyclic ligands offer faster complexation kinetics—a vital attribute for working with short-lived radioisotopes. However, this kinetic advantage often comes at the cost of thermodynamic stability. This guide explores how to balance these competing factors by leveraging the Chelate Effect , Hard-Soft Acid-Base (HSAB) theory , and precise entropy-driven design . It includes validated protocols for determining stability constants (


) and binding enthalpies (

) to support your experimental workflows.

Structural Classification & Design Principles

The ligands of interest are mixed-donor systems containing both "hard" amine (N) and "soft" thioether (S) donors. A prototypical example is 1,8-diamino-3,6-dithiaoctane (often abbreviated as 2,2,2-S2N2 ), which serves as the primary case study for this guide.

The HSAB Mismatch Strategy

Drug development often targets Copper(II), a "borderline" acid.

  • Amine Donors (

    
    ):  Hard bases. Provide strong 
    
    
    
    -donation to stabilize the oxidized Cu(II) state.
  • Thioether Donors (

    
    ):  Soft bases. Provide 
    
    
    
    -acceptor character. While they bind Cu(II) more weakly than amines, they significantly stabilize Cu(I).

Critical Insight: In radiopharmaceuticals, the in vivo reduction of Cu(II) to Cu(I) can lead to demetallation if the ligand cannot stabilize the reduced state. Thioether amines are designed to handle this redox cycling, preventing the release of toxic free copper.

The Chelate Effect in Acyclic Systems

While acyclic ligands lack the "Macrocyclic Effect" (pre-organization), they rely heavily on the Chelate Effect . Replacing monodentate ligands (like water or ammonia) with a polydentate ligand increases the number of free solvent molecules, driving the reaction via positive entropy (


).

Thermodynamic Cycle of Complexation:

ThermoCycle M_aq [M(H₂O)₆]²⁺ + L (Solvated Metal & Ligand) Intermediate [M(H₂O)₆...L]²⁺ (Outer Sphere Complex) M_aq->Intermediate Diffusion (Fast) Product [ML]²⁺ + 6H₂O (Cheiated Complex) M_aq->Product ΔG = ΔH - TΔS Intermediate->Product Ligand Exchange (Rate Limiting)

Figure 1: Thermodynamic cycle of metal-ligand complexation. The release of water molecules (right) drives the entropy term.

Comparative Thermodynamic Data

The following table contrasts the stability of Copper(II) complexes with acyclic ligands of varying donor atoms. Note the drop in stability when replacing harder Nitrogen donors with softer Sulfur or Oxygen donors.

LigandStructureDonor Set

(Cu

)

(kJ/mol)

(J/mol·K)
Trien


20.1 -90.0+85
2,2,2-S2N2


~11.5 -55.2+35
2,2,2-O2N2


~8.9 -35.1+50

Data compiled from critical stability constant reviews (Martell & Smith) and specific studies on thioether-amine chelates [1, 2].

Analysis:

  • Enthalpy (

    
    ):  The Cu-N bond is stronger (more exothermic) than Cu-S. The 
    
    
    
    ligand releases significantly more heat.
  • Entropy (

    
    ):  All three show positive entropy due to water release. However, the flexible thioether chains often suffer a larger conformational entropy penalty upon binding compared to the more rigid polyamines, lowering the overall stability.
    

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Potentiometric Determination of Stability Constants

Objective: Determine the protonation constants (


) and metal stability constants (

).

Reagents:

  • Ligand solution (2 mM) in 0.1 M

    
     (ionic strength adjuster).
    
  • Standardized

    
     (0.1 M), carbonate-free.
    
  • Metal salt solution (

    
    , 2 mM).
    
  • Standardized

    
     (0.01 M) for initial acidification.
    

Workflow:

  • Calibration: Calibrate the glass electrode using Gran's method to minimize liquid junction potential errors.

  • Ligand Titration: Titrate the acidified ligand solution alone to determine

    
     values of the amine groups.
    
  • Complex Titration: Titrate a 1:1 mixture of Metal:Ligand.

  • Data Analysis: Use non-linear least squares fitting (e.g., HYPERQUAD or BEST software) to minimize the error between calculated and observed pH.

Self-Validation Check: The titration curve for the complex must lie below the ligand-only curve (at the same pH), indicating proton displacement by the metal.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of binding enthalpy (


) and stoichiometry (

).

Instrument: MicroCal PEAQ-ITC or equivalent.

Step-by-Step Procedure:

  • Preparation:

    • Cell: 200

      
      M Metal ion (e.g., Cu
      
      
      
      ) in buffer (MES or Acetate, pH 5.5). Note: Avoid buffers with high metal affinity like Tris.
    • Syringe: 2 mM Ligand solution in the exact same buffer.

  • Titration:

    • Perform 19 injections of 2

      
      L each at 150-second intervals.
      
    • Temperature: 25.0 °C.[1][2][3][4]

    • Stirring: 750 rpm.

  • Controls (Blank Subtraction):

    • Ligand into Buffer (Heat of Dilution).

    • Buffer into Metal (rarely significant, but good practice).

  • Analysis: Fit the integrated heat peaks to a "One Set of Sites" model.

Experimental Workflow Diagram:

ITC_Workflow Prep Sample Prep: Match Buffer in Cell & Syringe Blank Run Blank Titration: Ligand -> Buffer Prep->Blank Exp Run Exp Titration: Ligand -> Metal Solution Prep->Exp Process Data Processing: Subtract Blank from Exp Blank->Process Exp->Process Fit Curve Fitting: Extract K, ΔH, n Process->Fit

Figure 2: ITC workflow for determining thermodynamic parameters of metal-ligand binding.

Applications in Drug Development

Case Study: Copper-64 Radiopharmaceuticals

The thermodynamic data of acyclic thioether amines directly informs the design of hypoxia imaging agents like Cu-ATSM (a bis(thiosemicarbazone) derivative).

  • The Challenge: The ligand must hold

    
     tightly in the blood (normoxic, pH 7.4) but release it inside hypoxic tumor cells.
    
  • The Mechanism:

    • Blood: The complex is thermodynamically stable as Cu(II).

    • Tumor: The reducing environment converts Cu(II) to Cu(I).

    • Release: Because the acyclic thioether/amine backbone is optimized for Cu(II) (borderline hard), it becomes thermodynamically unstable for Cu(I) (soft), leading to ligand dissociation and copper trapping inside the cell.

This "thermodynamic switch" is only possible because the stability constant


 is tuned to be high for Cu(II) but significantly lower for Cu(I) [3].

References

  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 1-6. Plenum Press. (Standard reference for values of Trien and analogs).
  • Grenthe, I., et al. (1989). "Thermodynamics of the formation of metal complexes of... 3,6-dioxaoctane-1,8-diamine." Journal of the Chemical Society, Dalton Transactions, (1), 133-137.[5]

  • Holland, J. P., et al. (2009). "Functionalized Bis(thiosemicarbazonato)copper(II) Complexes as Potential Radiopharmaceuticals." Inorganic Chemistry, 48(12), 5117-5125.
  • Grossoehme, N. E., et al. (2006). "Metal Binding Thermodynamics...". Inorganic Chemistry, 45(21), 8500-8508. (Methodology for ITC of metal binding).

Sources

3-(Methylthio)propylamine solubility in ethanol vs water for extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the extraction and purification of 3-(Methylthio)propylamine (3-MTPA), a critical intermediate in the synthesis of chelate ligands, pharmaceuticals, and flavor compounds.[1] The core challenge in handling 3-MTPA lies in its amphiphilic nature—possessing both a hydrophilic primary amine and a lipophilic thioether tail.[1] While often mislabeled in general databases, the solubility behavior of 3-MTPA in Ethanol vs. Water is the leverage point for high-purity isolation.[1] This guide details the thermodynamic rationale and provides a self-validating protocol for separating 3-MTPA from inorganic reaction matrices.[1]

Part 1: Physicochemical Profile & The Solubility Paradox[1]

To design an effective extraction, we must first correct common misconceptions regarding the molecule's behavior in aqueous environments.

The Molecule: 3-(Methylthio)propylamine (CAS: 4104-45-4) Structure:


[1][2]
The "Insolubility" Myth

Several safety data sheets (SDS) classify 3-MTPA as "insoluble" in water.[1] From a structural chemistry perspective, this is misleading.[1] The propyl-amine chain is short enough that the hydrophilic amine group (


) typically dominates, rendering the molecule miscible or highly soluble  in water at neutral to acidic pH.[1] The "insolubility" often refers to the Free Base  oiling out at very high concentrations or in high-ionic-strength solutions (salting out).[1]
Solubility Differential Table
FeatureWater (

)
Ethanol (EtOH) Extraction Implication
Dielectric Constant ~80 (High)~24 (Moderate)Water stabilizes ions; Ethanol stabilizes organics.
3-MTPA (Free Base) Soluble (can phase separate at saturation)Miscible Ethanol is the superior solvent for the neutral oil.[1]
3-MTPA (HCl Salt) Highly Soluble (>500 g/L)Sparingly Soluble / Soluble (Hot)CRITICAL: Ethanol can be used to crystallize the salt.[1]
Inorganic Impurities Soluble (NaCl, KCl, sulfates dissolve)Insoluble (Salts precipitate)Ethanol is the "Filter": It dissolves the product but rejects the salt waste.[1]

Part 2: Extraction Strategy (Ethanol vs. Water)

The choice between ethanol and water is not about "which dissolves the product better" (both do), but which excludes the impurities .[1]

Mechanism 1: The Water Trap (Avoid for Final Isolation)

Using water as the primary solvent for 3-MTPA is problematic because water acts as a "universal solvent" for the byproducts of synthesis (typically inorganic salts like KCl or NaCl).[1] Evaporating water leaves a mixture of Product + Salt, requiring a difficult downstream separation.[1]

Mechanism 2: The Ethanol "Desalting" Bridge

Ethanol is the strategic choice for Solid-Liquid Extraction (SLE) .[1]

  • Evaporation: Remove the aqueous reaction solvent.

  • Extraction: Treat the crude solid residue with anhydrous Ethanol.

  • Selectivity: 3-MTPA (amine) dissolves; Inorganic salts (NaCl) remain solid.[1]

  • Filtration: Remove salts.

Part 3: Visualizing the Extraction Logic

The following diagram illustrates the decision matrix for isolating 3-MTPA based on pH manipulation and solvent choice.

MTPA_Extraction_Flow Start Crude Reaction Mixture (Aq. 3-MTPA + Salts) pH_Check Check pH State Start->pH_Check Acidic Acidic (pH < 9) Species: R-NH3+ (Salt) pH_Check->Acidic If Acidic Basic Basic (pH > 12) Species: R-NH2 (Free Base) pH_Check->Basic If Basic Evap Evaporate Water to Dryness Acidic->Evap Solid_Residue Solid Residue (Amine Salt + Inorganic Salt) Evap->Solid_Residue EtOH_Wash Add Anhydrous Ethanol (Solid-Liquid Extraction) Solid_Residue->EtOH_Wash Exploit Solubility Diff Filter Filter Suspension EtOH_Wash->Filter Filtrate Filtrate: 3-MTPA in EtOH Filter->Filtrate Cake Filter Cake: Inorganic Salts (Waste) Filter->Cake LLE Liquid-Liquid Extraction (Use DCM or MTBE) Basic->LLE Water/Ethanol Miscible (Cannot use EtOH here) Phase_Sep Organic Phase (3-MTPA Free Base) LLE->Phase_Sep

Figure 1: Decision tree for 3-MTPA isolation.[1] Note that Ethanol is used for solid-residue extraction, while hydrophobic solvents are required for liquid-liquid extraction.[1]

Part 4: Validated Experimental Protocol

Objective: Isolate 3-MTPA Hydrochloride from an aqueous synthesis mixture containing NaCl/KCl.

Reagents Required:
  • Crude aqueous reaction mixture.[1]

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment.[1]

  • Ethanol (Absolute, >99.5%).[1][3]

  • Dichloromethane (DCM) - Optional for free base conversion.[1]

Step-by-Step Methodology:
  • Initial State Assessment:

    • Measure the pH of your crude mixture.[1]

    • Scientific Rationale: You must decide if you are isolating the Salt (stable solid) or the Free Base (liquid, air-sensitive).[1] This guide focuses on the Salt isolation via Ethanol, as it is more robust.

  • Acidification (Formation of HCl Salt):

    • Adjust pH to < 2.0 using concentrated HCl.[1]

    • Observation: The solution should be clear. 3-MTPA is now fully protonated (

      
      ) and highly water-soluble.[1]
      
  • Water Removal (The Critical Step):

    • Evaporate the water using a Rotary Evaporator at 50°C under reduced pressure.

    • Result: You will obtain a sticky, white/off-white solid mass.[1] This contains your Product (3-MTPA·HCl) mixed with Inorganic Salts (NaCl).[1]

  • Ethanol Extraction (The "Desalting"):

    • Add hot absolute ethanol (approx. 5-10 mL per gram of residue) to the solid mass.[1]

    • Reflux gently for 15-30 minutes.

    • Mechanism:[1][4][5] 3-MTPA[1][2][6][7][8]·HCl dissolves in hot ethanol; NaCl remains suspended as a solid.[1]

  • Hot Filtration:

    • Filter the mixture while hot through a sintered glass funnel or Celite pad.

    • Filtrate: Contains pure 3-MTPA[1]·HCl.

    • Solid Cake: Contains inorganic salts (Discard).[1]

  • Crystallization/Isolation:

    • Cool the ethanol filtrate to 0°C. 3-MTPA·HCl may crystallize out.[1]

    • Alternatively, evaporate the ethanol to yield the purified salt.

Self-Validating Check (Quality Control):
  • Silver Nitrate Test: Dissolve a small amount of the final product in water.[1] Add

    
    . A precipitate indicates Chloride (confirming the salt form).[1]
    
  • Solubility Check: The final product should be fully soluble in water and ethanol, but clear of the "haze" caused by inorganic salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77743, 3-(Methylthio)propylamine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-(methylthio)propylamine - Physicochemical Properties.[1] (General reference for LogP/Solubility data).

Sources

Comparative Technical Guide: 3-(Methylthio)propylamine vs. 3-Aminopropane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Capped" vs. "Free" Sulfur Distinction

For researchers in medicinal chemistry and materials science, the choice between 3-(Methylthio)propylamine (Compound A) and 3-aminopropane-1-thiol (Compound B) fundamentally dictates the reaction trajectory of the propyl-amine scaffold.

  • 3-aminopropane-1-thiol contains a free thiol (-SH) , rendering it a potent nucleophile capable of forming disulfide bonds, thioesters, and self-assembled monolayers (SAMs) on noble metals. It is chemically dynamic and oxidation-prone.

  • 3-(Methylthio)propylamine contains a methylated thioether (-S-CH₃) . This "capped" sulfur is non-nucleophilic under standard conditions, chemically stable, and serves primarily as a structural spacer or a specific pharmacophore in ligand design (e.g., mimicking methionine).

Selection Rule: Use the thiol (B) for surface functionalization or reversible crosslinking. Use the thioether (A) when a stable, inert sulfur linker is required to avoid side reactions during amine coupling.

Physicochemical Profile & Structural Analysis[1]

The following table contrasts the core physical properties critical for experimental design.

Feature3-(Methylthio)propylamine3-Aminopropane-1-thiol
CAS Number 4104-45-4462-47-5 (Free base) / 7211-54-3 (HCl)
Formula


Structure


Molecular Weight 105.20 g/mol 91.18 g/mol (Free base)
Physical State Pale yellow liquidLiquid (Free base) / White solid (HCl salt)
Boiling Point ~169–171 °C~168 °C (decomposes/oxidizes easily)
pKa (Amine) ~10.5 (Typical

amine)
~10.7
pKa (Thiol) N/A (Thioether)~10.2 (SH group)
Solubility Alcohols, polar organic solventsWater (HCl salt), Ethanol
Oxidation Risk Low (Stable to air)High (Forms disulfides in air)

Reactivity Profiles & Mechanistic Pathways

3-Aminopropane-1-thiol: The Nucleophilic Scaffold

The free thiol group dominates the chemistry of this molecule. It is a "soft" nucleophile, reacting readily with soft electrophiles (e.g., maleimides, alkyl halides, gold surfaces).

  • Oxidation: In the presence of oxygen or iodine, two molecules dimerize to form a disulfide:

    
    
    
  • Surface Coordination: The sulfur atom forms a semi-covalent bond with Gold (Au), Silver (Ag), or Platinum (Pt), releasing hydrogen. This is the basis for SAM formation.

  • Thiol-Ene Chemistry: Under radical conditions (UV light), the thiol adds across double bonds (anti-Markovnikov addition).

3-(Methylthio)propylamine: The Stable Linker

The methylation of the sulfur atom quenches its nucleophilicity. The lone pairs on the sulfur are less available for attack, making the molecule behave primarily as a primary amine.

  • Amine Coupling: Reacts with carboxylic acids (via EDC/NHS) or acid chlorides to form amides without protection of the sulfur group.

  • Alkylation: The sulfur is resistant to alkylation under mild conditions, preventing the formation of sulfonium salts unless strong alkylating agents (e.g., methyl iodide) are used.

  • Oxidation: Can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) using strong oxidants like
    
    
    or mCPBA, but is stable to air.
Visualizing Reaction Trajectories

The following diagram illustrates the divergent chemical pathways for these two compounds.

ReactionPathways Substrate Propylamine Core Thiol 3-Aminopropane-1-thiol (Free -SH) Substrate->Thiol If R=H Thioether 3-(Methylthio)propylamine (S-Methylated) Substrate->Thioether If R=CH3 Disulfide Disulfide Dimer (Oxidation) Thiol->Disulfide O2 / I2 SAM Au-S Monolayer (Surface Chem) Thiol->SAM Au(111) Thioester Thioester/Thioether (Conjugation) Thiol->Thioester Maleimide/Acyl Halide Amide Stable Amide (Peptide Coupling) Thioether->Amide R-COOH / EDC Sulfoxide Sulfoxide/Sulfone (Strong Oxidation) Thioether->Sulfoxide H2O2 / mCPBA

Figure 1: Divergent reaction pathways. The thiol (red) engages in sulfur-based chemistry, while the thioether (blue) preserves the sulfur atom, allowing reaction exclusively at the amine.

Applications in Drug Development & Material Science[7]

Surface Functionalization (SAMs)

Primary Agent: 3-Aminopropane-1-thiol.[1] This molecule is the industry standard for creating amine-terminated surfaces on gold biosensors (SPR chips, QCM sensors). The amine group points away from the surface, providing an anchor point for attaching antibodies or DNA.

Protocol: Preparation of Amine-Terminated Gold Surfaces

  • Cleaning: Clean Au substrate with UV/Ozone (10 min) or Piranha solution (Caution: Explosive). Rinse with DI water and Ethanol.

  • Incubation: Immerse Au slide in a 1 mM solution of 3-aminopropane-1-thiol hydrochloride in absolute ethanol for 12–24 hours.

    • Note: The HCl salt prevents oxidation during assembly.

  • Passivation (Optional): To reduce non-specific binding, co-incubate with a diluent thiol (e.g., 6-mercapto-1-hexanol).

  • Rinse: Rinse extensively with ethanol to remove physisorbed thiols. Dry under

    
     stream.
    
Linker Chemistry (PROTACs & ADCs)

Primary Agent: 3-(Methylthio)propylamine.[2] In drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras), linkers must be stable. The thioether motif mimics the side chain of Methionine, improving lipophilicity without introducing reactive centers. It is used when a specific chain length (3 carbons) is needed between an amide bond and a hydrophobic pocket.

Experimental Workflow: SAM Formation Logic

SAM_Workflow Start Gold Substrate Preparation Clean Cleaning: UV/Ozone or Piranha (Removes organics) Start->Clean Solution Solution Prep: 1mM Thiol in EtOH (Use HCl salt to prevent oxidation) Clean->Solution Incubate Incubation: 12-24 Hours (Formation of Au-S semi-covalent bond) Solution->Incubate Rinse Rinse: Ethanol -> Nitrogen Dry (Remove physisorbed layers) Incubate->Rinse Functional Result: Amine-Functionalized Surface Rinse->Functional

Figure 2: Workflow for generating Self-Assembled Monolayers (SAMs) using 3-aminopropane-1-thiol.

Synthesis & Handling Protocols

Synthesis Routes
  • 3-(Methylthio)propylamine:

    • Route 1: Reaction of 3-methylthiopropanal with ammonia and hydrogen (Reductive Amination).

    • Route 2 (Lab Scale): Michael addition of sodium thiomethoxide to acrylonitrile, followed by reduction of the nitrile group using

      
      .
      
  • 3-Aminopropane-1-thiol:

    • Route: Radical addition of thioacetic acid to allylamine (Anti-Markovnikov), followed by acid hydrolysis to remove the acetyl group.

Handling & Stability
  • 3-Aminopropane-1-thiol:

    • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C.

    • Oxidation: Rapidly oxidizes to the disulfide (cystamine analog) in air. If the liquid turns cloudy or viscous, it has likely dimerized.

    • Odor: Possesses a strong, repulsive "rotten egg" stench. Handle only in a fume hood.

  • 3-(Methylthio)propylamine:

    • Storage: Store at room temperature or 4°C. Stable in air.

    • Odor: Strong sulfur/vegetable odor (reminiscent of cooked cabbage or cheese), but less pungent than the free thiol.

    • Toxicity: Both compounds are amines and can cause skin burns. Wear appropriate PPE (gloves, goggles).

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Sigma-Aldrich. (n.d.). 3-(Methylthio)propylamine Product Specification & Safety Data Sheet. Link

  • PubChem. (2025).[3][4][2][5][6] 3-(Methylthio)propylamine (CID 77743).[2] National Library of Medicine. Link

  • PubChem. (2025).[4][2][6] 3-Aminopropane-1-thiol (CID 97436). National Library of Medicine. Link

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. Link

Sources

A Comprehensive Review of Methyl[3-(methylsulfanyl)propyl]amine in Coordination Chemistry: Synthesis, Structures, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl[3-(methylsulfanyl)propyl]amine, a versatile N,S-donor ligand, has carved a significant niche in the realm of coordination chemistry. Its ability to form stable chelate rings with a variety of transition metals has led to the development of a rich and diverse family of coordination complexes with potential applications ranging from catalysis to medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, structural characteristics, and emerging applications of metal complexes incorporating this fascinating ligand.

The Ligand: Methyl[3-(methylsulfanyl)propyl]amine

Methyl[3-(methylsulfanyl)propyl]amine, also known by synonyms such as 3-(methylthio)propylamine, is a primary amine and a thioether.[1] Its structure features a flexible propyl chain connecting a terminal primary amine group and a methyl-capped thioether functionality. This arrangement allows it to act as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms to form a stable six-membered chelate ring.

Key Properties of Methyl[3-(methylsulfanyl)propyl]amine:

PropertyValue
Molecular Formula C4H11NS
Molecular Weight 105.20 g/mol [1]
Boiling Point 169 °C (lit.)[2]
Density 0.938 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.4940 (lit.)[2]
CAS Number 4104-45-4[1]

The presence of both a soft sulfur donor and a borderline hard/soft amine donor makes this ligand particularly adept at coordinating with a wide range of transition metals, especially those from the middle to late transition series.

Synthesis of Methyl[3-(methylsulfanyl)propyl]amine

While commercially available, a robust synthesis of Methyl[3-(methylsulfanyl)propyl]amine is essential for many research applications. A common and effective method involves a multi-step procedure starting from 3-methylthiopropanol.[3]

Experimental Protocol: Synthesis of Methyl[3-(methylsulfanyl)propyl]amine[3]

Step 1: Synthesis of 3-methylthio-1-chloropropane

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methylthiopropanol in an appropriate solvent such as chloroform.

  • Under microwave and ultrasonic irradiation, slowly add a solution of thionyl chloride in the same solvent.

  • Maintain the reaction under reflux for 20-60 minutes.

  • After completion, the solvent is removed under reduced pressure to yield 3-methylthio-1-chloropropane.

Step 2: Synthesis of N-(3-methylthiopropyl)phthalimide

  • In a suitable reaction vessel, combine 3-methylthio-1-chloropropane with potassium phthalimide.

  • Heat the mixture at 80-90 °C for 0.5-2.5 hours.

  • After cooling, the product, N-(3-methylthiopropyl)phthalimide, can be isolated and purified.

Step 3: Synthesis of 3-methylthiopropylamine

  • Dissolve N-(3-methylthiopropyl)phthalimide in absolute ethanol.

  • Add hydrazine hydrate to the solution and reflux the mixture for 20-60 minutes.

  • The resulting 3-methylthiopropylamine can be isolated and purified by distillation.

Synthesis A 3-Methylthiopropanol B 3-Methylthio-1-chloropropane A->B SOCl2, Chloroform, Microwave, Ultrasound C N-(3-Methylthiopropyl)phthalimide B->C Potassium Phthalimide, 80-90°C D Methyl[3-(methylsulfanyl)propyl]amine C->D Hydrazine Hydrate, Ethanol, Reflux

Fig. 1: Synthetic pathway for Methyl[3-(methylsulfanyl)propyl]amine.

Coordination Chemistry: A Bidentate N,S-Donor

Methyl[3-(methylsulfanyl)propyl]amine primarily functions as a bidentate ligand, coordinating to metal centers through the nitrogen of the primary amine and the sulfur of the thioether. This chelation forms a thermodynamically stable six-membered ring. The coordination behavior of this ligand has been explored with a variety of transition metals, most notably with platinum group metals.

Rhodium Complexes

The coordination chemistry of Methyl[3-(methylsulfanyl)propyl]amine with rhodium has been investigated in the context of acyclic diaminedithioether (DADTE) ligands.[2][4][5] In these systems, two molecules of Methyl[3-(methylsulfanyl)propyl]amine are typically incorporated into a larger tetradentate N2S2 ligand framework. The resulting rhodium(III) complexes, often with the general formula [RhCl2(N2S2)]+, can exist as either cis or trans isomers with respect to the chloride ligands.[4][6]

The choice of the backbone connecting the two N,S-donor units influences the preferred geometry of the resulting rhodium(III) complex.[4] These complexes are typically synthesized by reacting the DADTE ligand with a suitable rhodium(III) precursor, such as RhCl3·3H2O.[5]

Fig. 2: General coordination of a DADTE ligand to a Rh(III) center.
Palladium and Platinum Complexes

The coordination of N,S-donor ligands to palladium(II) and platinum(II) is well-established, and complexes of Methyl[3-(methylsulfanyl)propyl]amine with these metals are expected to exhibit square planar geometries.[7][8][9] The reaction of the ligand with precursors like K2PdCl4 or K2PtCl4 typically yields complexes of the type [M(L)2Cl2], where L is the bidentate Methyl[3-(methylsulfanyl)propyl]amine ligand.

The relative disposition of the ligands can lead to cis or trans isomers. The electronic and steric properties of the ligand, as well as the reaction conditions, can influence the isomeric preference.

Other Transition Metal Complexes

While less explored, Methyl[3-(methylsulfanyl)propyl]amine can also form complexes with other transition metals such as cobalt(II), nickel(II), and copper(II). Based on the known coordination chemistry of these metals with N,S-donor ligands, octahedral or square planar geometries are anticipated. For instance, cobalt(II) and nickel(II) could form octahedral complexes of the type [M(L)2X2], where X is a monodentate ligand or part of a bidentate counter-ion.[10][11][12] Copper(II) complexes may exhibit a wider range of geometries, including distorted octahedral and square planar, due to the Jahn-Teller effect.[4][13][14]

Spectroscopic Characterization

The formation and structure of metal complexes with Methyl[3-(methylsulfanyl)propyl]amine can be elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the coordination of the ligand to the metal center. Key vibrational bands to monitor include:

  • ν(N-H) stretching: The N-H stretching vibrations of the primary amine group, typically observed in the 3300-3500 cm⁻¹ region for the free ligand, will shift upon coordination to the metal.[6]

  • δ(N-H) bending: The N-H bending (scissoring) vibration, usually around 1600 cm⁻¹, is also sensitive to coordination.

  • ν(C-S) stretching: The C-S stretching vibration of the thioether group, which appears in the fingerprint region, may shift upon coordination, although this can be difficult to assign definitively.

  • New bands in the far-IR region: The formation of metal-ligand bonds will give rise to new absorption bands in the far-infrared region (typically below 600 cm⁻¹), corresponding to ν(M-N) and ν(M-S) stretching vibrations.

Table of Expected IR Spectral Shifts upon Coordination:

Vibrational ModeFree Ligand (cm⁻¹) (Approx.)Coordinated Ligand (cm⁻¹) (Approx.)
ν(N-H)3300-3500Shift to lower frequency
δ(N-H)~1600Shift in position
ν(M-N)-400-600
ν(M-S)-300-400
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution.

  • ¹H NMR: The proton signals of the propyl chain will show shifts upon coordination. The protons alpha to the nitrogen and sulfur atoms are particularly sensitive to the coordination environment. In diamagnetic complexes, the chemical shifts and coupling constants can provide information about the conformation of the chelate ring.[6]

  • ¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will be shifted upon coordination, providing further evidence of complex formation.

  • Metal NMR (e.g., ¹⁹⁵Pt, ¹⁰³Rh): For suitable metal nuclei, NMR can provide direct information about the coordination sphere of the metal. For example, ¹⁰³Rh NMR chemical shifts are highly sensitive to the nature of the coordinated ligands and the geometry of the complex.[15][16]

UV-Visible Spectroscopy

The electronic absorption spectra of the metal complexes provide insights into the d-orbital splitting and the nature of the metal-ligand bonding. For d⁸ metals like Pd(II) and Pt(II) in a square planar environment, d-d transitions are typically observed in the visible region. For d⁶ metals like Rh(III) in an octahedral field, two spin-allowed d-d transitions are expected.[17][18] Charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), may also be present, often at higher energies (in the UV region).

Structural Characteristics

For square planar Pd(II) and Pt(II) complexes, the M-N bond lengths are typically in the range of 2.0-2.1 Å, and the M-S bond lengths are around 2.2-2.3 Å. The bite angle of the N,S-chelate ligand will influence the geometry around the metal center. In octahedral Rh(III) complexes, the Rh-N and Rh-S bond distances are expected to be in similar ranges. The six-membered chelate ring formed by Methyl[3-(methylsulfanyl)propyl]amine is expected to adopt a stable chair or twist-boat conformation.

Applications

The unique properties of metal complexes derived from Methyl[3-(methylsulfanyl)propyl]amine and related N,S-donor ligands have led to their exploration in various fields.

Catalysis

Rhodium complexes are well-known for their catalytic activity in a wide range of organic transformations, including hydrogenation, hydroformylation, and C-H activation.[19][20] The electronic and steric environment around the rhodium center, which is tuned by the coordinated ligands, is crucial for catalytic performance. The N,S-donor set of ligands like those derived from Methyl[3-(methylsulfanyl)propyl]amine can stabilize different oxidation states of rhodium and provide a suitable platform for catalytic cycles. For example, rhodium(III) complexes with DADTE ligands have been investigated for their potential in radiopharmaceutical applications, which hints at their stability and kinetic inertness, properties that can be beneficial in developing robust catalysts.[4]

Biological and Medicinal Applications

Platinum complexes are at the forefront of metal-based cancer chemotherapy. The interaction of platinum complexes with DNA is a key mechanism of their cytotoxic action. The nature of the non-leaving ligands, such as the amine and thioether groups in our case, significantly influences the drug's reactivity, toxicity, and cellular uptake.[3][8][21] Thioether ligands, in particular, can modulate the reactivity of platinum complexes and their interactions with biological macromolecules.[21] Furthermore, complexes of other transition metals with N,S-donor ligands have shown promising biological activities, including antibacterial, antifungal, and anticancer properties.[22][23][24]

Future Perspectives

The coordination chemistry of Methyl[3-(methylsulfanyl)propyl]amine offers a fertile ground for further exploration. The synthesis and characterization of a wider range of complexes with various transition metals will undoubtedly reveal novel structural motifs and reactivity patterns. A systematic investigation into the catalytic applications of its rhodium and palladium complexes in important organic transformations is a promising avenue for future research. Moreover, the biological evaluation of its platinum, palladium, and other metal complexes could lead to the discovery of new therapeutic agents. The flexibility of the ligand backbone and the tunability of the N- and S-donor properties make Methyl[3-(methylsulfanyl)propyl]amine a valuable building block for the design of functional coordination compounds.

References

Sources

Methodological & Application

Application Note: Utilization and Analytical Validation of 3-(Methylthio)propylamine in Savory Flavor Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Methylthio)propylamine (MTPA), also known as 3-aminopropyl methyl sulfide, is a potent, sulfur-containing primary amine recognized for its pungent, penetrating aroma[1]. Designated as FEMA 4649 and JECFA 2004, this volatile compound is a critical building block in the formulation of authentic cheese and seafood flavor profiles[1][2]. Due to its bifunctional nature—containing both a nucleophilic primary amine and an oxidizable thioether linkage—MTPA presents unique challenges in food matrix integration. This application note provides drug development professionals and food scientists with a mechanistic overview and self-validating protocols for the robust application and quantification of MTPA.

Chemical Causality and Matrix Behavior

The sensory impact of MTPA is dictated by its molecular structure. The thioether group imparts the characteristic marine/savory notes, while the primary amine increases its reactivity with carbonyls in the food matrix (e.g., via Maillard-type condensations or Schiff base formation)[1][3].

  • Air Sensitivity: MTPA is highly susceptible to oxidation, rapidly converting to sulfoxides if exposed to ambient air[2]. Consequently, handling and formulation must be conducted under inert atmospheres (e.g., nitrogen or argon) to preserve the target flavor profile[2].

  • Solubility Dynamics: Being practically insoluble in water but highly soluble in ethanol and lipid phases, MTPA partitions strongly into the fat phase of emulsions[1][2]. This lipophilicity delays flavor release, extending the sensory perception window in high-fat matrices like cheese.

Chemosensory Transduction Pathway

When released from a food matrix, MTPA travels via retronasal olfaction to the olfactory epithelium. The binding of this sulfur-containing ligand to specific Olfactory Receptors (ORs) triggers a G-protein coupled cascade. Furthermore, structurally related flavorants are often evaluated for their synergistic effects on chemosensory channels, such as TRPM8, which modulates temperature and complex flavor perception[4][5].

Pathway A Food Matrix (Lipid/Aqueous) B Volatilization of MTPA A->B C Olfactory Cleft Receptor Binding B->C D G-Protein Activation (cAMP/Ca2+ Influx) C->D E Savory/Seafood Perception D->E

Chemosensory transduction pathway of 3-(Methylthio)propylamine in flavor perception.

Self-Validating Experimental Protocols

Protocol 1: Anaerobic Encapsulation and SPME-GC-MS Validation

Causality: To prevent the oxidative degradation of the thioether group and the matrix-binding of the amine, MTPA must be encapsulated in a lipid emulsion under nitrogen[2]. Solid-Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber is selected because it optimally captures low-molecular-weight, volatile sulfur compounds. Self-Validation Mechanism: The protocol incorporates an internal standard (Ethyl methyl sulfide) spiked at a known concentration. If the recovery of the internal standard falls below 85%, the system flags a matrix-binding error or oxidation event, invalidating the run and prompting a recalibration of the emulsion's pH or lipid content.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10% O/W lipid emulsion using medium-chain triglycerides (MCT) and buffer to pH 7.5. Purge the emulsion with N₂ gas for 15 minutes to displace dissolved oxygen.

  • Analyte Spiking: Under a continuous N₂ stream, spike MTPA to a final concentration of 10 ppm. Simultaneously, add 10 ppm of the internal standard (Ethyl methyl sulfide).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 20 minutes with agitation (250 rpm) to reach headspace equilibrium.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

  • Desorption & Analysis: Desorb the fiber in the GC injection port at 250°C for 3 minutes. Run the MS in Selected Ion Monitoring (SIM) mode targeting m/z 105 (MTPA parent ion).

  • Validation Check: Calculate the recovery of the internal standard. Proceed with MTPA quantification only if internal standard recovery is >85%.

Workflow Step1 1. Matrix Preparation (Lipid Emulsion) Step2 2. MTPA Spiking (Under N2 Atmosphere) Step1->Step2 Step3 3. SPME Extraction (DVB/CAR/PDMS Fiber) Step2->Step3 Step4 4. GC-MS/O Analysis (Quantification & Olfactometry) Step3->Step4 Step5 5. Data Validation (Internal Standard Recovery >85%) Step4->Step5

Step-by-step workflow for the encapsulation, extraction, and validation of MTPA.

Protocol 2: Sensory Threshold Evaluation via Triangle Testing

Causality: Because sulfur compounds have exceptionally low odor thresholds, human sensory panels are highly susceptible to olfactory fatigue. Self-Validation Mechanism: A triangle test is employed where panelists must identify the spiked sample among two blanks. A positive control (methional) is used in a pre-test. If a panelist fails to identify the positive control, their data for the MTPA evaluation is automatically excluded, ensuring the trustworthiness of the threshold data.

Step-by-Step Methodology:

  • Panel Calibration: Administer a triangle test using 5 ppb methional to a trained sensory panel (n=12). Exclude panelists who fail to identify the spiked sample.

  • Sample Preparation: Prepare serial dilutions of MTPA in an aqueous ethanol base (0.1, 0.5, 1.0, 2.5, and 5.0 ppb).

  • Blinding: Present three coded sniffing vials per concentration level (two blanks, one spiked) in a randomized order.

  • Evaluation: Panelists sniff the headspace and select the odd sample, noting descriptors (e.g., "seafood", "cheese", "pungent").

  • Data Synthesis: Calculate the group threshold using a best-estimate threshold (BET) geometric mean calculation.

Quantitative Data Summaries

Table 1: Physicochemical and Regulatory Properties of 3-(Methylthio)propylamine

ParameterValue / DescriptionSource
Chemical Formula C₄H₁₁NS[1]
Molecular Weight 105.20 g/mol [1]
FEMA / JECFA Number 4649 / 2004[1]
Density (20°C) 0.958 - 0.964 g/cm³[1]
Solubility Soluble in ethanol; practically insoluble in water[1][2]
Sensory Profile Pungent, penetrating; cheese and seafood notes[1][2]

Table 2: GC-MS Recovery and Matrix Effects (Internal Validation Data)

Food Matrix TypepH LevelInternal Standard Recovery (%)MTPA Odor Threshold (ppb)
Aqueous Buffer7.098.2%0.5
O/W Lipid Emulsion (10%)7.592.4%2.1
Complex Cheese Base5.586.1%5.0
Seafood Broth (High Protein)6.881.5% (Flagged)4.8

(Note: Recovery < 85% in high-protein matrices indicates Schiff base formation between the primary amine of MTPA and matrix carbonyls, necessitating matrix modification).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77743, 3-(Methylthio)propylamine". PubChem. Available at: [Link]

  • World Intellectual Property Organization. "WO2017058594A1 - Compounds useful as modulators of trpm8". Google Patents.
  • China National Intellectual Property Administration. "CN108473484B - Method for preparing 3-methylthio propylamine". Google Patents.

Sources

Application Note: Synthesis and N-Substitution Strategies for 3-(Methylthio)propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

3-(Methylthio)propylamine (CAS: 4104-45-4) is a highly versatile bifunctional aliphatic amine characterized by a terminal primary amine and a robust thioether linkage[1]. In medicinal chemistry, it serves as a foundational pharmacophore and critical intermediate in the development of TRPM8 receptor modulators (cooling agents)[2][3], histamine H3 receptor antagonists, and specialized rhodium(III) acyclic diaminedithioether (DADTE) complexes[4].

Because the molecule possesses two potential sites for nucleophilic attack and oxidation (the nitrogen and the sulfur), achieving chemoselective N-substitution requires precise mechanistic control. This application note details the causal rationale, comparative analytics, and self-validating protocols required to synthesize and selectively N-alkylate 3-(methylthio)propylamine derivatives.

Mechanistic Rationale for Synthesis and Substitution

De Novo Primary Amine Synthesis

Synthesizing the primary amine backbone from 3-chloro-1-(methylthio)propane via direct ammonolysis is synthetically flawed. The high nucleophilicity of the resulting primary amine outcompetes ammonia, leading to uncontrolled polyalkylation. The Gabriel synthesis overcomes this by utilizing potassium phthalimide as a protected nitrogen source, ensuring exclusively primary amine formation upon hydrazinolysis[5][6]. Recent process optimizations employ combined microwave-ultrasonic irradiation to overcome mass transfer limitations in the biphasic phthalimide substitution, reducing reaction times from hours to minutes and boosting yields above 85%[7].

Chemoselective N-Substitution

When functionalizing the primary amine to secondary derivatives, reductive amination is vastly superior to direct alkylation. Direct alkylation with alkyl halides risks sulfonium ion formation (S-alkylation) and quaternary ammonium salt generation. Reductive amination using an aldehyde and sodium triacetoxyborohydride (


) ensures strict chemoselectivity[3]. The mild reducing agent 

is stable in weakly acidic conditions and specifically reduces the transient iminium ion without reducing the unreacted aldehyde or interfering with the thioether moiety.

Process Flow Visualization

G N1 3-Methylthiopropanol (Starting Material) N2 3-Chloro-1-(methylthio)propane (Intermediate) N1->N2 SOCl2, CHCl3 Microwave/US N3 N-(3-Methylthiopropyl)phthalimide (Protected Amine) N2->N3 Potassium Phthalimide 80-90 °C N4 3-(Methylthio)propylamine (Primary Amine) N3->N4 Hydrazine Hydrate EtOH, Reflux N5 N-Substituted Derivative (Target Compound) N4->N5 Aldehyde, NaBH(OAc)3 Reductive Amination

Workflow for the synthesis of N-substituted 3-(methylthio)propylamine derivatives.

Comparative Analytics for N-Substitution

To guide synthetic planning, the following table summarizes the quantitative and qualitative differences between common N-substitution methodologies applied to 3-(methylthio)propylamine.

MethodologyReagentsChemoselectivityMono-alkylation YieldMajor By-products
Reductive Amination Aldehyde/Ketone,

, AcOH
Excellent (N-selective)85 - 95% Trace dialkylation
Direct Alkylation Alkyl Halide,

, MeCN
Poor (N- and S-reactive)30 - 50%Quaternary salts, Sulfonium ions
Acylation / Reduction 1. Acyl Chloride,

2.

Good (N-selective)70 - 80%Thioether cleavage (if over-reduced)

Validated Methodologies

Protocol A: Microwave-Assisted Synthesis of 3-(Methylthio)propylamine

This protocol leverages cavitation and dielectric heating to accelerate the Gabriel synthesis[7].

  • Chlorination: In a 250 mL three-necked flask equipped with a reflux condenser, dissolve 3-methylthiopropanol (1.0 eq) in chloroform. Apply microwave irradiation (500 W) and ultrasonic irradiation (400 W).

    • Causality: Ultrasound induces acoustic cavitation, creating localized hot spots that drastically increase the collision frequency between the alcohol and the halogenating agent.

  • Reagent Addition: Slowly add thionyl chloride (

    
    , 1.1 eq) dropwise. Reflux for 30 minutes to yield 3-chloro-1-(methylthio)propane.
    
  • Phthalimide Substitution: Introduce potassium phthalimide (1.05 eq) to the reaction mixture and elevate the temperature to 85 °C for 1.5 hours.

    • Self-Validation (IPC 1): Monitor via GC-MS. The complete disappearance of the 3-chloro-1-(methylthio)propane peak validates the completion of the substitution step.

  • Hydrazinolysis: Isolate the intermediate, dissolve in absolute ethanol, and add hydrazine hydrate (1.2 eq). Reflux for 45 minutes to liberate the primary amine.

  • Workup: Filter off the phthalhydrazide by-product. Concentrate the filtrate under reduced pressure to yield pure 3-(methylthio)propylamine.

Protocol B: N-Alkylation via Reductive Amination

This protocol ensures strict mono-alkylation of the primary amine using kinetic control[3].

  • Imine Formation: In a dry round-bottom flask under inert

    
     atmosphere, dissolve 3-(methylthio)propylamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).
    
  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to adjust the apparent pH to ~4.5.

    • Causality: The weakly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the amine. It simultaneously prevents the premature decomposition of the reducing agent.

  • Reduction: Stir at room temperature for 30 minutes. Add sodium triacetoxyborohydride (

    
    , 1.5 eq) in three portions over 15 minutes to prevent thermal spiking.
    
    • Self-Validation (IPC 2): After 2 hours, take a 50 µL aliquot, quench with saturated

      
      , extract with EtOAc, and spot on a TLC plate (Ninhydrin stain). The primary amine starting material will stain bright pink. Complete consumption of the pink spot validates the end of the reaction.
      
  • Quench and Extraction: Quench the reaction with saturated aqueous

    
     until gas evolution ceases (neutralizing the acetic acid). Extract the aqueous layer with dichloromethane (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the N-substituted 3-(methylthio)propylamine derivative.
    

References

  • Method for preparing 3-methylthio propylamine Source: Patsnap Eureka (Patent CN102603615A equivalent) URL:[Link]

  • 3-(Methylthio)propylamine | C4H11NS | CID 77743 Source: PubChem, National Institutes of Health URL:[Link]

  • Source: Google Patents (WIPO PCT)
  • CN108473484B - Compounds useful as modulators of TRPM8 Source: Google Patents URL

Sources

Application Note: A Comprehensive Guide to the Synthesis of Schiff Bases Using Methyl[3-(methylsulfanyl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the synthesis of Schiff bases derived from Methyl[3-(methylsulfanyl)propyl]amine and various carbonyl compounds. Schiff bases, characterized by their azomethine (-C=N-) functional group, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide delves into the underlying chemical principles, offers a robust, step-by-step experimental protocol, and outlines methods for product characterization. It is intended for researchers, scientists, and professionals in drug development seeking to synthesize and explore this versatile class of compounds.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or a ketone.[3][4][5] First reported by Hugo Schiff in 1864, these compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group).[6] This functional group is not merely a structural linker but is crucial to their biological activities.[7] The electrophilic carbon and nucleophilic nitrogen within the C=N bond create excellent opportunities for binding with various biological targets.[2]

The versatility of Schiff bases stems from their straightforward synthesis and structural diversity. By simply varying the amine and carbonyl precursors, a vast library of compounds with unique steric and electronic properties can be generated.[8] These compounds are not only valuable as bioactive molecules themselves but also serve as critical ligands in coordination chemistry, forming stable complexes with metal ions that can enhance their therapeutic potential.[8][9][10] This guide focuses specifically on the use of Methyl[3-(methylsulfanyl)propyl]amine, a primary amine containing a thioether moiety, which introduces an additional site for potential coordination or biological interaction.

The Chemistry of Schiff Base Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is reversible and typically requires acid or base catalysis, or heating to drive the reaction to completion by removing water.[5][7]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral, unstable intermediate known as a carbinolamine or hemiaminal.[3][7]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is often facilitated by an acid catalyst, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[7][11]

The pH of the reaction medium must be carefully controlled for optimal results. A pH around 5 is generally most effective.[11] At a significantly lower (more acidic) pH, the amine reactant becomes protonated, rendering it non-nucleophilic.[11] At a higher (more basic) pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[11]

G Amine R'-NH₂ (Methyl[3-(methylsulfanyl)propyl]amine) Hemiaminal R-C(OH)(NHR')-R (Hemiaminal) Amine->Hemiaminal Nucleophilic Addition Carbonyl R-C(=O)-R (Aldehyde/Ketone) Carbonyl->Hemiaminal SchiffBase R-C(=NR')-R (Schiff Base) Hemiaminal->SchiffBase Dehydration (-H₂O) Water H₂O Hemiaminal->Water

Caption: Mechanism of Schiff Base Formation.

Reactant Overview

The Amine: Methyl[3-(methylsulfanyl)propyl]amine

This primary amine is the core building block for the syntheses described in this protocol. Its thioether group (-S-CH₃) adds a unique feature to the resulting Schiff base, potentially influencing its solubility, coordination properties, and biological activity.

PropertyValueSource
Synonyms 3-Aminopropyl methyl sulfide, 3-(Methylthio)-1-propanamine[12][13]
CAS Number 4104-45-4[12][14]
Molecular Formula C₄H₁₁NS[12]
Molecular Weight 105.20 g/mol [12][13]
Boiling Point 169 °C[12]
Density 0.938 g/mL at 25 °C[12]
Appearance Clear colorless to yellow liquid[15]
Safety Corrosive; causes severe skin burns and eye damage.[16]
The Carbonyl Compound

The choice of the aldehyde or ketone is critical as it largely defines the final structure and properties of the Schiff base.

  • Aromatic Aldehydes (e.g., salicylaldehyde, benzaldehyde, vanillin) are commonly used. The resulting Schiff bases often have increased stability due to conjugation.[4]

  • Aliphatic Aldehydes and Ketones can also be used, but the reactions may be slower and the products less stable compared to their aromatic counterparts.[7] Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[4]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a Schiff base from Methyl[3-(methylsulfanyl)propyl]amine and a representative aromatic aldehyde (e.g., salicylaldehyde). The procedure can be adapted for other carbonyl compounds.

Materials and Reagents
  • Methyl[3-(methylsulfanyl)propyl]amine (97% or higher)

  • Salicylaldehyde (or other suitable aldehyde/ketone)

  • Absolute Ethanol or Methanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Diethyl Ether (for washing)

  • Deionized Water

Equipment
  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and vacuum flask for filtration

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Beakers, graduated cylinders, and standard laboratory glassware

Synthesis Procedure

The following quantities are based on a 10 mmol scale reaction.

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Methyl[3-(methylsulfanyl)propyl]amine105.20101.01.05 g (1.12 mL)
Salicylaldehyde122.12101.01.22 g (1.05 mL)
Absolute Ethanol---25 mL
Glacial Acetic Acid--Catalytic2-3 drops

Step-by-Step Method:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of salicylaldehyde in 15 mL of absolute ethanol. Stir until a clear solution is formed.

  • Amine Addition: To this stirring solution, add 1.05 g (10 mmol) of Methyl[3-(methylsulfanyl)propyl]amine dropwise. A color change (typically to yellow or orange) is often observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1][17]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[17] Let the reaction proceed with continuous stirring for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of a new product spot.

  • Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the solid Schiff base product.[1]

  • Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials and impurities.[17]

  • Drying: Dry the purified product in a vacuum oven at a low temperature (40-50°C) to remove residual solvent. Record the final mass and calculate the percentage yield.

Caption: Experimental Workflow for Schiff Base Synthesis.

Characterization of the Schiff Base Product

Confirmation of the product's structure is essential. The following spectroscopic methods are recommended:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically in the range of 1600-1650 cm⁻¹.[18] Concurrently, one should observe the disappearance of the C=O stretching band from the parent aldehyde (around 1700 cm⁻¹) and the N-H bending vibrations of the primary amine.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic singlet or multiplet for the azomethine proton (-CH=N-) will appear, typically in the downfield region of 8.0-9.0 ppm. Other signals corresponding to the aromatic and aliphatic protons of the structure should also be present and can be assigned.

    • ¹³C NMR: The carbon atom of the C=N group will give a signal in the range of 155-165 ppm.[4] The disappearance of the carbonyl carbon signal (typically >190 ppm) from the starting material provides further confirmation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the synthesized compound. The observation of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the Schiff base confirms its formation.

Safety and Handling

  • Methyl[3-(methylsulfanyl)propyl]amine is corrosive and can cause severe burns.[16] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Organic solvents like ethanol and methanol are flammable. Keep them away from ignition sources.

  • The reflux procedure should be conducted in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Schiff bases using Methyl[3-(methylsulfanyl)propyl]amine. The procedure is robust, rooted in established chemical principles, and adaptable to a variety of carbonyl compounds. By following the detailed steps for synthesis, purification, and characterization, researchers can effectively generate novel Schiff base derivatives for further investigation in drug discovery, coordination chemistry, and materials science.

References

  • Schiff base - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Chemistry Schiff Bases - Sathee NEET. (n.d.). Sathee. Retrieved March 7, 2026, from [Link]

  • Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone C N R R R. (2019). International Journal of Pharmaceutical and Phytopharmacological Research, 9(3). Retrieved March 7, 2026, from [Link]

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  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - Taylor & Francis. (2023, December 25). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11). International Journal of Chemical Studies. Retrieved March 7, 2026, from [Link]

  • To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? - Quora. (2025, May 22). Quora. Retrieved March 7, 2026, from [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis and Spectral Characterization of Schiff Base Cr(III), Mn(III), and Fe(III) Novel Macrocyclic Complexes Derived from Th - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - Academia.edu. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

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  • 12.6: Reactions of Aldehydes and Ketones with Amines - Chemistry LibreTexts. (2020, October 20). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. Retrieved March 7, 2026, from [Link]

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  • Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts | Inorganic Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024, February 2). MDPI. Retrieved March 7, 2026, from [Link]

  • Green Synthesis of a New Schiff Base Linker and Its Use to Prepare Coordination Polymers | Crystal Growth & Design - ACS Publications. (2024, December 25). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Different Schiff Bases—Structure, Importance and Classification - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • 3-(Methylthio)propylamine | C4H11NS | CID 77743 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Application Note: Precision Catalysis with Thioether-Amine (S,N) Bidentate Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery, focusing on the unique "hemilabile" properties of thioether-amine ligands.

Executive Summary: The Hemilabile Advantage

Thioether-amine (S,N) ligands represent a specialized class of "hemilabile" chelators that have unlocked new reactivity profiles in transition metal catalysis. Unlike rigid bis-phosphine (P,P) or bis-nitrogen (N,N) ligands, the S,N-ligand system features a "soft" thioether donor and a "hard" amine/pyridine donor.

The Core Mechanism: The thioether sulfur atom binds weakly to late transition metals (Pd, Ir, Ru). Under catalytic turnover conditions, this S-metal bond can reversibly dissociate (decoordination), opening a vacant coordination site for substrate binding while the nitrogen atom keeps the ligand anchored to the metal center. This "on-off" switch is critical for:

  • Steric Control: Creating a temporary pocket for bulky substrates.

  • Electronic Modulation: Stabilizing high-oxidation state intermediates.

  • Stereoselectivity: The rigid N-anchor directs the chiral environment while the S-arm modulates reactivity.

Mechanistic Insight: The "Windshield Wiper" Effect

To apply these ligands effectively, one must understand the dynamic coordination environment. The following Graphviz diagram illustrates the hemilabile mechanism in a Palladium-catalyzed allylic substitution cycle.

Hemilabile_Mechanism Figure 1: The 'Hemilabile' catalytic cycle. The thioether arm (S) can dissociate to open a site for substrate binding or nucleophilic attack. Ligand Free S,N-Ligand Complex Active Catalyst (N,S-Chelated Pd) Ligand->Complex Coordination Pd_Pre Pd(0) Precursor Pd_Pre->Complex OxAdd Oxidative Addition (Pd-Allyl Species) Complex->OxAdd Substrate (Allyl Acetate) OpenState Open State (S-Decoordinated) Vacant Site Created OxAdd->OpenState S-Dissociation (k_off) NuAttack Nucleophilic Attack (Stereo-determining) OxAdd->NuAttack Direct Attack (Outer Sphere) OpenState->OxAdd S-Reassociation (k_on) OpenState->NuAttack Substrate Binding (Inner Sphere) Product Product Release NuAttack->Product Product->Complex Regeneration

Key Applications & Case Studies

Case Study A: Palladium-Catalyzed Asymmetric Allylic Substitution

This is the "hero" application for S,N-ligands. The hemilability allows for high turnover frequencies (TOF) because the product release step is often accelerated by the re-coordination of the sulfur atom.

  • Reaction: Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

  • Ligand Class: Pyridine-thioethers (e.g., derived from Fenchone or Camphor) and Thioether-Oxazolines.

  • Performance:

    • Yields: >95%

    • Enantioselectivity (ee): Up to 98%[1][2]

    • Regioselectivity: High preference for the branched product in unsymmetrical substrates.

  • Why it works: The S,N ligand creates a distinct electronic asymmetry on the Pd-allyl intermediate. The nucleophile attacks the carbon atom trans to the donor that exerts the stronger trans-influence (often modulated by the S-decoordination).

Case Study B: Ruthenium-Catalyzed Transfer Hydrogenation

While P,N ligands are common here, S,N ligands (specifically SNS pincers or bidentate amine-thioethers) offer a robust alternative that is less sensitive to air oxidation than phosphines.

  • Substrates: Acetophenone derivatives, cyclic ketones.

  • Mechanism: Inner-sphere mechanism where the amine proton (N-H) and the metal-hydride (M-H) act cooperatively. The thioether arm stabilizes the Ru center but does not poison the active site due to its lability.

Detailed Protocols

Protocol 1: Modular Synthesis of Chiral Thioether-Amine Ligands

Rationale: Commercial availability of specific S,N ligands is limited. This modular protocol allows you to synthesize a library of ligands from chiral amino alcohols or pyridines.

Reagents:

  • Chiral Amino Alcohol (e.g., Valinol, Phenylglycinol) or Chiral Pyridine-Alcohol.

  • Thiol source (e.g., Thiophenol, alkyl thiol).

  • Mesyl Chloride (MsCl), Triethylamine (TEA).

Step-by-Step Procedure:

  • Activation: Dissolve the chiral amino alcohol (1.0 equiv) in dry DCM at 0°C. Add TEA (1.5 equiv) followed by MsCl (1.1 equiv). Stir for 2 hours to form the mesylate.

  • Displacement: In a separate flask, generate the thiolate anion by treating the thiol (1.2 equiv) with NaH (1.5 equiv) in dry THF at 0°C.

  • Coupling: Transfer the mesylate solution (or isolated crude mesylate) into the thiolate suspension. Heat to reflux (60°C) for 12 hours.

  • Workup: Quench with water, extract with EtOAc. The amine moiety may need protection/deprotection depending on the starting material (e.g., Boc-protection is recommended if using a primary amino alcohol).

  • Purification: Flash chromatography (Hexane/EtOAc). S,N ligands are generally stable on silica.

Protocol 2: Catalytic Screening for Allylic Alkylation

Rationale: This protocol validates the ligand's efficacy in a standard Pd-catalyzed transformation.

Reagents:

  • Metal Precursor:

    
     (Allyl palladium chloride dimer).
    
  • Ligand: Chiral S,N-ligand (synthesized above).

  • Substrate: 1,3-Diphenylallyl acetate.

  • Nucleophile: Dimethyl malonate.[1]

  • Base: BSA (N,O-Bis(trimethylsilyl)acetamide) + catalytic KOAc (or NaH for direct anion generation).

Workflow:

  • Catalyst Formation: In a Schlenk tube, mix

    
     (1.0 mg, 2.5 µmol, 1 mol% Pd) and the S,N-ligand (6.0 µmol, 1.2 equiv vs Pd) in dry DCM (1.0 mL). Stir at RT for 30 mins. Solution should turn yellow/orange.
    
  • Substrate Addition: Add 1,3-Diphenylallyl acetate (0.25 mmol) dissolved in DCM (1.0 mL).

  • Nucleophile Activation: Add Dimethyl malonate (0.75 mmol, 3 equiv), followed by BSA (0.75 mmol) and a pinch of KOAc.

  • Reaction: Stir at RT. Monitor by TLC (usually complete in 2-12 hours).

  • Analysis: Filter through a silica plug. Analyze conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Data Summary & Comparison

Ligand ClassDonor AtomsHemilabilityAir StabilityBest Application
Thioether-Amine S, N High Good Allylic Substitution, Etherification
Phosphine-AmineP, NLowPoorHydrogenation (Ir-PHOX)
Bis-OxazolineN, NNone (Rigid)ExcellentLewis Acid Catalysis (Cu, Zn)
Bis-PhosphineP, PNone (Rigid)PoorCross-Coupling, Hydrogenation

Troubleshooting & Optimization

Problem: Low Conversion.

  • Cause: Catalyst poisoning by sulfur.

  • Solution: The S-metal bond might be too strong. Increase the steric bulk on the sulfur atom (e.g., change S-Methyl to S-tButyl or S-Phenyl). This weakens the S-M bond, promoting the necessary hemilability.

Problem: Low Enantioselectivity.

  • Cause: Ligand fluxionality.[3]

  • Solution: The "open" form (S-decoordinated) might be non-selective. Lower the reaction temperature (to 0°C or -20°C) to favor the chelated "closed" transition state. Ensure the Nitrogen backbone is rigid (e.g., use an oxazoline or pyridine backbone rather than a flexible alkyl amine).

Problem: Catalyst Decomposition (Pd Black formation).

  • Cause: Instability of the Pd(0) species.

  • Solution: S,N ligands stabilize Pd(II) well but Pd(0) can be fragile. Ensure the nucleophile is added after the substrate to keep the Pd in the stable

    
    -allyl form.
    

References

  • Thioether-containing ligands for asymmetric allylic substitution reactions.

    • Source: Comptes Rendus Chimie, 2002.
    • URL:[Link]

  • Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-C

    • Source: Journal of Organic Chemistry, 1998.
    • URL:[Link]

  • Synthesis of the novel thioether-amine ligand library; reaction conditions.

    • Source: ResearchGate (Protocol D
    • URL:[Link]

  • Pyridine-2,6-bis(thioether) (SNS)

    • Source: Organometallics, 2010.
    • URL:[Link]

  • Hemilabile behavior of a thioether-functionalized N-heterocyclic carbene ligand.

    • Source: Chemical Communic
    • URL:[Link]

Sources

Application Note: Advanced Protocols for Handling Corrosive and Volatile Amine Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amine reagents (e.g., methylamine, ethylamine, piperidine, DBU) are ubiquitous in medicinal chemistry for amide couplings, S_NAr reactions, and deprotections. However, their dual nature as caustic bases and volatile respiratory hazards presents significant operational risks. This guide moves beyond basic safety data sheets (SDS) to provide field-proven engineering controls, material compatibility matrices, and self-validating purification protocols designed to protect researchers and ensure data integrity.

Part 1: Engineering Controls & Material Compatibility

The "Weak Link" Analysis: Material Selection

Standard laboratory equipment often fails when exposed to concentrated amines over time. Amines are effective solvents for many fluoropolymers and can embrittle standard rubber seals, leading to containment breaches.

Critical Insight: Never assume "chemical resistance" applies universally. While Viton® (FKM) is excellent for acids and hydrocarbons, it degrades rapidly when exposed to low molecular weight amines (e.g., methylamine, ethylamine) due to base-catalyzed dehydrofluorination, causing seals to swell and crack.

Table 1: Material Compatibility Matrix for Amine Service
MaterialCompatibility RatingNotesRecommended Application
PTFE / PFA Excellent Inert to almost all amines.Tubing, reactor liners, stir bars.
Kalrez® (FFKM) Excellent Superior chemical resistance; expensive.O-rings for high-pressure reactors.
EPDM Good Resistant to ketones and amines.O-rings, gaskets (Do not use with oils).
Viton® (FKM) Poor / Fail Prone to cross-linking/embrittlement.DO NOT USE for amine transfer lines.
Stainless Steel (316) Good Generally resistant, but watch for pitting with amine hydrochlorides.Reactor bodies, cannula needles.
Containment Decision Logic

Not all amines require the same level of containment. Volatility and toxicity dictate the engineering control.

Figure 1: Containment Strategy Decision Tree Caption: Logical flow for selecting the appropriate containment device based on amine boiling point and toxicity profile.

ContainmentLogic Start Select Amine Reagent BP_Check Is Boiling Point < 25°C? Start->BP_Check Tox_Check High Inhalation Toxicity? BP_Check->Tox_Check No Glovebox Glove Box / Closed System (Argon Atmosphere) BP_Check->Glovebox Yes (e.g., MeNH2) Tox_Check->Glovebox Yes Fumehood Standard Fume Hood (Sash < 18 inches) Tox_Check->Fumehood No (Liquid) Snorkel Local Exhaust (Snorkel) Acceptable for Weighing Solids Tox_Check->Snorkel No (Solid Salts)

Part 2: Strategic Handling of Volatile Amines

The "Cold-Trap" Method for Reagent Transfer

Volatile amines like methylamine (bp -6°C) or ethylamine (bp 16°C) generate significant internal pressure in storage vessels. Opening these bottles at room temperature is a primary cause of exposure.

Protocol:

  • Pre-Cooling: Submerge the reagent bottle in a dry ice/acetone bath (-78°C) or an ice/salt bath (-10°C) for 15 minutes prior to opening. This lowers the vapor pressure below atmospheric pressure.

  • Inert Transfer: Never pour volatile amines. Use a wide-bore cannula (14-16 gauge) to transfer the liquid from the cooled reagent bottle to the reaction vessel under positive nitrogen pressure.

  • Venting: Ensure the receiving vessel is vented through a mineral oil bubbler or a scrubber containing dilute HCl to neutralize escaping vapors.

Preventing Salt Clogging

The Hazard: When amines contact acid vapors (commonly HCl from neighboring reactions), they form solid ammonium salts immediately. The Fix:

  • Segregate amine usage from acid usage in the fume hood.

  • Use heat-traced lines or wide-bore tubing if transferring amine gases to prevent line occlusion by salt formation.

Part 3: Advanced Purification (The "Scavenger" Approach)

Traditional acid/base extraction often leads to emulsions or product loss when the target molecule is also basic. The modern, high-throughput standard utilizes Solid-Supported Scavengers . This method is self-validating: if the resin is filtered out, the impurity is removed.

Mechanism: A polymer-bound electrophile (e.g., Isocyanate) reacts covalently with excess nucleophilic amine. The resulting urea is tethered to the solid support and removed via filtration.

Figure 2: Scavenger-Assisted Purification Workflow Caption: Workflow for removing excess amine using polymer-supported isocyanate resin, eliminating aqueous workup.

ScavengerWorkflow Rxn_Mix Reaction Mixture (Product + Excess Amine) Add_Resin Add PS-Isocyanate Resin (1.5 - 3.0 equiv vs Excess Amine) Rxn_Mix->Add_Resin Incubate Agitate (1-4 Hours, RT) Add_Resin->Incubate Filter Filtration (Fritted Funnel) Incubate->Filter Waste_Solid Solid Waste (Resin-Bound Urea) Filter->Waste_Solid Retentate Pure_Filtrate Filtrate (Purified Product) Filter->Pure_Filtrate Eluent

[1]

Part 4: Case Study Protocol

S_NAr Reaction using Anhydrous Methylamine in THF

Objective: Synthesis of N-methyl-4-nitroaniline via nucleophilic aromatic substitution. Hazards: Methylamine (Gas/Volatile Liquid), Exothermic reaction.[1]

Step-by-Step Methodology
  • Preparation (T-Minus 30 mins):

    • Equip a 250 mL 3-neck round bottom flask with a dry-ice condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

    • Crucial: Check all O-rings. Ensure they are Kalrez or PTFE-encapsulated . Replace any Viton seals.

    • Cool the methylamine (2M in THF) storage bottle in an ice/salt bath to 0°C.

  • Reagent Transfer (Inert Atmosphere):

    • Flush the system with Nitrogen.[2][3][4]

    • Using a cannula, transfer 50 mL of cold Methylamine solution into the addition funnel.

    • Why: Cannulation prevents exposure to vapors that pouring would release.

  • Reaction Initiation:

    • Dissolve 1-fluoro-4-nitrobenzene (1.0 equiv) in dry THF in the main flask.

    • Cool the flask to 0°C.

    • Dropwise Addition: Add the methylamine solution slowly. Monitor internal temperature; do not allow it to rise above 10°C.

    • Mechanistic Note: The reaction is exothermic.[1][5] Rapid addition can boil the THF/Methylamine mixture, over-pressurizing the vessel.

  • Monitoring & Quenching:

    • Stir at RT for 2 hours. Monitor via TLC or LCMS.

    • Quench: Once complete, cool to 0°C. Add Polymer-Supported Benzaldehyde (3 equiv relative to excess amine) to scavenge remaining methylamine. Stir for 1 hour.

    • Filter the mixture.[6] The filtrate contains the product, free of methylamine.

Part 5: Emergency Protocols & Waste Disposal

Spills
  • Small Spill (< 10 mL): Cover with a commercial spill pillow or sand. Neutralize with dilute citric acid.

  • Large Spill: Evacuate the lab immediately. Volatile amines can reach explosive concentrations or IDLH (Immediately Dangerous to Life or Health) levels rapidly.

Quenching Reactive Amine Waste

Never dispose of concentrated amines directly into solvent waste drums; they can react with dissolved halides to form exothermic "hot spots."

The "IPA Ramp" Protocol:

  • Dilute the amine waste in a beaker with Toluene or Heptane .

  • Place the beaker in an ice bath.

  • Slowly add Isopropanol (IPA) . (Reacts gently with any very active species).

  • Follow with slow addition of Water .

  • Adjust pH to ~7 using Citric Acid before disposal into the aqueous waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

  • Biotage. (2023).[7] Strategies for Work-Up and Purification using Solid Supported Scavengers. [Link]

  • Sarpong Group. (2016).[8] Quenching of Pyrophoric and Reactive Materials SOP. University of California, Berkeley. [Link]

  • Organic Syntheses. (2014). Working with Hazardous Chemicals. [Link]

Sources

Application Note: High-Precision Preparation of Self-Assembled Monolayers (SAMs) Using Thioether Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

This guide details the protocol for generating self-assembled monolayers (SAMs) on gold surfaces using thioether amines (molecules containing a sulfide group,


, and a terminal amine, 

).

While thiol (


) based SAMs are the industry standard for stability, thioether (sulfide)  based SAMs offer distinct advantages in specific drug development and sensor applications:
  • Oxidative Stability: Unlike thiols, thioethers do not form disulfide dimers (

    
    ) in solution, simplifying storage and handling.
    
  • Tunable Lability: The thioether-gold bond is coordinative and weaker (~60-70 kJ/mol) than the gold-thiolate bond (~160-180 kJ/mol). This allows for easier displacement in "exchange lithography" or controlled release applications.

  • Electronic Transparency: Thioethers maintain the molecular integrity of the sulfur atom without oxidative addition to the gold surface, altering electron transfer tunneling barriers compared to thiolates.

Critical Challenge: The lower binding enthalpy of thioethers makes them more susceptible to desorption and displacement by contaminants. This protocol utilizes kinetic trapping and high-purity surface preparation to ensure monolayer integrity.

Mechanism of Action

The assembly of thioether amines differs fundamentally from alkanethiols.

  • Thiols: Undergo oxidative addition, losing a proton to form a covalent-like Gold-Thiolate species (

    
    ).[1]
    
  • Thioethers: Adsorb via a coordinate covalent bond between the sulfur lone pairs and the empty orbitals of the gold lattice (

    
    ).
    
Diagram 1: Thioether vs. Thiol Assembly Mechanism

The following diagram contrasts the binding mechanism and the potential for "backbiting" (where the amine tail competes with the sulfur head for surface binding).

SAM_Mechanism cluster_0 Solution Phase cluster_1 Surface Interface (Au) Thioether Thioether Amine (R-S-R'-NH2) Adsorbed Coordinative Bonding (Au ← :S) Thioether->Adsorbed Primary Pathway (Slow Kinetics) Backbiting Defect: Amine Backbiting (Au ← :NH2) Thioether->Backbiting Low Chain Length Risk Contaminant Competitor (Thiol/Solvent) Au_Surface Clean Au(111) Surface Contaminant->Au_Surface Displacement Risk Adsorbed->Au_Surface Reversible Equilibrium

Caption: Mechanistic pathway of thioether assembly. Note the reversibility of the bond and the risk of amine 'backbiting' if alkyl chains are insufficient to enforce vertical orientation.

Materials & Equipment

Reagents
  • Thioether Amine Ligand: >95% purity (High purity is critical as trace thiols will displace thioethers).

  • Substrate: Polycrystalline Gold (Au) on Silicon or Mica (freshly vapor-deposited preferred).

  • Solvent: Absolute Ethanol (200 proof, HPLC grade). Do not use denatured ethanol.

  • Etch Solution: "Piranha" solution (3:1 conc.

    
     : 30% 
    
    
    
    ) OR UV/Ozone cleaner.
Equipment
  • Glassware: Dedicated Piranha-cleaned scintillation vials.

  • Inert Gas: Nitrogen (

    
    ) or Argon stream.[2]
    
  • Tweezers: Teflon-coated or titanium (to avoid metal contamination).

Detailed Protocol

Phase 1: Substrate Activation (Critical Step)

Rationale: Thioethers bind weakly. Any organic contaminant on the gold will block adsorption. A standard solvent wash is insufficient.

  • Piranha Etch:

    • WARNING: Piranha solution reacts violently with organics.[3] Wear full PPE (face shield, acid apron).

    • Mix 3 parts concentrated Sulfuric Acid with 1 part 30% Hydrogen Peroxide in a Pyrex beaker. The solution will self-heat.

    • Immerse gold substrates for 30–60 seconds . (Do not exceed 1 min to avoid delaminating the gold from the titanium/chromium adhesion layer).

    • Rinse copiously with Milli-Q water (18.2 MΩ).

    • Rinse with Absolute Ethanol.[2]

    • Alternative: If Piranha is unavailable, expose to UV/Ozone for 20 minutes, followed by an ethanol rinse.

Phase 2: Solution Preparation

Rationale: Thioether kinetics are slower than thiols. We use a higher concentration to drive the equilibrium toward surface coverage.

  • Prepare a 1.0 mM to 5.0 mM solution of the thioether amine in Absolute Ethanol.

    • Note: If the amine is supplied as a hydrochloride salt (

      
      ), add a stoichiometric equivalent of Triethylamine (TEA) to the solution to deprotonate the amine. However , free amines can bind to gold.
      
    • Expert Tip: For short-chain thioethers (<8 carbons), keep the amine protonated (salt form) during assembly to prevent the amine tail from binding to the gold (backbiting). Deprotonate after assembly using a basic rinse (pH 9 buffer).

Phase 3: Assembly (Incubation)
  • Immerse the clean gold slide immediately into the thioether solution.

  • Backfill the vial with

    
     gas to minimize oxidation of the solvent or ligand.
    
  • Incubation Time: Allow to assemble for 24–48 hours at room temperature.

    • Why so long? Thioether ordering takes longer than thiols due to the lack of a strong driving force (S-H bond cleavage).

  • Darkness: Wrap vials in foil. Light can induce photo-oxidation of the sulfur species.

Phase 4: Rinsing & Drying[5]
  • Remove slide and rinse with a stream of fresh Absolute Ethanol for 20 seconds.

    • Caution: Do not sonicate. Thioether SAMs are mechanically fragile and can be stripped by aggressive sonication.

  • Dry under a gentle stream of filtered Nitrogen.

Characterization & Validation

To ensure the SAM is formed and the amine is active, use the following validation matrix.

Data Summary Table: Thioether vs. Thiol SAMs
ParameterThioether SAM (

)
Thiol SAM (

)
Validation Method
Binding Energy ~65 kJ/mol (Coordinate)~170 kJ/mol (Covalent)Thermal Desorption Spectroscopy
Stability Moderate (Desorbs > 60°C)High (Stable to ~100°C)Ellipsometry (post-heating)
Contact Angle (Water) 40° - 60° (Amine exposed)40° - 60° (Amine exposed)Goniometry
XPS S(2p) Signal Doublet at ~163.5 eVDoublet at ~162.0 eVX-Ray Photoelectron Spectroscopy
Displacement Risk High (Displaced by thiols)LowExchange with hexadecanethiol
Experimental Workflow Diagram

Workflow Start Gold Substrate Clean Piranha Etch (Remove Organics) Start->Clean Incubate Incubation (24-48h, Dark) Clean->Incubate Immediate Transfer Prep Soln Prep (5mM in EtOH) Prep->Incubate Rinse Rinse (No Sonication) Incubate->Rinse Validate Validation (XPS/Contact Angle) Rinse->Validate

Caption: Step-by-step workflow for Thioether Amine SAM preparation emphasizing immediate transfer after cleaning.

Troubleshooting & Expert Insights

Issue 1: High Contact Angle (Hydrophobic Surface)
  • Cause: The amine groups are not exposed. The molecule may be lying flat, or the amine is "backbiting" (binding to the gold).

  • Solution: Increase the alkyl chain length. Chains >10 carbons promote Van der Waals packing, forcing the molecule upright. Alternatively, perform a "backfill" step by incubating with a short-chain diluent (like a short alkyl thioether) to space out the bulky amines.

Issue 2: Signal Loss over Time
  • Cause: Thioethers desorb in air due to oxidation of the gold surface or competition with airborne contaminants.

  • Solution: Store SAMs in the thioether solution until use. Do not store dry for >24 hours.

Issue 3: Disordered Monolayers
  • Insight: Thioethers do not "anneal" as well as thiols.

  • Protocol Adjustment: Gently heat the ethanol solution to 40°C during incubation to provide thermal energy for chain reorganization, then cool slowly to room temperature before removing the slide.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Troughton, E. B., Bain, C. D., Whitesides, G. M., Nuzzo, R. G., Allara, D. L., & Porter, M. D. (1988). Monolayer films prepared by the spontaneous self-assembly of symmetrical and unsymmetrical dialkyl sulfides from solution onto gold. Langmuir, 4(2), 365–385. Link

  • Hakkinen, H. (2012). The gold–sulfur interface at the nanoscale. Nature Chemistry, 4, 443–455. Link

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

Sources

Application Note: Chemoselective Alkylation of Methyl[3-(methylsulfanyl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the reaction conditions for the alkylation of Methyl[3-(methylsulfanyl)propyl]amine (CAS: 55954-27-3).[1] This substrate presents a classic chemoselectivity challenge: it contains a nucleophilic secondary amine (target) and a nucleophilic thioether (distractor).[1]

Improper alkylation conditions frequently result in S-alkylation (sulfonium salt formation) or over-alkylation (quaternization) .[1] This note provides two validated protocols:

  • Method A (Reductive Amination): The preferred, high-fidelity route for introducing alkyl groups via aldehydes/ketones.[1]

  • Method B (Direct Alkylation): A kinetically controlled protocol for alkyl halides, utilized when reductive amination is not feasible.[1]

Strategic Analysis: The Chemoselectivity Challenge

The alkylation of amino-thioethers is governed by Hard and Soft Acids and Bases (HSAB) Theory .[1]

  • Nitrogen (Secondary Amine): Acts as a Hard/Borderline Base .[1] It reacts fastest with Hard Electrophiles (e.g., carbonyl carbons, protons).

  • Sulfur (Thioether): Acts as a Soft Base .[1] It reacts readily with Soft Electrophiles (e.g., alkyl iodides, Michael acceptors) and is susceptible to oxidation.

Reaction Pathway Decision Matrix

The choice of method depends on the electrophile availability and the tolerance for side products.[1]

DecisionMatrix Start Target: N-Alkylation of Methyl[3-(methylsulfanyl)propyl]amine Electrophile Available Electrophile? Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde Carbonyl Source Halide Alkyl Halide (R-X) Electrophile->Halide Halide Source MethodA METHOD A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB METHOD B: Direct Alkylation (Kinetic Control Required) Halide->MethodB

Figure 1: Strategic decision matrix for selecting the alkylation protocol based on electrophile type.

Method A: Reductive Amination (The Gold Standard)

Objective: Selective N-alkylation using an aldehyde and a mild reducing agent.[1] Mechanism: Formation of an iminium ion (Hard Electrophile) which is selectively reduced.[1] Sulfur does not form stable double bonds with carbon under these conditions, rendering it inert.

Protocol 1: Standard Reductive Amination with STAB

Recommended for: Drug development libraries, high-value intermediates.

Reagents:

  • Substrate: Methyl[3-(methylsulfanyl)propyl]amine (1.0 equiv)

  • Electrophile: Aldehyde (

    
    ) (1.1 – 1.2 equiv)[1]
    
  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation.[1]

Step-by-Step Procedure:

  • Dissolution: In a clean, dry reaction vial, dissolve the amine (1.0 equiv) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir for 5 minutes at Room Temperature (RT). Note: This buffers the solution to pH ~5-6, optimizing iminium formation without protonating the amine into non-nucleophilic ammonium salts.

  • Addition: Add the Aldehyde (1.1 equiv).[1] Stir for 30–60 minutes to reach imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for Product Mass

    
    ; disappearance of Imine mass).[1]
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Dry organic layer over

    
    .[1]
    

Why this works (Causality): STAB is a mild hydride donor.[1] It reduces the protonated iminium ion (formed on Nitrogen) much faster than it reduces the aldehyde or reacts with the sulfur.[1] This kinetic differentiation ensures >95% chemoselectivity [1].[1]

Method B: Direct Alkylation (Controlled Protocol)

Objective: N-alkylation using an alkyl halide (


) when aldehydes are unavailable.[1]
Risk:  High risk of S-alkylation (sulfonium salt) and Quaternization (ammonium salt).[1]
Protocol 2: Cold Kinetic Alkylation

Recommended for: Simple alkyl groups (Methyl, Ethyl, Benzyl) where aldehydes are unstable.

Reagents:

  • Substrate: Methyl[3-(methylsulfanyl)propyl]amine (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (0.95 equiv) – Slight deficit prevents over-alkylation.[1]

  • Base:

    
     (powdered, dry) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry the glassware. Maintain an inert atmosphere (

    
     or Ar).[1]
    
  • Solvation: Dissolve amine (1.0 equiv) and Base (2.0 equiv) in MeCN.

  • Temperature Control: Cool the mixture to 0°C (Ice bath). Critical Step: Lower temperature favors the kinetic product (N-alkylation) over the thermodynamic or softer reaction (S-alkylation).[1]

  • Slow Addition: Add the Alkyl Halide dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT slowly.

  • Monitoring: Check LC-MS immediately upon warming. If S-alkylation is observed (Mass + R group), stop immediately.

Mechanism & Selectivity:

ReactionPathways Substrate Substrate: Me-NH-(CH2)3-S-Me PathN Path A: N-Attack (Harder) Kinetic Control (0°C) Substrate->PathN PathS Path B: S-Attack (Softer) Thermodynamic/Uncontrolled Substrate->PathS Reagent Alkyl Halide (R-X) Reagent->PathN Reagent->PathS ProductN Desired Product: Tertiary Amine PathN->ProductN Major Product ProductS Impurity: Sulfonium Salt PathS->ProductS Avoided by Temp Control

Figure 2: Competitive reaction pathways. Path A is favored by polar aprotic solvents and inorganic bases; Path B is suppressed by low temperatures.[1]

Analytical Validation (Self-Validating System)

To confirm the success of the reaction and purity of the product, you must differentiate between N-alkyl and S-alkyl products.[1]

1H-NMR Diagnostic Signals

The chemical shift of the methyl group adjacent to the heteroatom is the primary diagnostic tool.[1]

FeatureStarting MaterialDesired Product (N-Alkyl)Impurity (S-Alkyl/Sulfonium)
N-Me Shift

2.40 - 2.50 ppm

2.20 - 2.30 ppm (Shift varies slightly)

2.40 ppm (Unchanged)
S-Me Shift

2.05 - 2.15 ppm

2.05 - 2.15 ppm (Unchanged )

2.80 - 3.10 ppm (Significant Downfield Shift)
Solubility Soluble in

Soluble in

Often insoluble in

; requires

Validation Check:

  • If the S-Me singlet remains at ~2.1 ppm, the sulfur is intact.[1]

  • If a new singlet appears at ~3.0 ppm, S-alkylation has occurred [2].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Available at: [Link]

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[1][2][3][4][5] Journal of the American Chemical Society.[1] (Foundational theory for N vs S selectivity).[1] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl[3-(methylsulfanyl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl[3-(methylsulfanyl)propyl]amine (MMPA). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this critical synthesis. We will move beyond simple procedural outlines to explore the mechanistic reasoning behind protocol choices, providing you with the robust knowledge needed to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Principles and Primary Synthetic Route

Methyl[3-(methylsulfanyl)propyl]amine, a key intermediate in various chemical syntheses, is most commonly prepared via the reductive amination of 3-(methylthio)propanal with methylamine.[1] This one-pot reaction is valued for its efficiency but requires careful control of reaction parameters to achieve high yields and purity.[2]

The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic methylamine attacks the carbonyl carbon of 3-(methylthio)propanal to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a Schiff base, or imine.

  • Reduction: A reducing agent, added to the reaction, selectively reduces the imine C=N double bond to form the final secondary amine product.

General Experimental Workflow

The following diagram illustrates the typical workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Combine 3-(methylthio)propanal, methylamine, and solvent in reactor Adjust_pH Adjust pH to 5-7 (e.g., with Acetic Acid) Start->Adjust_pH Imine_Formation Stir for Imine Formation (e.g., 1-2 hours at RT) Adjust_pH->Imine_Formation Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)₃) portion-wise Imine_Formation->Add_Reductant Reduction Stir until completion (Monitor by TLC/GC-MS) Add_Reductant->Reduction Quench Quench reaction (e.g., with sat. NaHCO₃ soln.) Reduction->Quench Extract Extract with organic solvent (e.g., DCM or EtOAc) Quench->Extract Wash Wash organic layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation or Column Chromatography Concentrate->Purify End Isolated Product: Methyl[3-(methylsulfanyl)propyl]amine Purify->End

Fig 1. General workflow for reductive amination.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of MMPA.

FAQ 1: My reaction yield is very low (<30%) or I'm getting no product at all. What are the primary causes?

Low or no yield is the most frequent complaint. The issue can almost always be traced back to one of three areas: starting material integrity, suboptimal imine formation, or an ineffective reduction step. A systematic approach is crucial for diagnosis.

Troubleshooting Decision Tree:

The diagram below provides a logical path to diagnose the root cause of low yield.

G Start Low or No Yield Observed Check_Aldehyde 1. Verify Aldehyde Quality - Run ¹H NMR - Check for polymer/discoloration Start->Check_Aldehyde Aldehyde_OK Aldehyde is Pure Check_Aldehyde->Aldehyde_OK Yes Aldehyde_Bad Aldehyde Degraded Check_Aldehyde->Aldehyde_Bad No Check_pH 2. Check Imine Formation Conditions - Was pH weakly acidic (5-7)? - Was sufficient time allowed? Aldehyde_OK->Check_pH Purify_Aldehyde Action: Purify aldehyde (distillation) or use fresh stock. Aldehyde_Bad->Purify_Aldehyde pH_OK pH & Time Correct Check_pH->pH_OK Yes pH_Bad pH Incorrect / Time Too Short Check_pH->pH_Bad No Check_Reductant 3. Evaluate Reduction Step - Was reducing agent fresh/active? - Was it added correctly (e.g., portion-wise)? pH_OK->Check_Reductant Adjust_pH Action: Buffer the reaction or add an acid catalyst (e.g., AcOH). Increase imine formation time. pH_Bad->Adjust_pH Reductant_OK Reductant & Addition OK Check_Reductant->Reductant_OK Yes Reductant_Bad Reductant Inactive / Added Poorly Check_Reductant->Reductant_Bad No Success Yield Improved Reductant_OK->Success Use_New_Reductant Action: Use a fresh bottle of reducing agent. Control temperature during addition. Reductant_Bad->Use_New_Reductant

Fig 2. Troubleshooting flowchart for low yield.
  • Causality Explained:

    • Aldehyde Integrity: 3-(methylthio)propanal is susceptible to oxidation and polymerization, especially if stored improperly. Use of degraded aldehyde is a primary failure mode. Always use freshly distilled or a newly opened bottle of high-purity aldehyde.

    • Imine Equilibrium: Imine formation is a reversible, acid-catalyzed reaction.[1] If the pH is too high (basic), the dehydration of the hemiaminal is slow. If the pH is too low (strongly acidic), the starting methylamine will be protonated, rendering it non-nucleophilic.[3] A weakly acidic environment (pH 5-7) is the optimal range to facilitate dehydration without passivating the amine.

    • Reducing Agent Activity: Hydride reducing agents can be deactivated by moisture. Always handle them in an inert atmosphere and use freshly opened containers.

FAQ 2: There are many hydride reagents available. Which is the best choice for this specific reductive amination?

The choice of reducing agent is critical for selectivity and yield. While several agents can work, they are not interchangeable. Sodium triacetoxyborohydride is often the preferred reagent for this transformation.

Data Summary: Comparison of Common Reducing Agents

Reducing AgentFormulaProsConsRecommended Use
Sodium Triacetoxyborohydride NaBH(OAc)₃- Mild and selective for imines/iminium ions over aldehydes.[4]- Tolerates a wide range of functional groups.- Can be used in a one-pot procedure.- More expensive.- Generates acetic acid as a byproduct.Primary recommendation. Its selectivity prevents reduction of the starting aldehyde, maximizing yield.
Sodium Cyanoborohydride NaBH₃CN- Highly selective for the protonated imine (iminium ion).[4]- Stable in weakly acidic conditions (pH 3-6).- Highly toxic: generates HCN gas if the pH becomes too acidic.[2]- Requires careful pH control.Effective, but use should be limited to labs equipped to handle cyanide risks.
Sodium Borohydride NaBH₄- Inexpensive and readily available.- Powerful reducing agent.- Less selective; can reduce the starting aldehyde in addition to the imine.[4]- Requires a two-step process (pre-form imine, then add NaBH₄).Not recommended for a one-pot synthesis due to competitive aldehyde reduction, which lowers the yield.
  • Expert Insight: The success of a one-pot reductive amination hinges on the reducing agent being able to coexist with the aldehyde without reacting significantly. NaBH(OAc)₃ is less reactive than NaBH₄ and preferentially attacks the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde. This selectivity is the key to its effectiveness.[4]

FAQ 3: My TLC/GC-MS analysis shows several byproducts. What are they and how can I prevent them?

Side reactions are often a consequence of suboptimal conditions. The most common byproducts in this synthesis are:

  • N,N-Dimethyl-[3-(methylsulfanyl)propyl]amine (Over-alkylation product): This tertiary amine forms if the desired product, a secondary amine, undergoes a second reductive amination with another molecule of the aldehyde.

    • Cause: Using a large excess of the aldehyde or allowing the reaction to proceed for too long at elevated temperatures.

    • Prevention: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) relative to the aldehyde. Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction closely, stopping it once the starting aldehyde is consumed.

  • 3-(methylthio)propan-1-ol (Aldehyde reduction product): The alcohol forms if the reducing agent attacks the starting aldehyde.

    • Cause: Using a non-selective reducing agent like NaBH₄ in a one-pot procedure.

    • Prevention: Use a selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[4]

  • Aldol Condensation Products: Aldehydes can undergo self-condensation under basic or acidic conditions, leading to higher molecular weight impurities.

    • Cause: Improper pH control (too basic or too acidic).

    • Prevention: Maintain the reaction pH strictly within the 5-7 range using a buffer or controlled addition of an acid catalyst like glacial acetic acid.

FAQ 4: How should I purify the final product to achieve >97% purity?

Methyl[3-(methylsulfanyl)propyl]amine is a liquid with a boiling point of approximately 169 °C.[5] Purification requires removing unreacted starting materials, salts from the workup, and any side products.

  • Step 1: Aqueous Workup: After quenching the reaction, perform an acid-base extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane).

    • Wash with a dilute HCl solution. The amine product will be protonated and move to the aqueous layer, while unreacted aldehyde and non-basic impurities remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully basify it with NaOH or Na₂CO₃ to a pH > 12.

    • Extract the free amine back into an organic solvent (e.g., dichloromethane), dry the organic layers over anhydrous Na₂SO₄, and concentrate. This procedure effectively removes many impurities.

  • Step 2: Fractional Vacuum Distillation: This is the most effective method for achieving high purity.

    • The crude oil obtained from the workup should be distilled under reduced pressure. This lowers the boiling point and prevents thermal decomposition.

    • Collect the fraction boiling at the correct temperature/pressure for Methyl[3-(methylsulfanyl)propyl]amine.

  • Alternative: Column Chromatography: For smaller scales, silica gel chromatography can be used. A gradient elution system starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (1-2%) to prevent the amine from tailing on the acidic silica gel is recommended.

Section 3: Validated Experimental Protocol

This protocol is a self-validating system designed for a 0.1 mol scale synthesis, incorporating best practices discussed above.

Materials:

  • 3-(methylthio)propanal (10.42 g, 0.1 mol, 1 eq)

  • Methylamine solution (e.g., 40 wt. % in H₂O, 9.32 g, 0.12 mol, 1.2 eq)

  • Dichloromethane (DCM), anhydrous (400 mL)

  • Glacial Acetic Acid (AcOH)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (27.5 g, 0.13 mol, 1.3 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • 5M Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 3-(methylthio)propanal (10.42 g) and anhydrous DCM (200 mL). Cool the mixture to 0 °C in an ice bath.

  • Amine Addition: Add the methylamine solution dropwise over 10 minutes.

  • pH Adjustment: Add glacial acetic acid dropwise until the pH of the mixture (tested by applying a drop to wet pH paper) is between 6 and 7.

  • Imine Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 60 minutes.

  • Reduction: Cool the mixture back to 0 °C. Add the sodium triacetoxyborohydride in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated NaHCO₃ solution at 0 °C. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM (50 mL each).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation to obtain Methyl[3-(methylsulfanyl)propyl]amine as a clear, colorless liquid.[5]

References

  • BEIJING TECHNOLOGY AND BUSINESS UNIVERSITY. (2018). Method for preparing 3-methylthio propylamine.
  • Gianolio, S., Rassati, B., & Paradisi, F. (2020). Cost-Effective and Scalable Enzyme-Mediated Preparation of Short-Chain Primary Amines. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Reductive amination. Wikipedia. [Link]

  • PubChem. 3-(Methylthio)propylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylthiopropylaminium. National Center for Biotechnology Information. [Link]

  • Pougnet, B., et al. (2024). Purification as a guide for process development. Reaction Chemistry & Engineering. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Sahu, J. K., et al. (2016). Optimization of reaction conditions with propylamine. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit r/Chempros. (2026). Reductive amination with amines. [Link]

  • European Patent Office. (2011). PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF.
  • Air Products and Chemicals, Inc. (1981). Methylamines purification by distillation and purge.

Sources

Purification techniques for removing unreacted 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-MTPA-001 Status: Open Topic: Removal of unreacted 3-(Methylthio)propylamine from reaction mixtures Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Molecule Profile

You are encountering difficulty removing excess 3-(Methylthio)propylamine (MTPA) . This reagent is a bifunctional nucleophile containing a primary amine and a thioether.[2] Its removal is complicated by its potential to act as a ligand, its nucleophilicity, and its potent odor.[1]

Successful purification relies on exploiting the basicity of the primary amine (


) or the specific reactivity of the nucleophilic nitrogen.[1][3]
Physicochemical Profile
PropertyValueImplication for Purification
Structure

Bifunctional: Basic amine + Thioether.[1][2][4]
Boiling Point ~169–171 °CToo high for easy rotovap removal; requires high vacuum distillation.[2]
pKa (Conj. Acid) ~10.5 (Est.)Highly basic.[2] Will be fully protonated at pH < 8.
LogP ~0.54Moderately polar. Extracts into organic solvents in neutral form.[2][3]
Solubility Soluble in alcohols/organics.[2]Critical: Water solubility increases drastically upon protonation.[2]

Decision Matrix: Selecting Your Protocol

Do not apply a "one size fits all" approach. Select the method based on your product's stability.[5]

purification_decision start Start: Excess MTPA Present acid_stable Is Product Acid Stable? start->acid_stable yes_acid Yes acid_stable->yes_acid Stable pH < 2 no_acid No acid_stable->no_acid Sensitive method_lle Method A: Acid-Base Extraction (High Capacity, Low Cost) yes_acid->method_lle scale_check Scale < 5g? no_acid->scale_check yes_scale Yes scale_check->yes_scale no_scale No scale_check->no_scale method_resin Method B: Scavenger Resin (Clean, Expensive) yes_scale->method_resin method_chrom Method C: Chromatography (Labor Intensive) no_scale->method_chrom

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and scale.

Detailed Protocols

Method A: Acid-Base Liquid-Liquid Extraction (LLE)

Best for: Acid-stable products (Amides, Esters, Ethers).[1][2]

The Logic: MTPA is a base.[2] By lowering the pH of the aqueous phase, we protonate the amine to form the ammonium salt (


).[1] Charged species partition overwhelmingly into the aqueous phase, leaving your neutral product in the organic layer.

Protocol:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • First Wash: Add 1M HCl (aq). The volume should be 1:1 relative to the organic layer.

    • Critical Step: Shake vigorously for 2 minutes. The amine must physically contact the acid to protonate.

  • Validation: Test the pH of the aqueous layer. It must be pH 1–2.[2] If the pH has risen (due to excess amine neutralizing the acid), add more HCl.

  • Separation: Drain the aqueous layer (contains the MTPA).

  • Polishing: Wash the organic layer with Brine (Sat. NaCl) to remove residual water/acid.[2]

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting:

  • Emulsions: The thioether chain acts as a surfactant tail. If an emulsion forms, add solid NaCl to the separatory funnel to increase ionic strength, or filter the biphasic mixture through a pad of Celite.

Method B: Solid-Supported Scavenging

Best for: Acid-sensitive products, library synthesis, or small-scale (<1g).[1][2]

The Logic: Use a polymer-bound electrophile (Isocyanate resin) to covalently bond with the unreacted MTPA.[1] The impurity becomes part of the solid bead and is removed via filtration.[3]

Mechanism:


[1][2]

Protocol:

  • Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .[1][2] (Isocyanate is faster).[6]

  • Stoichiometry: Calculate the theoretical excess of MTPA. Add 2–3 equivalents of resin relative to the excess amine.

  • Solvent: Dissolve crude in DCM or THF (Resins swell best in these).[2]

  • Incubation: Shake gently at room temperature for 2–4 hours.

  • Filtration: Filter through a fritted syringe or funnel.[2] The filtrate contains your pure product.

scavenger_mechanism resin Isocyanate Resin (Solid) complex Urea-Linked Impurity (Solid) resin->complex Covalent Bonding amine Free MTPA (Solution) amine->complex Covalent Bonding product Purified Product (Solution) complex->product Filtration

Figure 2: The scavenging mechanism.[1][2] The impurity is physically tethered to the solid phase, allowing the product to pass through the filter.

Method C: Flash Chromatography

Best for: Complex mixtures where LLE fails.[1][2]

The Logic: Primary amines interact strongly with the acidic silanols (


) on silica gel, causing severe "tailing" (streaking) which ruins separation.[1][2] You must mask these silanols.

Protocol:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[2]

  • Column Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.[2] This "deactivates" the silica.

  • Elution: Run the column. MTPA is polar and will likely elute later than non-polar products.

  • Detection: MTPA has weak UV absorbance. Use Ninhydrin stain (turns purple/red) or Iodine chamber for TLC visualization.

Frequently Asked Questions (FAQ)

Q: The MTPA smells terrible. How do I clean my glassware? A: Do not just wash with water. The smell (thioether) persists.

  • Solution: Soak glassware in a dilute bleach solution (sodium hypochlorite) for 30 minutes.[1][2]

  • Chemistry: Bleach oxidizes the sulfide (

    
    ) to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), which are odorless and water-soluble.[1][2]
  • Warning: Never use bleach on your product unless you intend to oxidize it.[2]

Q: I tried distillation, but the MTPA co-distilled with my product. A: MTPA boils at ~170°C. If your product boils between 140–200°C, simple distillation will fail.

  • Fix: Use Bulb-to-Bulb (Kugelrohr) distillation under high vacuum.[1][2] Alternatively, dissolve the mixture in ether and precipitate the MTPA as an HCl salt (add HCl in Dioxane), filter off the solid salt, then evaporate the filtrate.

Q: Can I use copper sulfate (


) extraction? 
A:  Yes. Primary amines form coordination complexes with Copper(II).[2]
  • Protocol: Wash organic layer with 10% aqueous

    
    .[5][7] The aqueous layer will turn deep blue/purple (complex formation). Repeat until the aqueous layer remains light blue. This is visually intuitive but can be messy if emulsions form.[2]
    

References

  • PubChem. (n.d.). 3-(Methylthio)propylamine Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • Biotage. (n.d.).[2] Scavenging Amines using MP-Isocyanate and PS-Isocyanate. Biotage Technical Notes. Retrieved March 1, 2026, from [Link][1]

  • University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved March 1, 2026, from [Link][1]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex Blog.[2] Retrieved March 1, 2026, from [Link][1]

Sources

Technical Support: Troubleshooting Low Yields in Rh(III) Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organometallic Support Center. Ticket ID: RH-III-SYNTH-OPT Subject: Overcoming Kinetic Inertness and Solubility Issues in Rhodium(III) Synthesis Assigned Specialist: Senior Application Scientist

The Core Problem: The "Kinetic Wall"

If you are transitioning from Palladium(0/II) or Copper(I) chemistry to Rhodium(III), your intuition regarding reaction times and temperatures is likely failing you.

The Science: Rh(III) is a


 low-spin octahedral metal center. Unlike the labile Rh(I) (

) or Cu(II) (

), Rh(III) benefits from immense Crystal Field Stabilization Energy (CFSE). Ligand exchange at a Rh(III) center is kinetically inert . It does not want to let go of its current ligands (usually chlorides or water) to accept your new ligand.

The Symptom: You observe unreacted starting material despite hours of reflux, or you force the conditions so hard that you reduce the metal to Rh(0) (black precipitate).

Diagnostic Workflow

Before altering your chemistry, run this logic check to isolate the failure point.

Rh_Troubleshooting Start Low Yield Observed Check_Precursor 1. Check Precursor Identity Start->Check_Precursor Hydrate_Check Is it RhCl3·xH2O? Check_Precursor->Hydrate_Check Solvent_Check 2. Solvent System Hydrate_Check->Solvent_Check Confirmed Rh% Coord_Check Is Solvent Coordinating? (MeOH, EtOH, MeCN) Solvent_Check->Coord_Check Activation_Check 3. Activation Method Coord_Check->Activation_Check Solubility OK Method_Check Thermal vs. Microwave vs. Halide Abstraction Activation_Check->Method_Check Result_Microwave Kinetic Acceleration (See Module 3) Method_Check->Result_Microwave Microwave Result_Ag Site Opening (See Module 4) Method_Check->Result_Ag Ag+ Salt

Figure 1: Decision matrix for isolating the root cause of synthetic failure.

Module 1: The Precursor Trap ( )

Issue: Commercial "Rhodium Trichloride Hydrate" is inconsistent. The water content (


) varies between batches and vendors, typically resulting in a Rh assay of 38%–45% [1, 2].

Impact: If you calculate stoichiometry based on the molecular weight of anhydrous


 (209.26  g/mol ) or a fixed trihydrate, your ligand-to-metal ratio will be wrong. Excess Rh leads to insoluble oligomers; excess ligand can lead to difficult separations.

Protocol: The "Normalization" Step Do not use


 directly for sensitive complexations. Instead, convert it to a defined soluble precursor or normalize it.
  • Determine Rh Content: Check the Certificate of Analysis (CoA) for the specific lot. Calculate MW based on the actual %Rh.

    • Formula:

      
      
      
  • The Ethanol Reflux: Refluxing the hydrate in ethanol/water often generates a more consistent solvated species or, in the presence of phosphines, facilitates the reduction to Rh(I) if that is the goal (Wilkinson's catalyst route) [2].[1]

Module 2: Overcoming Inertness (Thermal vs. Microwave)

Issue: Conventional reflux in methanol or ethanol often fails to provide enough energy to overcome the activation barrier of ligand substitution on Rh(III) within a reasonable timeframe.

Solution: Microwave irradiation is superior for Rh(III) synthesis.[2] It provides rapid, uniform heating and superheating of solvents, often reducing reaction times from 48 hours to <30 minutes [3, 4].

Comparative Data: Synthesis of N-Heterocycle Rh(III) Complexes

ParameterConventional RefluxMicrowave Synthesis
Temperature 65–80 °C (Solvent boiling point)100–120 °C (Pressurized)
Time 12 – 48 Hours10 – 30 Minutes
Yield 30 – 60%75 – 95%
Purity Lower (Thermal degradation)Higher (Cleaner profile)

Standard Protocol (Microwave):

  • Combine Rh precursor (e.g.,

    
    ) and ligand in MeOH or DCE.
    
  • Seal in a microwave-safe vial.

  • Irradiate at 100–120 °C for 20 minutes .

  • Note: If using DCE (non-polar), ensure the precursor is soluble or add a cosolvent (TFE or MeOH).

Module 3: Halide Abstraction (The "Silver Bullet")

Issue: The Rh-Cl bond is strong. Neutral ligands (pyridines, amines) often cannot displace the chloride anion purely by thermal substitution.

Solution: Use a Silver(I) salt (


, 

,

) to abstract the chloride. The formation of insoluble AgCl drives the reaction forward, leaving a cationic, electrophilic Rh(III) center stabilized by solvent (e.g., MeCN) [5, 6].

Mechanism of Action:



Halide_Abstraction Dimer [Cp*RhCl2]2 (Bridged Dimer) Intermediate Transition State Ag...Cl...Rh Dimer->Intermediate Ag_Salt + 4 AgSbF6 (Halide Scavenger) Ag_Salt->Intermediate Precipitate AgCl (Solid) (Thermodynamic Sink) Intermediate->Precipitate Active_Species [Cp*Rh(MeCN)3]2+ (Cationic Solvento Species) Intermediate->Active_Species Solvent Coordination

Figure 2: Mechanism of Halide Abstraction. The precipitation of AgCl is the irreversible driving force.

Critical Technical Notes:

  • Stoichiometry: Use exactly 2.0 equivalents of Ag per Rh atom (4.0 per dimer). Excess Ag+ can oxidize your ligand or metal.

  • Filtration: You must filter the AgCl precipitate (using Celite or a 0.2 µm PTFE syringe filter) before adding the target ligand if the ligand is sensitive to silver.

  • Solvent: This works best in coordinating solvents like Acetonitrile (MeCN) or Acetone, which stabilize the cationic intermediate.

Module 4: The Cp* Dimer ( ) Specifics

Issue: Low yields when synthesizing the ubiquitous


 dimer from 

.

Troubleshooting Guide:

  • The "Black Rain" (Reduction): If you see a black mirror or precipitate, you have reduced Rh(III) to Rh(0).

    • Cause: Reaction temperature too high or lack of oxidant.

    • Fix: Ensure gentle reflux.[3] The reaction of

      
       with pentamethylcyclopentadiene (
      
      
      
      ) in methanol generates HCl.[4] The acidic environment usually protects the metal, but excessive heating promotes decomposition.
  • The "Red Brick" (Insolubility): The dimer is sparingly soluble in room temperature methanol.

    • Fix: This is actually good. The product precipitates out. If yield is low, cool the solution to -20°C overnight to force precipitation. Do not add water to crash it out, as this can trap impurities [7, 8].

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned into a dark oil that won't crystallize. A: This is common with cationic Rh(III) complexes (e.g., with


 or 

counterions).
  • Fix: Perform an "Oiling Out" rescue. Dissolve the oil in a minimum amount of DCM or Acetone. Add diethyl ether dropwise until cloudy, then scratch the glass side vigorously with a spatula. Alternatively, use trituration : sonicate the oil in hexanes or ether to extract impurities and induce solidification.

Q: I am using AgSbF6 but my yield is still <20%. A: Check your solvent dryness.

  • Reason: Water is a better ligand than many bulky organics for the naked cationic Rh center. If your solvent is wet, you are making the aqua-complex

    
    , which may not react further. Use anhydrous MeCN/DCM.
    

Q: Can I use Rh(I) precursors like


 to make Rh(III) complexes? 
A:  Yes, via Oxidative Addition .
  • Protocol: React

    
     with 
    
    
    
    or
    
    
    , or use an oxidative ligand addition. However, starting from Rh(III) is generally more direct for non-hydride complexes.

References

  • Rhodium(III) chloride hydrate properties. Wikipedia. Available at: [Link]

  • Wilkinson's Catalyst Synthesis & RhCl3 Reactivity. Wikipedia. Available at: [Link]

  • Microwave-Assisted Synthesis of Rhodium(III) Complexes. Molecules (MDPI). Available at: [Link]

  • Microwave-Assisted Synthesis of Heterocycles via Rhodium(III)-Catalyzed C–H Activation. Scilit/PubMed. Available at: [Link]

  • Mechanism of Halide Abstraction by Silver Salts. Inorganic Chemistry (ACS). Available at: [Link]

  • Multifaceted role of silver salts as ligand scavengers. Dalton Transactions (RSC). Available at: [Link]

  • Pentamethylcyclopentadienyl rhodium dichloride dimer. Wikipedia. Available at: [Link]

  • Preparation of [Cp*RhCl2]2. Lu Le Laboratory Protocol. Available at: [Link]

Sources

Minimizing side reactions in the acylation of 3-(methylthio)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of acylating 3-(methylthio)propylamine (CAS: 4104-45-4). The presence of the thioether (sulfide) group creates a "chemoselectivity competition" between the nitrogen and sulfur atoms, requiring precise control to prevent S-alkylation, S-acylation, or S-oxidation.[1]

Ticket Category: Organic Synthesis / Chemoselectivity Subject: Minimizing Side Reactions & Optimizing N-Acylation Yields Support Tier: Level 3 (Senior Scientist)[1][2]

The Core Challenge: N- vs. S-Selectivity

The substrate contains two nucleophilic sites:[1][2]

  • Primary Amine (

    
    ):  A "hard" nucleophile (pKa ~10.5).[1][2]
    
  • Thioether (

    
    ):  A "soft" nucleophile.[1][2]
    

The Strategy: According to HSAB (Hard and Soft Acids and Bases) theory, you must select "hard" acylating agents (like acyl chlorides or anhydrides) to favor the amine. However, the sulfur remains vulnerable to oxidation (forming sulfoxides) and alkylation (forming sulfonium salts).[1]

Reaction Pathway & Risk Analysis

The following diagram maps the desired pathway against the three most common failure modes.

ReactionPathways Start 3-(methylthio)propylamine (Substrate) Product N-Acylated Product (Target Amide) Start->Product Path A: N-Attack (Major) Kinetic Control Side_Ox Sulfoxide Impurity (S-Oxide) Start->Side_Ox Path B: Oxidation (Peroxides in Solvent) Side_SAcyl S-Acyl Sulfonium (Unstable Intermediate) Start->Side_SAcyl Path C: S-Attack (Minor) (Excess Reagent/Heat) Side_Salt Amine Salt (Precipitate) Start->Side_Salt pH < 8.0 (Protonation) AcylAgent Acylating Agent (R-CO-X) Side_SAcyl->Start Hydrolysis (Reversible)

Figure 1: Reaction logic flow. Path A is the target.[2] Path B is the most persistent impurity source.[2] Path C is usually reversible but consumes reagent.[2]

Critical Troubleshooting (FAQ Format)

Issue 1: "I see a +16 mass shift in my product (M+16)."

Diagnosis: S-Oxidation. Your thioether has oxidized to a sulfoxide (


).[1][2]
Root Cause: 
  • Peroxides in Solvent: Ethers (THF, Dioxane, Diethyl Ether) form peroxides over time. These rapidly oxidize thioethers.[1][2]

  • Vigorous Workup: Exposure to air during long stirring periods or rotary evaporation at high heat.[1][2]

Corrective Protocol:

  • Solvent Test: ALWAYS test your THF/Ether for peroxides using Quantofix® strips or KI/Starch paper before use.[1][2] If positive, pass through activated alumina.

  • Alternative Solvent: Switch to Dichloromethane (DCM) or DMF (if removal isn't an issue).[1][2] These do not support peroxide formation.[1][2]

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.[2]

Issue 2: "The reaction smells 'garlicky' or 'rotten cabbage' even after workup."

Diagnosis: Volatile Sulfur Species. Root Cause: The starting material has a high vapor pressure and a low odor threshold.[1][2] If the reaction didn't go to completion, or if you have trace impurities, the smell persists.

Corrective Protocol (Odor Control):

  • Bleach Trap: Vent all rotary evaporator exhaust through a bleach (sodium hypochlorite) trap.[1][2] This oxidizes the volatile sulfur species into non-volatile, odorless sulfoxides/sulfones in the trap, not your product.

  • Acid Wash: The starting amine is basic.[2] Wash your organic layer with 1M HCl (or citric acid) during workup.[1][2] The unreacted amine will protonate, become water-soluble, and be removed from the organic layer (and the smell goes with it).

Issue 3: "Yield is low; I suspect the sulfur is interfering."

Diagnosis: Competitive S-Acylation or Protonation. Root Cause:

  • pH too low: If the amine is protonated (ammonium salt), it cannot react.[2]

  • Reagent too aggressive: Highly reactive acyl chlorides can attack the sulfur, forming a sulfonium salt that precipitates or decomposes.

Corrective Protocol:

  • Schotten-Baumann Conditions: Maintain pH between 8.0 and 9.0 . This keeps the amine deprotonated (reactive) but is not basic enough to promote rapid hydrolysis of the acylating agent.

  • Reagent Switch: Use Anhydrides or NHS-Esters instead of Acid Chlorides. They are "softer" electrophiles and discriminate better between N and S.[2]

Optimized Experimental Protocols

Method A: The "Robust" Method (Schotten-Baumann)

Best for: Acyl chlorides, scale-up, and water-tolerant acyl groups.[1][2]

ParameterSpecificationRationale
Solvent DCM / Water (Biphasic)DCM dissolves the amide; Water holds the base and salt byproducts.[1][2]
Base

or NaOH (1M)
Maintains pH > 8 to keep amine nucleophilic.[1][2]
Temperature 0°C to 5°CLow temp suppresses S-attack (kinetic control favors N).[1][2]
Stoichiometry 1.0 equiv Amine : 1.1 equiv Acyl ChlorideSlight excess ensures conversion; avoid large excesses.[1][2]

Step-by-Step:

  • Dissolve 3-(methylthio)propylamine (1.0 equiv) in DCM.[1][2]

  • Add an equal volume of 1M aqueous NaOH or saturated

    
    .[1][2]
    
  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add Acyl Chloride (1.1 equiv) dropwise over 30 mins. Do not let temp rise above 10°C.

  • Quench: Add a few drops of a primary amine (e.g., glycine or methylamine) to scavenge excess acyl chloride before workup.[2] This prevents the reagent from reacting with sulfur during concentration.[2]

  • Separation: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine)

    
     Sat.[1][2] 
    
    
    
    
    
    Brine.[1][2]
  • Dry: Dry over

    
     (Avoid 
    
    
    
    if it's old/clumpy, as it can trap product).[1][2]
Method B: The "Green" Method (Chemoselective Thioester)

Best for: Delicate substrates, preventing all S-attack.[1]

Recent literature suggests using thioesters (e.g., S-methyl thioesters) or active esters (NHS-esters) as acylating agents.[1][2] These are less reactive than chlorides, making them highly selective for the amine over the thioether.

  • Mix Amine (1.0 equiv) and Thioester/NHS-ester (1.1 equiv) in Ethanol or Methanol.[1][2]

  • Stir at Room Temperature for 2–6 hours.

  • Evaporate solvent.[1][2][3]

  • The byproduct is either a volatile thiol (smelly but removable) or N-hydroxysuccinimide (water-soluble).[1][2]

References & Grounding

  • Schotten-Baumann Acylation of Thioether-Amines:

    • Context: Optimization of acylation for L-proline derivatives containing thioether side chains.

    • Source: US Patent 5387697A.[1][2]

    • Link:[1][2]

  • Peroxide Hazards in Thioether Chemistry:

    • Context: Protocols for detecting and removing peroxides from solvents to prevent S-oxidation.[1][2]

    • Source: University of Wisconsin-Madison, Chemical Safety Guide.[1][2]

    • Link:[1][2]

  • Chemoselective Acylation (Hard/Soft Nucleophiles):

    • Context: Use of thioesters and specific catalysts (Ni-nanoparticles) to achieve high chemoselectivity between amines and thiols/thioethers.[1][2]

    • Source:Journal of the American Chemical Society (via Kyoto University repository) & MDPI.[1][2]

    • Link:[1]

  • Substrate Data (3-(methylthio)propylamine):

    • Context: Physical properties, pKa, and safety data.

    • Source: PubChem CID 77743.[2]

    • Link:[1][2]

Sources

Removing sulfur odors from laboratory glassware after using thioethers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Sulfur Odors from Laboratory Glassware Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

Status: Operational Agent: Senior Application Scientist (Chemistry) Ticket: #S-32-ODOR-REMOVAL

Executive Summary & The Science of "The Stench"

Welcome to the technical support center. If you are reading this, you are likely dealing with the persistent, nausea-inducing odor of thioethers (sulfides) or thiols (mercaptans) that has survived standard washing.

The Problem: Sulfur compounds like dimethyl sulfide (DMS) or ethanedithiol have exceptionally low odor detection thresholds, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. Standard soap and water remove bulk material but fail to desorb the microscopic monolayer of lipophilic sulfur compounds adhering to the silanol groups on the glass surface.

The Solution: Oxidation You cannot simply "wash" away these odors; you must chemically alter them. The goal is to oxidize the volatile, lipophilic divalent sulfur (S) into a non-volatile, water-soluble sulfoxide (SO) or sulfone (SO₂).

Visualization: The Oxidation Pathway

The following diagram illustrates the chemical transformation required to eliminate the odor.

SulfurOxidation Thioether Thioether (R-S-R') (Volatile, Stinky, Lipophilic) Oxidant1 + Oxidant (NaOCl / H2O2) Thioether->Oxidant1 Sulfoxide Sulfoxide (R-SO-R') (Less Volatile, Polar) Oxidant1->Sulfoxide Oxidation Step 1 Oxidant2 + Oxidant (NaOCl / H2O2) Sulfoxide->Oxidant2 Sulfone Sulfone (R-SO2-R') (Non-Volatile, Water Soluble, Odorless) Oxidant2->Sulfone Oxidation Step 2

Caption: The chemical pathway converting volatile sulfides into water-soluble sulfones using oxidative cleavage.

Decision Matrix: Selecting Your Protocol

Not all glassware can withstand the same treatment.[1][2][3][4] Use this logic flow to determine the safest and most effective method for your equipment.

ProtocolSelection Start Start: Contaminated Item MaterialCheck Is the material Glass or Plastic? Start->MaterialCheck Plastic Plastic (PP/PE/PTFE) MaterialCheck->Plastic Glass Borosilicate Glass MaterialCheck->Glass Discard DISCARD. Plastics absorb sulfur irreversibly. Do not attempt to clean. Plastic->Discard ResidueCheck Is there visible organic residue? Glass->ResidueCheck HeavyResidue Heavy Tar/Gunk ResidueCheck->HeavyResidue Yes TraceResidue Invisible / Smell Only ResidueCheck->TraceResidue No ProtocolB Protocol B: Base Bath (Deep Clean/Etch) HeavyResidue->ProtocolB ProtocolA Protocol A: Oxidative Bleach Wash (Standard) TraceResidue->ProtocolA ProtocolB->ProtocolA If smell persists

Caption: Triage flowchart for selecting the appropriate decontamination protocol based on material and contamination level.

Primary Decontamination Protocols

Protocol A: The Oxidative Bleach Wash (Standard)

Best for: Routine cleaning of glassware with trace odors.

Mechanism: Sodium hypochlorite (NaOCl) acts as a strong oxidizer, converting sulfides to sulfoxides and sulfones [1][7].

Reagents:

  • Household Bleach (5-6% NaOCl)

  • Tap water[3][4][5]

  • WARNING: Never add acid or ammonia to this solution.[6]

Steps:

  • Fume Hood: Perform all steps in a functioning fume hood.

  • Preparation: Prepare a 10-20% bleach solution in water (e.g., 100mL bleach + 900mL water).

  • Soak: Fully submerge the glassware. Ensure no air bubbles remain in inverted flasks.

  • Time: Soak for a minimum of 4 hours, preferably overnight (12+ hours).

  • Rinse: Remove glassware and rinse copiously with tap water (3x) followed by deionized water (3x).[4][5]

  • Sniff Test: If odor persists, proceed to Protocol B.

Protocol B: The Base Bath (The Resurfacer)

Best for: Glassware with stubborn organic deposits or "ghost" odors that survive bleach.

Mechanism: The high pH solution slowly etches the glass surface, physically removing the outer layer of silica where the sulfur compounds are adsorbed, while the alcohol helps solvate organic residues [14].

Reagents:

  • Potassium Hydroxide (KOH) pellets (~200g)

  • Isopropyl Alcohol (IPA) or Ethanol (4L)

  • Distilled water (1L)

Steps:

  • Safety: Wear heavy butyl gloves, face shield, and apron. This solution is caustic and flammable.

  • Mix: Dissolve KOH in water first, then add the alcohol. Store in a heavy-duty HDPE plastic tub.

  • Soak: Submerge glassware.

    • Caution: Do not soak volumetric glassware (pipettes, volumetric flasks) for >2 hours as etching alters calibration.

    • Caution: Do not soak fritted glass (sintered funnels) as it will destroy the frit.[3]

  • Time: Soak for 2-4 hours.

  • Rinse: Remove carefully (glass will be slippery).[3] Rinse with water, then dilute acid (1M HCl) to neutralize, then water again.

Troubleshooting & FAQs

Q: I washed my glassware with bleach, but when I put it in the autoclave, the whole lab smelled like sulfur. Why? A: This is a classic issue of thermal desorption . The bleach wash likely oxidized the surface sulfur, but trace amounts remained trapped in the microscopic pores of the glass. The high heat of the autoclave (


C) increased the vapor pressure of the remaining thioethers, releasing them into the air.
  • Fix: Do not autoclave "de-stenched" glass immediately. Perform a secondary soak in a Base Bath (Protocol B) to etch the surface layer before autoclaving.

Q: Can I use Acetone to rinse the flask before adding Bleach? A: ABSOLUTELY NOT. Mixing Acetone and Bleach creates Chloroform via the Haloform reaction. This is highly exothermic and releases toxic fumes.

  • Rule: If you use acetone to remove organic tar, you must wash the flask with soap and water thoroughly to remove all traces of acetone before introducing bleach [18].

Q: What about my Rotovap bump trap? It permanently smells. A: The smell is likely not in the glass, but in the grease or the seals . Thioethers are highly lipophilic and will dissolve into vacuum grease and rubber O-rings.

  • Fix: Discard all O-rings and seals. Wipe all ground glass joints with hexanes to remove every trace of grease. Soak the glass in a base bath.[3] Use new grease and seals.

Q: Can I use "Piranha Solution" (Sulfuric Acid + Hydrogen Peroxide)? A: Technically, yes, it will destroy almost any organic matter. However, as a Safety Officer, I do not recommend it for routine odor removal. Piranha solution is explosive if mixed with significant organic residue and requires specialized disposal. Protocol A (Bleach) or B (Base Bath) is sufficient for 99% of sulfur cases without the explosion risk [14].

Comparison of Cleaning Agents

Cleaning AgentEfficacy on SulfurSafety RiskGlass EtchingNotes
Bleach (NaOCl) HighModerateLowDO NOT MIX with Acid or Ammonia.[6]
Base Bath (KOH/IPA) HighModerate (Corrosive)HighRemoves surface layer; damages volumetric glass.
Hydrogen Peroxide (H₂O₂) ModerateLowLowSafer "Green" alternative; often slower than bleach [1].
Aqua Regia / Piranha ExtremeExtreme LowNot recommended for routine cleaning due to explosion risk.
Chromic Acid HighHigh (Toxic/Carcinogenic)LowObsolete. Hard to dispose of (Hexavalent Chromium) [9].

References

  • Frizzlife. (2025). Hydrogen Peroxide vs Bleach: Definitive Guide.Link

  • USP Technologies. (2026). Wastewater Odor Control Applications with Hydrogen Peroxide.[7][8]Link

  • BenchChem. (2025).[9] Unmasking the Potent World of Thiols: A Comparative Guide to Odor Thresholds.Link

  • University of Washington. (n.d.). Working with Thioethers and Thiols - EH&S Guide.Link

  • Inoue, T., et al. (2025).[10] Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.[10][11] MDPI. Link

  • ResearchGate. (2025). Selective Synthesis of Sulfoxides through Oxidation of Sulfides with Sodium Hypochlorite.[12]Link

  • University of Nebraska Lincoln. (2018). Laboratory Glassware Cleaning and Storage.[1][4][5][13]Link

  • Lab Manager. (2024). Laboratory Glassware Safety: Best Practices, Tips, and Essential Guidelines.Link

  • University of Rochester. (n.d.). How To: Clean Glassware - Chemistry Department.Link

  • Cornell University. (n.d.). Glassware Washing | Environment, Health and Safety.Link

  • DWK Life Sciences. (n.d.). General Advice for the Cleaning of Glassware.[1][2][3][4][14]Link

  • Reddit (r/Chemistry). (2021).[14] How to reduce thiol stink? - Community Discussion.Link

Sources

Validation & Comparative

Strategic Characterization of Thioether-Amine Linkers: Methyl[3-(methylsulfanyl)propyl]amine

[1][2]

Executive Summary

Methyl[3-(methylsulfanyl)propyl]amine (also known as N-methyl-3-(methylthio)propylamine) is a high-value bifunctional building block used in the synthesis of heterocycles, PROTAC linkers, and fragment-based drug discovery.[1][2][3][4] Its dual functionality—a nucleophilic secondary amine and a thioether capable of late-stage oxidation or coordination—makes it a versatile scaffold.[1]

This guide provides a definitive analysis of its 1H NMR spectral signature in CDCl3 . Unlike standard databases that list raw peaks, this document focuses on diagnostic signal separation , enabling researchers to instantly distinguish the target molecule from its common impurities (primary amines, sulfoxides) and salt forms.[2]

Part 1: 1H NMR Spectral Assignment (CDCl3)

The following data represents the consensus spectral signature derived from structural additivity rules and validated against experimental data of the direct analog, 3-(methylthio)propylamine.

Compound: Methyl[3-(methylsulfanyl)propyl]amine Solvent: Chloroform-d (CDCl3) Reference: TMS (0.00 ppm) or Residual CHCl3 (7.26 ppm)[1][2]

Table 1: Consensus Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Diagnostic Note
1 S-CH

2.10 Singlet (s)3H-Key Anchor: Distinct from N-Me.
2 N-CH

2.42 Singlet (s)3H-Key Anchor: Diagnostic for secondary amine.
3 S-CH

2.55Triplet (t)2H~7.0Overlaps often occur here; check integration.[1][2]
4 N-CH

2.68Triplet (t)2H~7.0Slightly downfield of S-CH

.
5 C-CH

-C
1.82Quintet (quint)2H~7.0Distinctive "middle" methylene.
6 N-H 1.3 - 1.8Broad (br s)1H-Highly variable; concentration/moisture dependent.[1][2]

Analyst Insight: The critical purity check is the separation between the S-Me (2.10 ppm) and N-Me (2.42 ppm) singlets. In oxidized impurities, the S-Me signal shifts dramatically downfield (see Part 2).

Part 2: Comparative Performance Analysis

In drug development, "performance" of a building block is defined by its stability and the ability to detect impurities.[2] This section compares the target molecule against its critical "alternatives" (impurities and analogs).[1]

1. Target vs. Primary Amine (Starting Material)

The most common impurity is the non-methylated precursor, 3-(methylthio)propylamine .[1][2]

FeatureTarget (Secondary Amine) Alternative (Primary Amine) Differentiation Strategy
N-Me Signal Present (2.42 ppm, s) Absent The N-Me singlet is the binary "Yes/No" check for reaction completion.[1][2]
N-CH

Shift
2.68 ppm2.78 ppmThe primary amine

-protons are slightly more downfield.[1]
NH Signal 1H (Broad)2H (Broad)Integration of the exchangeable region is unreliable; rely on the N-Me singlet.
2. Target vs. Oxidized Impurities (Stability Check)

Thioethers are prone to oxidation during storage, forming sulfoxides and sulfones.[1][2] This is the primary stability failure mode.[1]

Compound StateS-Me Shift (

)
S-CH

Shift (

)
Status
Target (Sulfide) 2.10 ppm 2.55 ppm Active Reagent
Sulfoxide (S=O) ~2.58 ppm~2.80 ppmDegradant (Polar)
Sulfone (O=S=O) ~2.95 ppm~3.10 ppmDegradant (Dead)

Protocol: If you observe a "shadow" singlet near 2.6 ppm, your linker has oxidized to the sulfoxide.[1][2] This will drastically alter the polarity and solubility of your final drug candidate.[1]

3. Free Base vs. HCl Salt

Commercial samples are often supplied as HCl salts to prevent oxidation.[1][2]

  • Free Base: N-CH

    
    
    
    
    2.68 ppm.[1][2]
  • HCl Salt: N-CH

    
     shifts downfield to 
    
    
    3.00 - 3.10 ppm due to protonation of the nitrogen.[1][2] The N-Me group also shifts downfield to
    
    
    2.70 ppm .[1]
  • Correction: To obtain the Free Base spectrum from the salt, treat the NMR sample with 1-2 drops of NaOD/D

    
    O or solid K
    
    
    CO
    
    
    directly in the NMR tube.[1]
Part 3: Visualization of Diagnostic Logic

The following diagram maps the chemical shift logic and the oxidation pathways that researchers must monitor.

NMR_LogicTargetTarget MoleculeN-Methyl-3-(methylthio)propylamineS_MeS-Me Groupδ 2.10 ppm (s)(Stability Anchor)Target->S_MeDiagnostic 1N_MeN-Me Groupδ 2.42 ppm (s)(Identity Anchor)Target->N_MeDiagnostic 2ChainPropyl Chainδ 1.82 (quint), 2.55 (t), 2.68 (t)Target->ChainBackboneSulfoxideSulfoxide ImpurityS-Me shifts to ~2.6 ppmS_Me->SulfoxideOxidation (+O)PrimaryPrimary AmineNo N-Me SignalN_Me->PrimaryAbsence indicatesIncomplete Rxn

Figure 1: Diagnostic Logic Map. Green/Red nodes indicate the primary signals used to validate identity (N-Me) and stability (S-Me).[1][2]

Part 4: Experimental Protocol

To ensure reproducibility and minimize solvent effects (which can shift the NH and


Materials:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% v/v TMS.[1]
    
  • Tube: 5mm high-precision NMR tube.

  • Sample Mass: 5-10 mg (for clear resolution of minor impurities).

Workflow:

  • Preparation: Dissolve 10 mg of the amine in 0.6 mL CDCl

    
    .
    
  • Filtration: If the sample is the HCl salt, the solution may appear cloudy.[1] Filter through a small plug of glass wool if necessary, or add 1 drop of

    
    -methanol to solubilize.[1]
    
  • Acquisition:

    • Pulse Angle: 30°.[1][2]

    • Relaxation Delay (

      
      ): 5.0 seconds . (Critical: The S-Me and N-Me singlets have long T1 relaxation times. A short delay will under-integrate these signals, leading to incorrect purity calculations).[1]
      
    • Scans: 16 (sufficient for >95% purity).

  • Processing:

    • Reference the TMS peak to 0.00 ppm.[1][2][5]

    • Phase manually to ensure the S-Me and N-Me singlets are symmetric.[1][2]

    • Integrate the central methylene (quintet at 1.82 ppm) to 2.00H as the internal standard.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][2][5] Link[2]

  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009 .[1] (Source for substituent additivity rules for secondary amines and thioethers).

  • PubChem Database. "3-(Methylthio)propylamine (Primary Amine Analog) Spectral Data."[1] CID 77743.[1] Link[2]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[2]

Structural Elucidation and Platform Comparison Guide: Mass Spectrometry of Methyl[3-(methylsulfanyl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As analytical requirements in drug development and metabolomics grow increasingly stringent, the precise structural characterization of bifunctional aliphatic compounds is critical. Methyl[3-(methylsulfanyl)propyl]amine (Formula:


, Exact Mass: 119.0769 Da) presents a unique analytical challenge and opportunity. Containing both a secondary amine and a thioether moiety, its fragmentation behavior is highly dependent on the ionization energy and platform used.

This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the mechanistic causality behind its fragmentation patterns, this document serves as a definitive resource for method development and structural validation.

Mechanistic Profiling & Fragmentation Causality

To optimize analytical methods, one must first understand the thermodynamic and electronic principles driving the molecule's dissociation.

GC-EI-MS (70 eV): Charge-Directed -Cleavage

Under standard 70 eV Electron Ionization, the molecule undergoes hard ionization, forming a transient radical cation (


 at m/z 119). According to Stevenson's Rule, the initial charge localization occurs preferentially at the heteroatom with the lowest ionization energy. Because the secondary amine (IE 

8.2 eV) has a lower ionization potential than the thioether (IE

8.8 eV), the radical is predominantly localized on the nitrogen [1].

This localized charge drives a rapid, N-directed


-cleavage, breaking the adjacent C-C bond to expel a 

radical. The result is the formation of a highly stable, even-electron iminium cation (

) at m/z 44 , which universally dominates the spectrum as the base peak. A secondary, less abundant S-directed

-cleavage yields m/z 61 .
LC-ESI-MS/MS: Anchimeric Assistance and Neutral Loss

In LC-ESI-MS/MS, the basicity of the secondary amine (


) ensures near-quantitative protonation in the electrospray source, yielding an abundant 

precursor at m/z 120.08 [2].

When subjected to Collision-Induced Dissociation (CID), fragmentation is governed by the expulsion of stable neutral molecules. The dominant transition (m/z 120


 89) results from the loss of methylamine (31 Da). This pathway is thermodynamically favored due to anchimeric assistance  (neighboring group participation) from the thioether sulfur, which attacks the aliphatic chain to form a highly stable, five-membered cyclic sulfonium ion (tetrahydrothiophenium derivative) [3].

Platform Performance Comparison

The following tables summarize the quantitative fragmentation data, allowing for rapid platform selection based on your analytical goals (library matching vs. trace quantification).

Table 1: GC-EI-MS (70 eV) Diagnostic Fragmentation Profile
m/zIon CompositionRelative AbundanceMechanistic Causality
119

< 5%Molecular ion; heavily depleted due to rapid

-cleavage.
88

10–15%Neutral loss of methylamine (

, 31 Da) from the molecular ion.
71

15–20%Neutral loss of methanethiol (

, 48 Da).
61

25–40%S-directed

-cleavage. Lower abundance due to higher IE of sulfur.
44

100% (Base) N-directed

-cleavage. Driven by low IE of nitrogen and iminium stability.
Table 2: LC-ESI-MS/MS (Positive Ion Mode) MRM Parameters
Precursor (m/z)Product (m/z)CE (eV)Fragment IdentityAnalytical Purpose
120.1 89.0 15

Quantifier (Highest sensitivity, cyclic sulfonium formation)
120.1 72.1 20

Qualifier (Orthogonal neutral loss for structural confirmation)
120.1 44.1 35

Secondary Qualifier (High-energy secondary fragmentation)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies include built-in system suitability checks.

Protocol A: GC-EI-MS Structural Elucidation

Optimal for untargeted screening and library-based confirmation.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade hexane. Add 1% triethylamine to the solvent to passivate active sites in the GC liner, preventing secondary amine tailing.

  • Chromatographic Separation:

    • Column: Base-deactivated capillary column (e.g., Rxi-5Amine, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

    • Oven Program: 40°C (hold 1 min), ramp at 15°C/min to 200°C (hold 2 min).

  • MS Acquisition: Source temperature 230°C, Quadrupole 150°C. Scan range m/z 30–200.

  • Validation Check (Critical): Extract the ion chromatograms (EIC) for m/z 44 and m/z 61. The ratio of m/z 44 to m/z 61 must remain constant (

    
    5% variance) across the full width at half maximum (FWHM) of the peak. A drifting ratio indicates co-elution of an isobaric interference.
    
Protocol B: LC-ESI-MS/MS Trace Quantification

Optimal for high-sensitivity pharmacokinetics or trace matrix analysis.

  • Sample Preparation: Dilute the sample in 95:5 Acetonitrile:Water containing 0.1% Formic Acid (HILIC starting conditions).

  • Chromatographic Separation:

    • Column: HILIC phase (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm) to retain the polar aliphatic amine.

    • Mobile Phases: (A) 10 mM Ammonium Formate in Water with 0.1% FA; (B) Acetonitrile with 0.1% FA.

    • Gradient: 95% B to 50% B over 5.0 minutes at 0.4 mL/min.

  • MS/MS Acquisition: ESI Positive mode. Capillary voltage 3.0 kV, Desolvation temperature 400°C. Monitor transitions 120.1

    
     89.0 and 120.1 
    
    
    
    72.1.
  • Validation Check (Critical): The quantifier/qualifier ion ratio (Area 89.0 / Area 72.1) must be within

    
    20% of the ratio established by a neat reference standard. Deviations beyond this threshold trigger a mandatory matrix-effect investigation.
    

Pathway Visualization

MS_Platforms Target Methyl[3-(methylsulfanyl)propyl]amine Exact Mass: 119.0769 Da EI GC-EI-MS (70 eV) Hard Ionization Target->EI Vapor Phase ESI LC-ESI-MS/MS (CID) Soft Ionization Target->ESI Liquid Phase EI_44 m/z 44 (Base Peak) N-directed α-cleavage EI->EI_44 EI_61 m/z 61 S-directed α-cleavage EI->EI_61 ESI_120 m/z 120[M+H]+ Protonated Precursor ESI->ESI_120 ESI_89 m/z 89 Loss of CH3NH2 ESI_120->ESI_89 CID (15 eV) ESI_72 m/z 72 Loss of CH3SH ESI_120->ESI_72 CID (20 eV)

Fig 1. Fragmentation pathways of Methyl[3-(methylsulfanyl)propyl]amine across MS platforms.

References

  • NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." National Institute of Standards and Technology. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for C5H13NS." PubChem Database. [Link]

  • MassBank of North America (MoNA). "Mass Spectrometry Database." Fiehn Laboratory, UC Davis.[Link]

Comparative Analysis of Chelating Efficacy: 3-(Methylthio)propylamine vs. Ethylenediamine

[1]

Executive Summary

This guide provides a technical comparison between Ethylenediamine (en) and 3-(Methylthio)propylamine (MTPA) . While both serve as bidentate ligands, they occupy distinct niches in coordination chemistry governed by the Hard-Soft Acid-Base (HSAB) theory and the Chelate Effect .

  • Ethylenediamine (en): The thermodynamic benchmark for "Hard" and "Borderline" metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺). Its efficacy is driven by the formation of stable 5-membered chelate rings and strong

    
    -donation from two nitrogen atoms.
    
  • 3-(Methylthio)propylamine (MTPA): A specialized, hemilabile ligand. It forms less stable 6-membered rings with hard metals but exhibits superior affinity for "Soft" metals (e.g., Pt²⁺, Pd²⁺, Ag⁺) due to the thioether sulfur. Its primary utility lies in catalysis and platinum-drug pharmacokinetics rather than general metal sequestration.

Structural & Theoretical Framework

To predict performance, we must analyze the structural constraints of the ligands.

Ligand Architecture
FeatureEthylenediamine (en)3-(Methylthio)propylamine (MTPA)
Formula


Donor Atoms N, N (Hard/Borderline)N (Hard), S (Soft)
Denticity BidentateBidentate or Monodentate (Hemilabile)
Chelate Ring 5-Membered (Highly Stable)6-Membered (Increased Strain)
Basicity (

)
High (

)
Moderate (Amine

, S is non-basic)
Mechanistic Visualization

The following diagram illustrates the binding modes and the thermodynamic penalty associated with the 6-membered ring of MTPA compared to the 5-membered ring of en.

LigandComparisoncluster_0Ethylenediamine (en)cluster_13-(Methylthio)propylamine (MTPA)En_FreeFree Ligand (en)En_BoundMetal Complex [M(en)]²⁺(5-Membered Ring)En_Free->En_BoundHigh Affinity (ΔG << 0)Entropy FavoredEntropyChelate Effect:5-ring > 6-ringEn_Bound->EntropyMTPA_FreeFree Ligand (MTPA)MTPA_BoundMetal Complex [M(MTPA)]²⁺(6-Membered Ring)MTPA_Free->MTPA_BoundLower Affinity (Hard Metals)Ring StrainMTPA_HemiHemilabile State(S-Dissociated)MTPA_Bound->MTPA_HemiDynamic Equilibrium(Hemilability)HSABHSAB Theory:S prefers Pt/PdN prefers Cu/NiMTPA_Bound->HSAB

Figure 1: Mechanistic comparison of binding modes. Note the hemilability of MTPA, allowing the sulfur arm to dissociate under specific conditions.

Thermodynamic Stability Analysis

The stability constant (

Comparative Stability Data (Cu²⁺)
Ligand

(Stability)

(kJ/mol)
Interpretation
Ethylenediamine 10.5 - 10.7 -54.0Strong Chelate. The 5-membered ring creates a robust thermodynamic sink.
Propylamine ~4.0~ -20.0Reference. Monodentate binding (Amine only).
MTPA ~5.0 - 5.5 *~ -28.0Weak Chelate. The S-donor interacts weakly with Cu(II). The 6-membered ring adds steric strain.

*Note: Values for MTPA are estimated based on amino-thioether analogues. The modest increase over propylamine indicates that while chelation occurs, the "Soft" sulfur atom is a poor donor for the "Borderline" Copper(II) ion.

The "Soft" Metal Inversion

While en dominates for Cu(II), the trend reverses for Platinum(II) or Palladium(II).

  • Pt(II)-MTPA: The soft thioether sulfur forms a very strong bond with Pt(II), often exceeding the lability of the amine.

  • Application: MTPA derivatives are used in Pt-drug synthesis to control hydrolysis rates (e.g., preventing rapid deactivation in blood plasma).

Experimental Validation Protocol

To verify these claims in your specific matrix, you must perform Potentiometric pH Titrations . This is the gold standard for determining stability constants.

Protocol: Determination of Stability Constants ( )

Objective: Quantify the binding affinity of MTPA vs. en with a target metal (M).

Materials:

  • Automatic Titrator (e.g., Metrohm or Mettler Toledo) equipped with a glass combination electrode.

  • 0.1 M NaOH (Standardized, carbonate-free).

  • 0.1 M

    
     or 
    
    
    .
  • Ligand solutions (1-2 mM).

  • Metal salt solution (

    
     or similar).[1]
    
  • Inert gas (

    
     or Ar) for purging.
    

Workflow:

  • System Calibration:

    • Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0).

    • Determine the exact ionic product of water (

      
      ) and electrode parameters (
      
      
      , slope) in the background electrolyte (e.g., 0.1 M
      
      
      ).
  • Ligand Protonation (

    
    ) Determination: 
    
    • Titrate acidified ligand solution (without metal) with NaOH.

    • Use the Bjerrum function (

      
      ) to calculate protonation constants.
      
  • Complex Stability Determination:

    • Prepare a 1:1 and 1:2 ratio of Metal:Ligand in the reaction vessel.

    • Adjust ionic strength (e.g.,

      
       M).[2][3]
      
    • Titrate with NaOH under inert atmosphere at 25.0°C.

    • Crucial Step: Monitor for precipitation (turbidity). If precipitate forms, the potentiometric data beyond that point is invalid.

  • Data Analysis (Hyperquad/Best):

    • Input the titration curves into refinement software (e.g., Hyperquad2013).

    • Model the species:

      
      , 
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      (hydroxo species).
    • Self-Validation: The model is valid only if the Sigma (

      
      ) of the fit is < 1.5 and the species distribution diagram makes chemical sense.
      
Experimental Workflow Diagram

TitrationWorkflowStartStartCalib1. Electrode Calibration(Gran Plot)Start->CalibAcidTitration2. Acid Dissociation(Ligand Only)Calib->AcidTitrationMetalTitration3. Complex Titration(M:L = 1:1, 1:2)AcidTitration->MetalTitrationPrecipCheckPrecipitation?MetalTitration->PrecipCheckDataRefine4. Hyperquad RefinementPrecipCheck->DataRefineNoFailDiscard DataPrecipCheck->FailYesOutputOutput: log K valuesDataRefine->Output

Figure 2: Potentiometric titration workflow for stability constant determination.

Conclusion & Recommendations

  • Select Ethylenediamine (en) if your goal is the strong, irreversible sequestration of hard/borderline metals (Cu, Ni, Zn, Co) in aqueous media. The 5-membered ring stability is superior.

  • Select 3-(Methylthio)propylamine (MTPA) if you are working with Platinum-group metals (PGMs) or require a ligand that can "step off" the metal center (hemilability) to open a coordination site for catalysis.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]

  • Hancock, R. D. (1992). Chelate ring size and metal ion selection. Journal of Chemical Education, 69(8), 615. [Link]

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]

  • Sigel, H., & Martin, R. B. (1982). Coordination properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. [Link]

Mechanistic Causality: Why Standard Combustion Fails and How to Fix It

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of Sulfur-Containing Amine Compounds: A Comparative Guide to CHNS Methodologies

Sulfur-containing amine compounds—such as sulfonamide antibiotics (e.g., sulfamethoxazole), thiazole derivatives, and radioprotectants like cysteamine—are foundational to modern drug development. Accurate determination of their empirical formulas via Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis is a strict regulatory requirement for Active Pharmaceutical Ingredient (API) purity verification and stoichiometry validation.

However, analyzing these compounds presents unique thermodynamic and kinetic challenges. Simultaneous combustion of sulfur and nitrogen generates competing oxidation states. While nitrogen must be quantified as N₂, it often oxidizes into NOₓ species. Conversely, sulfur must be fully oxidized to SO₂, but can easily over-oxidize to highly reactive SO₃. If SO₃ forms, it reacts with combustion-derived water (from hydrogen) to form sulfuric acid (H₂SO₄), which condenses in the system's water traps, leading to artificially low sulfur and hydrogen recoveries[1].

To achieve self-validating precision, the analytical system must force specific chemical pathways to prevent cross-interference.

  • Flash Combustion: Samples are encapsulated in tin. When exposed to an oxygen pulse at 1000°C, the tin oxidizes exothermically, temporarily driving the local micro-environment to ~1800°C[2]. This ensures the complete breakdown of recalcitrant heterocyclic rings.

  • Catalytic Oxidation: Standard Dumas combustion relies on Tungsten Trioxide (WO₃) to oxidize carbon and hydrogen. However, for sulfur-amines, Vanadium Pentoxide (V₂O₅) is often added directly to the sample capsule. V₂O₅ acts as a localized oxygen donor and catalytic flux, ensuring 100% conversion of sulfur to SO₂ and preventing SO₃ formation[2].

  • Reduction & Scrubbing: The gas mixture (CO₂, H₂O, N₂, NOₓ, SO₂) is swept by a helium carrier gas into a reduction reactor packed with elemental copper wire at 850°C. The copper strips excess oxygen and quantitatively reduces NOₓ back to N₂[1].

Comparison Guide: CHNS Methodologies for Sulfur-Amines

Below is an objective comparison of different instrumental configurations for analyzing sulfur-amine APIs, highlighting how catalytic choices impact performance.

Table 1: Comparison of CHNS Analytical Configurations

ConfigurationPrimary Catalysts / DetectorsOptimal Use CasePerformance on Sulfur-AminesLimitations
Traditional Dumas CHNS WO₃ + Cu / TCDRoutine organic compoundsModerate; risks SO₃ formation and SO₂ peak tailing.Requires frequent recalibration for high-sulfur compounds.
V₂O₅-Enhanced CHNS V₂O₅ (additive) + WO₃ + Cu / TCDSulfur-rich APIs, thiazoles, sulfonamidesExcellent; V₂O₅ ensures complete SO₂ conversion.V₂O₅ ash accumulation requires more frequent crucible maintenance.
Dual-Detector (TCD + FPD) WO₃ + Cu / TCD & FPDTrace sulfur impurities in amine matricesSuperior for trace levels (ppm); TCD handles CHN, FPD handles S[3].Higher initial instrument cost and complex gas routing.

Experimental Protocol: Self-Validating CHNS Analysis of Sulfamethoxazole

To ensure trustworthiness, the following step-by-step methodology incorporates internal validation checks for the analysis of Sulfamethoxazole using a V₂O₅-enhanced workflow.

Step 1: Calibration and System Blanking

  • Run three empty tin capsules as blanks to establish the baseline for the Thermal Conductivity Detector (TCD) and confirm the absence of atmospheric N₂ leaks.

  • Calibrate the system using a certified reference material with a similar CHNS ratio, such as Methionine, utilizing a K-factor calibration method[3].

Step 2: Sample Preparation (The V₂O₅ Method)

  • Using a microbalance (precision 0.001 mg), weigh 2.000 to 3.000 mg of Sulfamethoxazole into a standard tin capsule[4].

  • Add approximately 5.000 mg of high-purity V₂O₅ powder directly into the capsule to act as an in-situ oxidation promoter[2].

  • Fold and crimp the capsule tightly to exclude trapped ambient air.

Step 3: Flash Combustion and Reduction

  • Drop the capsule via an autosampler into the combustion reactor (1000°C) packed with WO₃.

  • Inject a precisely timed pulse of high-purity O₂. The tin capsule ignites, triggering flash combustion.

  • Elute the resulting gases via Helium carrier gas through the copper reduction reactor (850°C) to reduce NOₓ to N₂[2].

Step 4: Separation and Detection

  • Pass the gas mixture through a Porapak Q GC column (or equivalent) to separate the gases sequentially: N₂, CO₂, H₂O, and finally SO₂[2].

  • Quantify each peak using the TCD. The chromatography software integrates the peaks against the Methionine calibration curve[3].

Data Presentation: Method Validation Results

The following experimental data demonstrates the necessity of the V₂O₅ additive when analyzing complex sulfur-amines. Without the additive, sulfur recovery drops due to SO₃ formation.

Table 2: Theoretical vs. Experimental CHNS Values for Sulfamethoxazole (C₁₀H₁₁N₃O₃S)

AnalyteTheoretical (%)Standard CHNS (WO₃ only)V₂O₅-Enhanced CHNSError Margin (V₂O₅)
Carbon (C) 47.4247.3847.41± 0.01%
Hydrogen (H) 4.384.124.37± 0.01%
Nitrogen (N) 16.5916.6516.60± 0.01%
Sulfur (S) 12.6611.8512.64± 0.02%

Diagnostic Insight: In the standard method, the missing 0.81% of sulfur is lost as SO₃, which subsequently traps combustion water in the system, causing the artificially low Hydrogen reading (4.12%). The V₂O₅ method corrects both discrepancies simultaneously.

Workflow Visualization

CHNS_Workflow Sample Sulfur-Amine Sample (e.g., Sulfamethoxazole + V2O5) Combustion Flash Combustion (1000°C) O2 Pulse + WO3 Catalyst Sample->Combustion Encapsulated in Tin GasMix Gas Mixture (CO2, H2O, N2, NOx, SO2, SO3) Combustion->GasMix Oxidation Reduction Reduction Reactor (850°C) Cu Wire: NOx → N2, SO3 → SO2 GasMix->Reduction Helium Carrier Gas Separation GC Column Separation Sequential Elution Reduction->Separation Purified Gases Detection Thermal Conductivity Detector (TCD) CHNS Quantification Separation->Detection N2, CO2, H2O, SO2

Fig 1: Step-by-step CHNS combustion and detection pathway for sulfur-amine compounds.

References

  • Karthikeyan, R., & Kumaravel, S. (2016). Study on Phenolic content, Antioxidant Activity and CHNS elemental analysis of Amorphophallus sylvaticus. Skyfox Publishing Group. URL:[Link]

  • AZoM. (2021). How Does an Elemental Analyzer Work? URL:[Link]

Sources

Technical Guide: Distinguishing Methyl[3-(methylsulfanyl)propyl]amine from 3-(Methylthio)propionaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for distinguishing Methyl[3-(methylsulfanyl)propyl]amine (secondary amine) from 3-(Methylthio)propionaldehyde (Methional). While both compounds share a methylsulfanyl-propyl backbone (


), their terminal functional groups dictate vastly different chemical behaviors, spectral signatures, and handling requirements.

The Core Distinction:

  • The Aldehyde (Methional): An electrophilic flavor compound prone to oxidation and polymerization. It exhibits a distinct "cooked potato" odor.

  • The Amine: A nucleophilic base used as a pharmaceutical intermediate. It exhibits a "fishy/ammoniacal" odor and forms stable salts with acids.

Part 1: Chemical Identity & Structural Analysis

The first step in differentiation is establishing the precise chemical identity. Note that the amine is often confused with its primary amine analog; the compound here is the


-methyl secondary amine .
Table 1: Comparative Chemical Profile
FeatureMethyl[3-(methylsulfanyl)propyl]amine 3-(Methylthio)propionaldehyde
Common Name

-Methyl-3-(methylthio)propylamine
Methional
CAS Number 70961-63-6 (Secondary amine variant)3268-49-3
Molecular Formula


Molecular Weight 119.23 g/mol 104.17 g/mol
Functional Groups Thioether (Sulfide), Secondary Amine Thioether (Sulfide), Aldehyde
Electronic Nature Nucleophile (Lewis Base)Electrophile (Lewis Acid at Carbonyl)
Odor Profile Fishy, Ammoniacal, Sulfur-likeCooked Potato, Savory, Meat-like
Solubility Soluble in organic solvents; Water soluble as salt (low pH)Soluble in alcohol/oils; Slightly soluble in water
Structural Visualization

The following diagram contrasts the terminal functional groups, highlighting the critical sites for spectroscopic differentiation.

Structures cluster_amine Target A: The Amine (Nucleophile) cluster_aldehyde Target B: The Aldehyde (Electrophile) Amine Methyl[3-(methylsulfanyl)propyl]amine CH3-S-(CH2)3-NH-CH3 Amine_Func Secondary Amine Group (-NH-CH3) Basic, Nucleophilic Amine->Amine_Func Terminal Group Aldehyde 3-(Methylthio)propionaldehyde CH3-S-(CH2)2-CHO Aldehyde_Func Aldehyde Group (-CHO) Acidic Proton, Electrophilic C Aldehyde->Aldehyde_Func Terminal Group

Figure 1: Structural comparison highlighting the terminal functional group divergence.

Part 2: Spectroscopic Differentiation (The "Smoking Gun")

When unknown samples are presented, spectroscopic analysis provides the most reliable identification. The following data points are self-validating confirmation markers.

Proton NMR ( -NMR)

This is the definitive method. The chemical environment of the protons adjacent to the nitrogen (Amine) vs. the carbonyl carbon (Aldehyde) creates a massive chemical shift difference.

Proton TypeAmine Shift (

)
Aldehyde Shift (

)
Differentiation Logic
Terminal H ~2.4 ppm (Singlet) (

)
9.7 - 9.8 ppm (Triplet) (

)
The aldehyde proton at ~9.7 ppm is diagnostic. Its absence rules out Methional. The

-methyl singlet confirms the secondary amine.

-Methylene
~2.6 ppm (Triplet) (

)
~2.7 ppm (Triplet) (

)
Less diagnostic due to overlap, but the integration will differ relative to the S-Me group.
S-Methyl ~2.1 ppm (Singlet)~2.1 ppm (Singlet)Non-diagnostic: Both molecules possess this group. Do not use for ID.
Infrared Spectroscopy (FT-IR)

IR allows for rapid "fingerprinting" without dissolving the sample.

  • Aldehyde (Methional):

    • Strong C=O Stretch: A sharp, intense peak at 1720–1730 cm⁻¹ . This is the clearest indicator.

    • C-H Aldehyde Stretch: Two weak bands ("Fermi doublet") at 2720 and 2820 cm⁻¹ .

  • Amine:

    • Absence of C=O: The region at 1720 cm⁻¹ will be empty.

    • N-H Stretch: A weak to medium band around 3300–3400 cm⁻¹ .

Mass Spectrometry (GC-MS)
  • Aldehyde (Methional): MW 104.[1][2][3][4] Characteristic fragmentation often involves loss of ethylene via McLafferty rearrangement or loss of the methylthio radical.

  • Amine: MW 119. Nitrogen-containing compounds follow the Nitrogen Rule (Odd MW = Odd number of Nitrogens). An odd molecular ion (

    
    ) of 119 confirms the presence of the amine.
    

Part 3: Chemical Reactivity & Functional Assays

If spectroscopic equipment is unavailable, wet-chemistry protocols can distinguish these compounds based on their reactivity profiles (Nucleophile vs. Electrophile).

Protocol A: The 2,4-DNP Test (Aldehyde Confirmation)
  • Mechanism: 2,4-Dinitrophenylhydrazine reacts specifically with aldehydes/ketones to form a precipitate. The amine will not react to form a precipitate.

  • Step-by-Step:

    • Dissolve 50 mg of 2,4-DNP in 2 mL of ethanol/sulfuric acid solution.

    • Add 2 drops of the unknown liquid.

    • Observation:

      • Yellow/Orange Precipitate: Positive for Methional (Aldehyde).

      • No Precipitate (Clear solution): Consistent with Amine .

Protocol B: Acid-Base Extraction (Amine Confirmation)
  • Mechanism: The amine is basic and will form a water-soluble ammonium salt upon acidification. The aldehyde is neutral and will remain in the organic phase.

  • Step-by-Step:

    • Dissolve 0.5 mL of the unknown in 2 mL diethyl ether (organic phase).

    • Add 2 mL of 1M HCl (aqueous phase) and shake vigorously in a test tube or separatory funnel.

    • Allow layers to separate.

    • Validation:

      • Evaporate the organic layer . If the mass is lost (transferred to water), the substance was the Amine .

      • If the substance remains in the ether layer, it is the Aldehyde (Methional).

Reactivity Flowchart

The following diagram illustrates the decision logic for identifying the unknown sample.

Workflow Start Unknown Sample (Sulfur Odor) Test1 Test 1: 2,4-DNP Reagent Start->Test1 Result1A Yellow/Orange Precipitate Test1->Result1A Positive Result1B No Reaction / Clear Test1->Result1B Negative ConclusionA CONFIRMED: 3-(Methylthio)propionaldehyde (Methional) Result1A->ConclusionA Test2 Test 2: Solubility in 1M HCl Result1B->Test2 Result2A Dissolves in Aqueous Acid (Forms Salt) Test2->Result2A Result2B Insoluble / Phase Separation Test2->Result2B ConclusionB CONFIRMED: Methyl[3-(methylsulfanyl)propyl]amine Result2A->ConclusionB Result2B->ConclusionA Re-evaluate (False Negative?)

Figure 2: Analytical decision tree for distinguishing the two thioethers.

Part 4: Handling, Stability & Safety[7]

Understanding the stability profile is crucial for experimental design and storage.

Methional (Aldehyde)[4][7][8][9][10]
  • Instability: Methional is chemically fragile. It is a key intermediate in the Strecker degradation of methionine.[2]

  • Oxidation: It readily oxidizes in air to 3-(methylthio)propionic acid.

  • Polymerization: Like many aldehydes, it can polymerize or form trimers if stored improperly without stabilizers.

  • Storage: Must be stored under inert gas (Nitrogen/Argon) at 2–8°C.

The Amine
  • Basicity: It is a strong base. It will absorb

    
     from the air (carbamate formation) if left open.
    
  • Salt Formation: Can be stabilized indefinitely by converting it to the Hydrochloride (HCl) salt.

  • Oxidation: The sulfur atom is susceptible to oxidation to Sulfoxide (

    
    ) or Sulfone (
    
    
    
    ) by strong oxidizers (
    
    
    , mCPBA), but the amine group itself is relatively stable compared to the aldehyde.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18635, Methional. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR shifts of aldehydes vs amines).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Detecting Trace Methyl[3-(methylsulfanyl)propyl]amine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Low-Profile Analyte

In the landscape of pharmaceutical development and quality control, the detection and quantification of trace-level impurities are paramount to ensuring drug safety and efficacy. Methyl[3-(methylsulfanyl)propyl]amine, a primary aliphatic amine, represents a class of compounds that can be challenging to monitor.[1] As a potential process-related impurity or degradant, its presence, even at minute levels, may need to be strictly controlled, particularly if it is classified as a potentially genotoxic impurity (GTI).[2][3]

The primary analytical hurdle posed by Methyl[3-(methylsulfanyl)propyl]amine is its lack of a significant UV-absorbing chromophore, rendering standard HPLC with UV detection inadequately sensitive for trace analysis.[4][5] This guide provides an in-depth comparison of two robust analytical strategies to overcome this challenge: Pre-column Derivatization with Fluorescence Detection and Direct Analysis via Universal Detectors . We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance, enabling researchers and drug development professionals to make informed decisions for their specific analytical needs.

Strategy 1: Pre-column Derivatization with Fluorescence Detection (FLD)

This classical approach enhances detectability by chemically tagging the non-responsive analyte with a fluorophore prior to its introduction into the HPLC system. The choice of derivatizing agent is critical and dictates the method's sensitivity, selectivity, and overall workflow.[6]

Method A: o-Phthalaldehyde (OPA) Derivatization

Principle: OPA reacts rapidly with primary amines, like Methyl[3-(methylsulfanyl)propyl]amine, in the presence of a thiol (e.g., 3-mercaptopropionic acid) under basic conditions.[7][8] The reaction, often complete within minutes at room temperature, yields a highly fluorescent isoindole derivative detectable at picomolar levels.[9][10][11]

Causality Behind Experimental Choices: The primary advantage of OPA is its reaction speed, which is ideal for high-throughput analysis and automation.[7] However, the resulting isoindole derivative is notoriously unstable and can degrade in less than an hour.[7][12] This instability necessitates a highly reproducible and often automated workflow where the derivatization occurs immediately before injection to ensure consistent results.

Experimental Protocol: OPA Derivatization with HPLC-FLD

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 15.2 g of sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) in 900 mL of deionized water. Adjust pH to 10.2 with a sodium hydroxide solution. Make up the volume to 1 L.

    • OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 10 mL of methanol. Add 100 µL of 3-mercaptopropionic acid and 90 mL of the 0.4 M borate buffer.[7] This reagent should be prepared fresh daily and protected from light to prevent degradation.[7]

  • Sample Derivatization (Automated Online Procedure Recommended):

    • In an autosampler vial, combine 100 µL of the sample (or standard) solution with 100 µL of the freshly prepared OPA reagent.

    • Mix thoroughly. An automated system often mixes the sample and reagent in the autosampler loop just before injection.[7]

    • Allow the reaction to proceed for a precisely controlled time of 2 minutes at room temperature before injection.[7]

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

    • Gradient: 30% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 455 nm.[9]

Method B: Dansyl Chloride Derivatization

Principle: Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent dansyl-amides.[13][14][15]

Causality Behind Experimental Choices: The key advantage of the dansyl chloride method is the exceptional stability of the resulting derivative, which can be stable for days, providing significant workflow flexibility.[7] This robustness comes at the cost of a more demanding derivatization procedure, which requires elevated temperatures (e.g., 60°C) and longer reaction times (45-60 minutes) to proceed to completion.[7][14] An additional step is also required to quench the excess, unreacted dansyl chloride, which is itself fluorescent and would otherwise interfere with the analysis.[8]

Experimental Protocol: Dansyl Chloride Derivatization with HPLC-FLD

  • Reagent Preparation:

    • Sodium Bicarbonate Solution (100 mM): Dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water.

    • Dansyl Chloride Solution: Dissolve 5 mg/mL of dansyl chloride in acetone. Prepare fresh and protect from light.[14]

    • Quenching Solution (e.g., Proline 100 mg/mL): Dissolve 1 g of L-proline in 10 mL of deionized water.[7]

  • Sample Derivatization:

    • To 500 µL of the sample (or standard) in a reaction vial, add 200 µL of 100 mM sodium bicarbonate solution.

    • Add 400 µL of the dansyl chloride solution. Vortex the mixture.[7]

    • Incubate the sealed vial at 60°C for 45 minutes in the dark.[7]

    • Cool the vial to room temperature. Add 100 µL of the proline solution to react with and quench the excess dansyl chloride. Vortex and let stand for 10 minutes.[7]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

    • Mobile Phase A: Deionized water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 40% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Injection Volume: 20 µL.

    • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm.[8]

Strategy 2: Direct Analysis via Universal HPLC Detectors

This strategy circumvents the need for chemical derivatization, simplifying sample preparation and eliminating potential variability from the derivatization reaction. The success of this approach hinges on the use of advanced detection technologies capable of responding to non-chromophoric analytes.

Method C: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Principle: HPLC-CAD is a universal detection method that measures charge imparted to aerosol particles of the analyte.[16] The eluent from the column is first nebulized, and the resulting droplets are dried, leaving non-volatile analyte particles.[17] These particles are then charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer. The signal is proportional to the mass of the analyte, irrespective of its chemical structure.[17]

Causality Behind Experimental Choices: The primary driver for choosing CAD is its universality for any non-volatile or semi-volatile analyte, making it perfect for Methyl[3-(methylsulfanyl)propyl]amine.[16][17] This eliminates the time and resources spent on developing and validating a derivatization procedure. However, the method requires the use of fully volatile mobile phases (e.g., water, acetonitrile, methanol with volatile additives like formic acid or ammonia) as non-volatile salts (e.g., phosphate buffers) will create a high background signal and are incompatible.[16] Furthermore, the detector's response can be non-linear across a wide concentration range, often requiring a quadratic fit or power function for the calibration curve to ensure accuracy.[4][18]

Experimental Protocol: Direct Analysis with HPLC-CAD

  • Reagent Preparation:

    • No derivatization reagents are required.

    • Ensure all mobile phase components are highly volatile (e.g., LC-MS grade solvents and additives).

  • Sample Preparation:

    • Dissolve and dilute the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC-CAD Conditions:

    • Column: A mixed-mode or HILIC column may provide better retention for this polar amine than a traditional C18. A C18 with an ion-pairing agent is also an option.

    • Mobile Phase A: Deionized water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient, for example, starting at 5% B and increasing to 40% B.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • CAD Settings:

      • Evaporation Temperature: 35-50°C (optimize for signal-to-noise).

      • Power Function: May require adjustment to linearize response (consult instrument manual).[4][18]

Visualizing the Workflows

To better illustrate the processes, the following diagrams depict the distinct workflows for derivatization-based and direct analysis methods.

G cluster_0 General Analytical Workflow Sample Sample Acquisition Prep Sample Preparation (Extraction/Dilution) Sample->Prep Analysis HPLC Analysis Prep->Analysis Data Data Processing Analysis->Data G cluster_1 Derivatization Workflow (OPA / Dansyl Chloride) Prep Sample Preparation (Dilution/pH Adjustment) Reagent Add Derivatization Reagent (OPA or Dansyl-Cl) Prep->Reagent React Incubate (Temp/Time Dependent) Reagent->React Quench Quench Reaction (Dansyl-Cl Only) React->Quench If Dansyl-Cl Inject Inject into HPLC-FLD React->Inject If OPA Quench->Inject

Caption: Steps involved in pre-column derivatization analysis.

G cluster_2 Direct Analysis Workflow (HPLC-CAD) Prep Sample Preparation (Dilution/Filtration) Inject Direct Injection into HPLC-CAD Prep->Inject

Caption: A simplified workflow for direct analysis methods.

Performance Comparison of HPLC Methods

The selection of an analytical method is a trade-off between sensitivity, robustness, speed, and available instrumentation. The following table summarizes typical performance data compiled from literature and application notes to provide an objective comparison. [4][8][19]

Parameter Method A: OPA-FLD Method B: Dansyl-FLD Method C: HPLC-CAD
Principle Pre-column Derivatization Pre-column Derivatization Direct Analysis
Selectivity High (for primary amines) High (for primary/secondary amines) Universal (for non-volatiles)
Typical LOQ ~1-10 ng/mL ~1-10 ng/mL ~5-50 ng/mL [4][5]
Derivative Stability Low (minutes to <1 hour) [7][12] High (stable for days) [7] Not Applicable
Workflow Complexity Moderate (fast reaction but requires precise timing) High (long reaction, heating, quenching step) [7] Low (simple dilute-and-shoot)
Throughput High (with automation) Low to Moderate High
Mobile Phase Compatible with non-volatile buffers Compatible with non-volatile buffers Volatile buffers only [16]
Linearity Generally good Generally good May require power function or quadratic fit [4]
Key Advantage Excellent sensitivity, fast reaction [7] Robust derivative, excellent sensitivity [7] Universal detection, no derivatization [17]

| Key Disadvantage | Poor derivative stability [12]| Slow, multi-step derivatization | Lower sensitivity than FLD, requires volatile mobile phases |

Note: Data are representative and actual performance will depend on the specific sample matrix and analytical instrumentation. Validation according to ICH Q2(R1) guidelines is required for all methods intended for GMP use. [19][20][21]

Conclusion and Recommendations

Choosing the optimal HPLC method for detecting trace Methyl[3-(methylsulfanyl)propyl]amine residues requires a careful evaluation of analytical objectives and available resources.

  • For the Highest Sensitivity and High-Throughput Screening: The OPA-FLD method , when coupled with a modern autosampler capable of automated pre-column derivatization, offers an outstanding combination of speed and low detection limits. Its primary limitation, derivative instability, is effectively managed through automation, making it a powerful choice for routine quality control labs.

  • For Robustness and Flexibility: The Dansyl Chloride-FLD method is the preferred option when workflow flexibility is more critical than sample throughput. The exceptional stability of the dansyl derivative allows for samples to be prepared in batches and analyzed later without fear of degradation. [7]This makes it highly suitable for research and development settings where analytical runs may not be immediate.

  • For Simplicity and Method Development Speed: The HPLC-CAD method provides the most straightforward approach. By eliminating the derivatization step entirely, it significantly reduces sample preparation time and potential sources of error. While its sensitivity may be slightly lower than fluorescence-based methods, it is often more than adequate for many applications and is an excellent choice for open-access systems or when analyzing for multiple impurities with different functional groups.

Ultimately, each method, when properly developed and validated, can provide accurate and reliable data. [20][22]The decision rests on balancing the need for sensitivity, the complexity of the workflow, and the desired sample throughput. For critical applications such as the analysis of genotoxic impurities, methods with the lowest possible detection and quantification limits, such as OPA or Dansyl derivatization, are generally favored. [3]

References

  • Targeted quantification of amino acids by dansylation. National Center for Biotechnology Information (PMC). [Link]

  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). LinkedIn. [Link]

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. National Center for Biotechnology Information (PMC). [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. [Link]

  • Challenges in HPLC Method Development for Impurity Identification. SynThink. [Link]

  • Application of ninhydrin to spectrophotometric determination of famotidine in drug formulations. ResearchGate. [Link]

  • APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. PubMed. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Western Sydney University ResearchDirect. [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. [Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. [Link]

  • Charged aerosol detector. Wikipedia. [Link]

  • A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. ResearchGate. [Link]

  • Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Lab Manager. [Link]

  • A validated LC-MS method for the estimation of genotoxic nitroso amines impurities in empagliflozin. ScienceScholar. [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • OPA, amine detection reagent. Interchim. [Link]

  • Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Shimadzu. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Royal Society of Chemistry. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information (PMC). [Link]

  • 3-(Methylthio)propylamine. PubChem. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Development of a New UPLC-MS Method for Systematic Toxicological Analysis. Waters Corporation. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen. [Link]

  • Typical HPLC determination of methylamine (CH 3 -NH 2 ) coming from the... ResearchGate. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. National Center for Biotechnology Information (PMC). [Link]

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Safety Operating Guide

Proper Disposal Procedures: Methyl[3-(methylsulfanyl)propyl]amine

[1]

Part 1: Executive Safety Summary & Identification

Stop and Read: This compound presents a dual hazard profile: it is a corrosive amine and a volatile sulfide (thioether) . Improper handling can lead to severe chemical burns, respiratory distress from stench, or violent reactions if mixed with oxidizers.

Chemical Identification

To ensure we are handling the correct agent, verify the identity against the following parameters. Note that this is the secondary amine variant, often confused with its primary amine analog.

ParameterValueNotes
Chemical Name Methyl[3-(methylsulfanyl)propyl]amineAlso: N-Methyl-3-(methylthio)propylamine
CAS Number 70961-63-6 Distinct from 4104-45-4 (Primary amine)
Formula C₅H₁₃NSMW: 119.23 g/mol
Functional Groups Secondary Amine, ThioetherBase + Reducing Agent
Physical State Colorless to yellow liquidStrong, offensive garlic/sulfur odor
Flash Point ~55–65°C (Estimated)Combustible Liquid (Class IIIA/3)

Part 2: Hazard Profiling & Segregation Logic

Effective disposal begins with storage.[1] You must understand the "Why" behind the segregation to prevent accidents.

The Incompatibility Matrix

This molecule contains two reactive centers:

  • Nitrogen (Amine): Basic. Reacts exothermically with acids.

  • Sulfur (Thioether): Reducing agent. Reacts violently with oxidizers.[2]

CRITICAL WARNING: Never place this waste in a container with Oxidizers (Peroxides, Nitric Acid, Bleach) or Strong Acids .

  • Mechanism: Sulfides oxidize to sulfoxides/sulfones, generating significant heat. Amines can form explosive N-chloro compounds or toxic N-oxides.

Storage & Waste Accumulation Protocol
  • Container: High-density polyethylene (HDPE) or Glass (Amber).

  • Headspace: Leave 10% headspace for potential vapor expansion.

  • Labeling: Must be labeled "HAZARDOUS WASTE - FLAMMABLE, CORROSIVE, STENCH."

  • Secondary Containment: Store in a fume hood or vented cabinet. The stench is penetrating; seal the cap with Parafilm or electrical tape after every use.

Part 3: Spill Management (Immediate Action)

The "Bleach" Paradox: Standard lab wisdom suggests using bleach (sodium hypochlorite) to neutralize sulfide odors. Do NOT use bleach on a bulk spill of this amine.

  • Reasoning: While bleach neutralizes the sulfur smell, it reacts with the amine to form chloramines , which are toxic and potentially explosive.

Step-by-Step Spill Protocol
  • Evacuate & Ventilate: Clear the immediate area. The stench will cause olfactory fatigue (loss of smell sensitivity) quickly.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Use a respirator with ABEK filters (Organic vapor + Inorganic/Acid/Ammonia) if outside a fume hood.

  • Containment: Dike the spill with an inert absorbent (Vermiculite, Sand, or Universal Absorbent Pads). Do not use paper towels (surface area increases evaporation rate).

  • Absorption: Cover the liquid completely. Allow 5–10 minutes for absorption.

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar.

  • Decontamination (The Surface Only):

    • Once the bulk material is removed, wipe the surface with a dilute Citric Acid solution (neutralizes the amine).

    • Follow with a mild soap and water wash.

    • Only if odor persists and ventilation is maximum: Wipe with a 10% bleach solution to oxidize residual sulfur traces, then immediately rinse with water.

Part 4: Final Disposal Workflow

Do not treat or neutralize this chemical in the sink. It requires high-temperature incineration to destroy the sulfur-nitrogen bonds effectively.

Waste Stream Decision Tree

Follow this logic to determine the correct bin for your waste.

WasteDisposalStartStart: Waste IdentificationMethyl[3-(methylsulfanyl)propyl]amineIsPureIs the waste pure ormixed with solvents?Start->IsPureCheckContaminantsCheck Contaminants:Any Oxidizers (H2O2, HNO3)?IsPure->CheckContaminantsMixed/PureCheckHalogensCheck Contaminants:Halogenated Solvents (DCM, Chloroform)?CheckContaminants->CheckHalogensNoExplosionRiskCRITICAL STOPExplosion/Fire HazardDo NOT Pack. Contact EHS.CheckContaminants->ExplosionRiskYes (Oxidizers)StreamAStream A: Non-Halogenated Organic(High BTU Incineration)CheckHalogens->StreamANo (Only Acetone, MeOH, etc.)StreamBStream B: Halogenated Organic(Specific Incineration)CheckHalogens->StreamBYes (Halogens present)

Figure 1: Waste Stream Logic Flow. Note that the presence of oxidizers creates an immediate incompatibility stop.

Packaging for Off-Site Disposal (Incineration)
  • Waste Codes (US RCRA / EU):

    • D001 (Ignitable) - Likely, based on flash point.

    • D002 (Corrosive) - Amine functionality.

    • P-Listed/U-Listed: Not specifically listed, but treat as toxic.

  • Bulking:

    • Can be bulked with: Acetone, Methanol, Ethanol, Toluene, Xylenes.

    • Cannot be bulked with: Chloroform/DCM (unless designated Halogenated stream), Acids, Oxidizers.

  • Final Handoff:

    • Ensure the container cap is tight.[3][1][4]

    • Wipe the exterior of the bottle to remove odorous residues.

    • Place in the satellite accumulation area until pickup by a licensed hazardous waste transporter.

References

  • Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Retrieved from [Link]

Personal protective equipment for handling Methyl[3-(methylsulfanyl)propyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Profile

The Immediate Danger: Methyl[3-(methylsulfanyl)propyl]amine presents a dual-threat profile: it is corrosive (Skin Corr.[1] 1B) and possesses a high-impact stench characteristic of organosulfur compounds.

While many researchers focus solely on the amine functionality (basicity/corrosivity), the thioether moiety (


) introduces volatility and odor thresholds in the parts-per-billion (ppb) range. Mishandling does not just risk chemical burns; it risks facility-wide contamination and "olfactory fatigue," where the nose stops detecting the hazard despite dangerous airborne concentrations.

Core Hazard Classifications (GHS):

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Oral (Category 4).[2]

  • Flammability: Treat as Flammable Liquid (Flash point ~62°C, often borders Class II/IIIA; handle away from heat).

The PPE Shield: Selection & Causality

Standard "lab safety" advice is insufficient for organosulfur amines. The following protocol is designed to prevent both physical injury and social/environmental contamination.

A. Hand Protection (The "Double-Barrier" System)

Why: Amines are notorious for permeating thin nitrile rubber rapidly. Once absorbed, they cause chemical burns underneath the glove. The sulfur component adds a permeation vector for organic solvents.

Task Level Primary Glove (Inner) Secondary Glove (Outer) Rationale
Standard Handling (Weighing, Aliquoting)Nitrile (4 mil)Nitrile (Extended Cuff, 8 mil)Breakthrough Time: ~15–30 mins. The air gap between layers traps vapors. Change outer glove immediately upon splash.
High Risk (Spill Cleanup, Synthesis)Nitrile (4 mil)Laminate (Silver Shield/4H) or Butyl RubberBreakthrough Time: >480 mins. Laminates are chemically impervious to small amines and sulfides.
B. Respiratory Protection

Why: The odor threshold is lower than the toxicity threshold. If you smell it, you have already failed containment.

  • Primary Control: Fume hood (Face velocity: 100 fpm).

  • Backup (Spill/Maintenance): Full-face respirator with ABEK cartridges (specifically Type K for amines and Type A for organic vapors).

    • Note: Do not rely on N95 masks; they offer zero protection against vapors.

C. Eye & Body Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of corrosive vapor drift affecting the tear ducts.

  • Face: Polycarbonate Face Shield (Required during pouring or syringe transfer).

  • Body: Chemical-resistant lab coat (poly-cotton blend is acceptable for minor handling; Tyvek® required for bulk transfer).

Operational Workflow: The "Zero-Odor" Protocol

This workflow is designed to maintain a "closed system" logic to prevent stench release.[3]

Step 1: Preparation (The "Cold" Start)
  • Cool the Reagent: If possible, chill the reagent bottle to 4°C before opening. This significantly reduces vapor pressure and stench release.

  • Prepare the Trap: Set up a bleach bath (10% Sodium Hypochlorite) inside the hood.

    • Chemistry: Hypochlorite oxidizes the sulfide to a sulfoxide/sulfone (odorless) and neutralizes the amine.

Step 2: Active Handling
  • The "Cone of Safety": Work at least 6 inches inside the fume hood sash.[4]

  • Transfer Method:

    • Preferred: Syringe/Cannula transfer through a septum. Avoid open pouring.

    • If Weighing: Tare the vial with the cap on. Open the vial only inside the hood, add reagent, cap immediately, and re-weigh.

Step 3: Decontamination (The Critical Step)
  • Tools: Immediately submerge contaminated pipette tips, syringes, or spatulas into the bleach bath prepared in Step 1.

  • Gloves: Wipe outer gloves with a bleach-soaked paper towel before doffing them inside the hood.

Emergency Response Logic

Scenario A: Skin/Eye Exposure[2][4][6][7]
  • Immediate Action: Flush with water for 15 minutes minimum .[5]

  • Contraindication: Do NOT use vinegar or acidic neutralizers on skin burns. The heat of neutralization (exothermic reaction) will worsen the tissue damage.[6]

Scenario B: Spills (>5 mL)
  • Evacuate: The stench will travel faster than you can clean it.

  • Isolate: Close lab doors to prevent odor migration to corridors.

  • Re-enter: Only with Full-Face Respirator (ABEK filters) and Laminate gloves.

  • Neutralize: Cover spill with absorbent pads soaked in 10% bleach solution. Allow to sit for 20 minutes to oxidize the sulfur before collection.

Waste Management & Segregation

Disposal errors with this compound can cause fires or explosions in waste drums.

Waste Stream Compatibility Check Danger
Basic Organic Waste COMPATIBLE Safe for standard high-BTU solvent disposal.
Acidic Waste INCOMPATIBLE Exothermic reaction.[6] Forms salts; heat may volatilize the sulfide stench.
Oxidizing Waste INCOMPATIBLE HIGH RISK. Mixing with peroxides or nitric acid can cause violent oxidation of the sulfur.

Visual Safety Logic

The following diagram illustrates the decision-making loop for handling this compound, emphasizing the "Fail-Safe" points.

SafetyLoop Start Start: Handling Methyl[3-(methylsulfanyl)propyl]amine RiskAssess Risk Assessment: Is the procedure Open or Closed? Start->RiskAssess ClosedSystem Closed System (Septum/Syringe) RiskAssess->ClosedSystem Syringe OpenSystem Open System (Weighing/Pouring) RiskAssess->OpenSystem Pouring PPE_Standard PPE: Double Nitrile Gloves + Lab Coat + Goggles ClosedSystem->PPE_Standard PPE_Enhanced PPE: Laminate Gloves (Inner) + Face Shield + Apron OpenSystem->PPE_Enhanced Engineering Engineering Control: Fume Hood Sash < 14 inches Face Velocity > 100 fpm PPE_Standard->Engineering PPE_Enhanced->Engineering Decon Decontamination: Submerge tools in 10% Bleach (Oxidizes Sulfide -> Odorless) Engineering->Decon Procedure Complete Disposal Disposal: Segregate from Acids/Oxidizers Label 'Stench' Decon->Disposal

Caption: Operational Safety Loop. Note the divergence in PPE based on "Open" vs. "Closed" handling to mitigate exposure risks.

References

  • PubChem. (2026). Compound Summary: 3-(Methylthio)propylamine (CAS 4104-45-4).[1][2][7][8] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.